molecular formula C13H13N B1597528 3'-Methyl[1,1'-biphenyl]-4-amine CAS No. 57964-45-1

3'-Methyl[1,1'-biphenyl]-4-amine

Cat. No.: B1597528
CAS No.: 57964-45-1
M. Wt: 183.25 g/mol
InChI Key: GFBVVPBMYMZYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Methyl[1,1'-biphenyl]-4-amine is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBVVPBMYMZYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374925
Record name 3'-Methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57964-45-1
Record name 3′-Methyl[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57964-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3'-Methyl-4-biphenylyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3'-Methyl[1,1'-biphenyl]-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 3'-Methyl[1,1'-biphenyl]-4-amine

Introduction

This compound is an aromatic amine featuring a biphenyl scaffold, a structural motif of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and potential applications, with a particular focus on its relevance to researchers in drug development. The presence of the primary amine offers a reactive handle for further chemical modification, while the biphenyl core provides a rigid, well-defined three-dimensional structure. The strategic placement of a methyl group on the 3'-position can profoundly influence the molecule's conformational behavior, metabolic stability, and biological activity, a concept often referred to as the "magic methyl" effect in drug design.[1][2] This document serves as a detailed resource, grounding key claims in authoritative references and providing practical experimental insights.

Core Chemical and Physical Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. This compound is a derivative of 4-aminobiphenyl, distinguished by a methyl substituent on the meta-position of the second phenyl ring.[3] This substitution pattern is crucial as it avoids the steric hindrance that would be present in an ortho-substituted analogue, while still imparting significant electronic and conformational effects.

Figure 1: Chemical Structure of this compound
PropertyValueSource
IUPAC Name 3'-Methyl-[1,1'-biphenyl]-4-amine[3]
CAS Number 15776-56-4[3]
Molecular Formula C₁₃H₁₃N[3]
Molecular Weight 183.25 g/mol [3][4]
Appearance Solid (predicted)
XLogP3 3.4[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 1[3]

Spectroscopic Profile

Technique Expected Features
¹H NMR ~2.3-2.4 ppm (s, 3H): Methyl (CH₃) protons. ~3.5-4.5 ppm (br s, 2H): Amine (NH₂) protons; signal is often broad and its chemical shift is concentration-dependent. Exchange with D₂O would cause this signal to disappear.[5] ~6.7-7.6 ppm (m, 8H): Aromatic protons. The complex multiplet pattern arises from the two distinct, coupled spin systems of the substituted phenyl rings.
¹³C NMR ~21-22 ppm: Methyl (CH₃) carbon. ~115-150 ppm: Aromatic carbons. Twelve distinct signals are expected due to the molecule's asymmetry. The carbon bearing the amino group (C4) will be shifted upfield (~115 ppm), while the ipso-carbons of the biphenyl bond (C1, C1') will be downfield.
Infrared (IR) ~3350 & 3450 cm⁻¹: Two distinct, sharp-to-medium peaks corresponding to the symmetric and asymmetric N-H stretching of a primary amine.[5] ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~1600-1620 cm⁻¹: N-H bending (scissoring) vibration. ~1450-1580 cm⁻¹: Aromatic C=C ring stretching vibrations. ~1250-1340 cm⁻¹: Aromatic C-N stretching.[5]
Mass Spectrometry (EI-MS) m/z 183: Molecular ion (M⁺) peak, which should be prominent. The odd molecular weight is consistent with the Nitrogen Rule, indicating the presence of a single nitrogen atom.[5] Key Fragments: Loss of H• (m/z 182), loss of CH₃• (m/z 168), and cleavage of the biphenyl bond could lead to fragments corresponding to the individual substituted phenyl cations.

Synthesis and Reactivity

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The most robust and widely adopted method for constructing the biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This approach offers high yields, functional group tolerance, and readily available starting materials. The key transformation involves coupling an aryl halide with an arylboronic acid. For this compound, a logical disconnection points to 4-bromoaniline (or a protected version) and 3-methylphenylboronic acid as ideal coupling partners.

G Figure 2: Suzuki-Miyaura Synthesis Workflow A 4-Bromoaniline (or N-protected derivative) D Reaction Mixture in Solvent (e.g., Toluene/H₂O) A->D B 3-Methylphenylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) C->D Additives E Heat (e.g., 80-100 °C) D->E Reaction Conditions F Workup & Purification (Extraction, Chromatography) E->F Post-Reaction G This compound (Final Product) F->G Isolation

Figure 2: Suzuki-Miyaura Synthesis Workflow
Detailed Experimental Protocol (Representative)

Causality: The use of an N-protected aniline, such as with a Boc group, is often advisable to prevent side reactions involving the amine, such as N-arylation, which can poison the palladium catalyst. A mild inorganic base like potassium carbonate is sufficient to facilitate the transmetalation step of the catalytic cycle. A biphasic solvent system (e.g., toluene/water or dioxane/water) is commonly used to dissolve both the organic substrates and the inorganic base.

  • Vessel Preparation: To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 eq), 3-methylphenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can degrade the catalyst.

  • Solvent and Catalyst Addition: Add degassed toluene and water (e.g., in a 4:1 ratio). To this stirred suspension, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-3 mol%).[7]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 6-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the primary aromatic amine.

  • N-Functionalization: The amine can be readily acylated, alkylated, or used in reductive amination protocols. It can also be converted to a diazonium salt, a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.

  • Electrophilic Aromatic Substitution: The amino group is a powerful activating, ortho-, para-directing group. Electrophilic substitution (e.g., halogenation, nitration) will preferentially occur at the C3 and C5 positions of the amine-bearing ring.

Relevance in Drug Discovery and Materials Science

Aromatic amines and biphenyl structures are privileged scaffolds in modern drug discovery.[8] They are found in numerous FDA-approved drugs and clinical candidates.

  • Scaffold for Bioactive Molecules: The biphenyl core acts as a rigid linker, positioning substituents in a well-defined spatial orientation for optimal interaction with biological targets like enzymes or receptors.[9] The amine serves as a crucial hydrogen bond donor or a point for attaching other pharmacophoric elements.

  • The "Magic Methyl" Effect: Introducing a methyl group can have surprisingly potent effects on a molecule's properties.[1] In the case of this compound, the methyl group can:

    • Improve Metabolic Stability: It can block a potential site of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

    • Enhance Binding Affinity: The methyl group can fill a small hydrophobic pocket in a protein's active site, increasing binding potency through favorable van der Waals interactions.[1]

    • Modulate Physicochemical Properties: It increases lipophilicity (as shown by the XLogP3 value), which can influence cell permeability and oral absorption.[2]

  • Intermediate for Advanced Materials: Biphenyl amines are precursors for synthesizing electroactive polymers, liquid crystals, and other functional materials where the electronic properties of the conjugated system are exploited.

Safety, Toxicology, and Handling

This is a compound of significant toxicological concern and must be handled with extreme caution.

The parent compound, 4-aminobiphenyl, is a well-documented and potent human carcinogen.[10] The International Agency for Research on Cancer (IARC) classifies 4-aminobiphenyl as a Group 1 carcinogen , meaning it is carcinogenic to humans, specifically causing cancer of the urinary bladder.[11][12]

  • Mechanism of Carcinogenicity: The toxicity of 4-aminobiphenyl arises from its metabolic activation in the liver by cytochrome P450 enzymes to N-hydroxy intermediates. These intermediates are transported to the bladder, where under acidic conditions they can form highly reactive nitrenium ions that bind covalently to DNA, forming DNA adducts.[10][11] These adducts lead to mutations and are the initiating event in carcinogenesis.

  • Presumed Hazard: Due to its structural similarity, this compound must be presumed to be a carcinogen and handled accordingly. The presence of the methyl group is unlikely to mitigate the primary mechanism of toxicity associated with the aromatic amine.

  • Handling Precautions:

    • Engineering Controls: All handling of the solid or solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles at all times.

    • Exposure Routes: Primary aromatic amines can be readily absorbed through the skin.[13] Avoid all direct contact.

    • Disposal: Dispose of all waste as hazardous chemical waste in accordance with institutional and local regulations.

Hazard ClassStatement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Irritation H315: Causes skin irritation
Eye Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity H335: May cause respiratory irritation
Carcinogenicity Presumed Carcinogen (based on 4-aminobiphenyl)

Conclusion

This compound is a synthetically accessible compound with a chemical profile that makes it a valuable building block for research in drug discovery and materials science. Its biphenyl scaffold, reactive amine handle, and strategically placed methyl group offer a compelling combination of features for molecular design. However, its utility is inextricably linked to its significant potential toxicity. The known carcinogenicity of its parent compound, 4-aminobiphenyl, mandates that all work with this substance be performed with stringent safety protocols to prevent exposure. For the informed researcher, it represents a tool of high potential, provided it is handled with the respect its hazardous nature demands.

References

3'-Methyl[1,1'-biphenyl]-4-amine CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methyl[1,1'-biphenyl]-4-amine (CAS: 63019-98-7) for Advanced Research and Drug Development

Executive Summary

This technical guide provides a comprehensive overview of 3-Methyl[1,1'-biphenyl]-4-amine, a key chemical intermediate with significant potential in medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document details the compound's fundamental properties, synthesis, characterization, and applications. We delve into the causality behind experimental choices, offering field-proven insights to bridge theoretical knowledge with practical application. The guide includes detailed protocols, safety information, and explores the strategic importance of the biphenylamine scaffold in modern drug discovery.

Compound Identification and Physicochemical Properties

The precise identification of a chemical entity is the foundation of all subsequent research and development. 3-Methyl[1,1'-biphenyl]-4-amine is an aromatic amine derivative of biphenyl, where the substitution pattern imparts specific steric and electronic properties crucial for its application as a molecular building block.

Nomenclature and CAS Registry Number:

  • Systematic IUPAC Name: 2-Methyl-4-phenylaniline[1]

  • Common Synonyms: 3-Methyl-4-aminobiphenyl, 4-Phenyl-2-methylaniline, 3-Methylbiphenyl-4-amine[1][2][3]

  • CAS Number: 63019-98-7 [1][2]

It is critical to distinguish this isomer from related compounds such as 4'-Methyl-[1,1'-biphenyl]-4-amine (CAS: 1204-78-0)[4][5] or the parent compound 4-Aminobiphenyl (CAS: 92-67-1)[6][7], as the position of the methyl group significantly influences the molecule's reactivity and biological interactions.

Chemical Structure:

Caption: 2D Structure of 3-Methyl[1,1'-biphenyl]-4-amine.

Physicochemical Data Summary:

The following table summarizes the key computed and experimental properties of the compound, which are essential for planning experiments, from dissolution to reaction setup and purification.

PropertyValueSource
Molecular Formula C₁₃H₁₃NPubChem
Molecular Weight 183.25 g/mol PubChem[1]
Appearance Off-White to Brown SolidChemicalBook[2]
Melting Point 38-39 °CChemicalBook[2]
Boiling Point 306.94 °C (estimated)ChemicalBook[2]
Topological Polar Surface Area 26 ŲPubChem[1]
InChIKey WAFBISYQIGCOQU-UHFFFAOYSA-NPubChem[1]

Synthesis and Mechanistic Considerations

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry. For 3-Methyl[1,1'-biphenyl]-4-amine, the Suzuki-Miyaura cross-coupling reaction represents the most versatile and widely adopted strategy. This choice is predicated on its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks.

Expertise-Driven Rationale: The Suzuki coupling is preferred over classical methods (e.g., Gomberg-Bachmann reaction) due to its superior yields and cleaner reaction profiles, which are critical for reducing downstream purification efforts, a significant cost and time factor in drug development. The palladium catalyst system is chosen for its high efficiency in forming C-C bonds between sp²-hybridized carbon atoms.

Synthetic Workflow Diagram:

G A 4-Bromo-2-methylaniline (Starting Material A) D Suzuki-Miyaura Cross-Coupling Reaction (Toluene/Water, 80-100°C) A->D B Phenylboronic Acid (Starting Material B) B->D C Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) C->D Catalyzes E Reaction Workup (Phase Separation, Extraction) D->E Yields crude mixture F Purification (Column Chromatography) E->F G 3-Methyl[1,1'-biphenyl]-4-amine (Final Product) F->G G A 3-Methyl[1,1'-biphenyl]-4-amine (Core Scaffold) B Chemical Derivatization (e.g., Amide Coupling, N-Alkylation, Buchwald-Hartwig) A->B C Library of Novel Biphenyl Compounds B->C D High-Throughput Screening (HTS) against Biological Targets (e.g., Kinases, GPCRs) C->D E Hit Identification & Lead Optimization D->E F Drug Candidate E->F

References

An In-Depth Technical Guide to the Spectroscopic Profile of 3'-Methyl[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Methyl[1,1'-biphenyl]-4-amine is a biphenyl derivative of significant interest in medicinal chemistry and materials science. As a structural analogue of known bioactive molecules, its precise characterization is paramount for researchers in drug development and related fields. Spectroscopic analysis provides the foundational data for confirming the chemical identity, purity, and structure of such compounds. This guide offers a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and Isomeric Considerations

The structure of this compound, with the IUPAC name 2-methyl-4-phenylaniline, features a biphenyl core with a methyl group on one phenyl ring and an amine group on the other. The numbering of the biphenyl system is crucial for the correct assignment of spectroscopic signals.

Figure 1. Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Approximately 16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16-64, depending on the sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum to the TMS signal.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on the additive effects of the amino and methyl substituents on the biphenyl core.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2, H-6~7.45d~8.42H
H-3, H-5~6.75d~8.42H
H-2'~7.35s-1H
H-4'~7.30d~7.61H
H-5'~7.20t~7.61H
H-6'~7.10d~7.61H
-NH₂~3.70br s-2H
-CH₃~2.40s-3H
Interpretation of the Predicted ¹H NMR Spectrum
  • Aromatic Region (δ 6.5-7.5 ppm): The spectrum is expected to show distinct signals for the protons on both phenyl rings.

    • The protons on the amine-substituted ring (H-2, H-6, H-3, H-5) will exhibit an AA'BB' system, appearing as two doublets. The electron-donating amino group will shield the ortho (H-3, H-5) and para protons, shifting them upfield to around 6.75 ppm. The meta protons (H-2, H-6) will be deshielded relative to the ortho protons and are expected around 7.45 ppm.

    • The protons on the methyl-substituted ring will show more complex splitting. The methyl group has a weaker electronic effect than the amino group. The H-2' proton, being sterically hindered and adjacent to the other ring, will likely appear as a singlet. The H-4', H-5', and H-6' protons will show a characteristic pattern of a doublet, a triplet, and a doublet, respectively, due to ortho and meta coupling.

  • Amine Protons (-NH₂): The protons of the primary amine group are expected to appear as a broad singlet around 3.70 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This signal's position can be concentration and solvent-dependent.[2]

  • Methyl Protons (-CH₃): The three protons of the methyl group will give rise to a sharp singlet at approximately 2.40 ppm, a typical region for methyl groups attached to an aromatic ring.

Figure 2. Proton assignments for ¹H NMR of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: Approximately 250 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, as the natural abundance of ¹³C is low.

  • Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below, based on established substituent effects on aromatic rings.[3][4]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~131.5
C-2, C-6~128.5
C-3, C-5~115.5
C-4~146.0
C-1'~141.0
C-2'~127.0
C-3'~138.5
C-4'~128.0
C-5'~129.0
C-6'~124.5
-CH₃~21.5
Interpretation of the Predicted ¹³C NMR Spectrum
  • Aromatic Carbons (δ 115-150 ppm): Due to the lack of symmetry, all 12 aromatic carbons are expected to be unique, resulting in 12 distinct signals.

    • The carbon attached to the amino group (C-4) will be significantly shielded and is predicted to be the most downfield signal around 146.0 ppm.

    • The carbons ortho (C-3, C-5) to the amino group will be shielded and appear upfield around 115.5 ppm.

    • The carbon bearing the methyl group (C-3') will be deshielded and is expected around 138.5 ppm.

    • The quaternary carbons (C-1 and C-1') will typically show weaker signals.

  • Aliphatic Carbon (δ ~21.5 ppm): The methyl carbon will appear as a single, sharp peak in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 50-300 amu.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₃H₁₃N, with a molecular weight of 183.25 g/mol .[5][6]

m/z Predicted Relative Intensity Assignment
183High[M]⁺˙ (Molecular Ion)
182Moderate[M-H]⁺
168Moderate[M-CH₃]⁺
167Moderate[M-NH₂]⁺
152Low[M-CH₃-NH]⁺
91.5Low[M]²⁺ (Doubly charged ion)
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak ([M]⁺˙): A prominent molecular ion peak is expected at m/z = 183, corresponding to the molecular weight of the compound. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent here.

  • Major Fragmentation Pathways:

    • Loss of a hydrogen radical ([M-H]⁺): A peak at m/z = 182 is expected from the loss of a hydrogen atom.

    • Loss of a methyl radical ([M-CH₃]⁺): Cleavage of the C-C bond between the phenyl ring and the methyl group will result in a fragment at m/z = 168.

    • Loss of an amino radical ([M-NH₂]⁺): Fragmentation of the C-N bond will lead to a peak at m/z = 167.

M [C13H13N]⁺˙ m/z = 183 M_H [C13H12N]⁺ m/z = 182 M->M_H - H• M_CH3 [C12H10N]⁺ m/z = 168 M->M_CH3 - CH₃• M_NH2 [C13H11]⁺ m/z = 167 M->M_NH2 - NH₂•

Figure 3. Predicted fragmentation of this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or low-melting solids).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-IR region (4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Predicted IR Data
Wavenumber (cm⁻¹) Vibration Mode Functional Group
3450-3350N-H asymmetric & symmetric stretchingPrimary Amine
3050-3000C-H stretchingAromatic
2950-2850C-H stretchingMethyl
1620-1580N-H bending (scissoring)Primary Amine
1600, 1480C=C stretchingAromatic Ring
1335-1250C-N stretchingAromatic Amine
850-800C-H out-of-plane bending1,4-disubstituted ring
800-750, 700-650C-H out-of-plane bending1,3-disubstituted ring
Interpretation of the Predicted IR Spectrum
  • N-H Vibrations: The most characteristic feature will be the N-H stretching vibrations of the primary amine, appearing as two distinct bands in the 3450-3350 cm⁻¹ region.[2] An N-H bending vibration is also expected around 1600 cm⁻¹.

  • C-H Vibrations: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

  • Aromatic C=C Vibrations: The presence of the aromatic rings will be confirmed by C=C stretching absorptions in the 1600-1480 cm⁻¹ region.

  • C-N Vibration: A strong C-N stretching band for the aromatic amine is expected in the 1335-1250 cm⁻¹ range.

  • Out-of-Plane Bending: The substitution patterns on the aromatic rings will give rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile for this compound. By synthesizing data from analogous compounds and applying fundamental spectroscopic principles, we have constructed a reliable reference for the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data of this molecule. These data and interpretations will be invaluable to researchers in confirming the synthesis and purity of this compound, thereby supporting its further investigation in drug discovery and materials science. It is important to note that while these predictions are based on sound scientific principles, experimental verification is always the gold standard for structural elucidation.

References

Technical Guide: Spectroscopic Elucidation of 3'-Methyl[1,1'-biphenyl]-4-amine using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3'-Methyl[1,1'-biphenyl]-4-amine. As a crucial scaffold in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a detailed interpretation of the NMR data grounded in fundamental principles of chemical structure and magnetic resonance. We will dissect the predicted spectra, explaining the causal relationships between the molecule's electronic environment and its spectroscopic signature, provide a robust experimental protocol for data acquisition, and summarize the expected chemical shifts for definitive characterization.

Introduction: The Structural Significance of a Substituted Biphenyl

This compound belongs to a class of compounds—substituted biphenyls—that are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and liquid crystals. The molecule's structure, featuring two connected phenyl rings with distinct substitution patterns, presents a unique spectroscopic challenge and opportunity. The amine group (-NH₂) on one ring and the methyl group (-CH₃) on the other create an asymmetric electronic environment, making NMR spectroscopy an ideal tool for its complete structural elucidation.

NMR provides an unparalleled view of a molecule's carbon-hydrogen framework. By analyzing chemical shifts, signal multiplicities, and integration, we can map the precise location of each atom and confirm the connectivity of the biphenyl system. This guide will proceed from a theoretical prediction of the spectra, based on established substituent effects, to a practical protocol for acquiring high-fidelity data.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-consistent numbering scheme will be used throughout this guide. The ring bearing the amine group is designated as the primary ring, with the carbon atom bonded to the second ring numbered C1. The second ring is denoted with prime (') numbering.

Caption: Numbering scheme for this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons on both rings, the amine protons, and the methyl protons. The chemical shifts are governed by the electronic effects of the substituents.

  • Amine Group (-NH₂): This is a strong electron-donating group (EDG) that increases electron density at the ortho (C3, C5) and para (C4) positions of its ring via resonance. This increased density results in magnetic shielding, shifting the attached protons upfield (to a lower δ value).

  • Methyl Group (-CH₃): This is a weak electron-donating group that provides mild shielding to its ring.

  • Aryl-Aryl Interaction: Each phenyl ring acts as an electron-withdrawing group on the other, causing a general deshielding effect on all aromatic protons compared to benzene (δ 7.34 ppm).

Predicted Proton Assignments:

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H3, H5~6.7-6.8Doublet (d)2HStrongly shielded by the ortho -NH₂ group. Appears as a doublet due to coupling with H2/H6 (J ≈ 8.5 Hz).
H2, H6~7.3-7.4Doublet (d)2HLess shielded than H3/H5. Appears as a doublet due to coupling with H3/H5 (J ≈ 8.5 Hz).
-NH₂~3.7-4.0Broad Singlet (br s)2HChemical shift is variable and depends on solvent and concentration. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[1]
H2'~7.2-7.3Singlet (s) or narrow multiplet1HSituated between two substituents, showing minimal coupling to other ring protons.
H4', H5', H6'~7.0-7.3Multiplet (m)3HThese protons will have overlapping signals. Their chemical shifts are influenced by the methyl group and the adjacent phenyl ring, resulting in a complex multiplet.
-CH₃~2.4Singlet (s)3HTypical chemical shift for a methyl group attached to an aromatic ring.[2] It is a singlet as there are no adjacent protons to couple with.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon environment. The chemical shifts are highly sensitive to the electronic effects of the substituents.

  • Electron-Donating Groups (-NH₂, -CH₃): Cause an upfield shift (shielding) for the carbon atoms they are directly attached to, as well as the ortho and para carbons.[3][4]

  • Quaternary Carbons: Carbons with no attached protons (C1, C1', C3') typically show weaker signals in the spectrum due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[5]

Predicted Carbon Assignments:

Carbon AssignmentPredicted δ (ppm)Rationale
C-CH₃~21.5Typical shift for an aryl-bound methyl carbon.[6]
C3, C5~115.5Shielded by the strong electron-donating -NH₂ group at the ortho position. Based on data for [1,1'-biphenyl]-4-amine.[7]
C2', C4', C5', C6'~124-129Aromatic region. Precise assignment requires 2D NMR, but these carbons are less affected by direct substitution.
C2, C6~128.0Aromatic carbons meta to the -NH₂ group.
C1'~141.0Quaternary carbon, deshielded by attachment to the other phenyl ring.
C3'~138.5Quaternary carbon attached to the methyl group. Based on data for 3-methyl-1,1'-biphenyl.[6]
C4~146.0Deshielded due to direct attachment to the electronegative nitrogen atom, but shielded by resonance effects. Final position is a balance of these factors.
C1~131.5Quaternary carbon, slightly shielded by the para -NH₂ group.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR spectra for this compound, ensuring reproducibility and accuracy.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology Workflow:

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, or to observe N-H coupling, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[8]

    • Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (e.g., 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent. This step is critical as it corrects for magnetic field drift.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. An automated shimming routine is typically sufficient.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Spectral Width: Set to a range that encompasses all expected signals (e.g., -2 to 12 ppm).[8]

    • Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate for quantitative integration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum of singlets.

    • Spectral Width: Set to a standard range for organic molecules (e.g., 0 to 200 ppm).[8]

    • Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (d1): A 2-second delay is standard.

  • Data Processing:

    • Apply Fourier transformation to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.

    • Perform phase correction (both zero- and first-order) to ensure all peaks are in positive, absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis. Reference the spectrum to the internal standard Tetramethylsilane (TMS) at 0.00 ppm or, more commonly, to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative ratios of protons in different environments.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides a definitive and high-confidence structural confirmation of this compound. The predicted chemical shifts and coupling patterns, derived from foundational principles of substituent effects and analysis of analogous structures, serve as a reliable template for interpreting experimental data. By following the detailed acquisition protocol, researchers can generate high-quality, reproducible spectra, ensuring the integrity of their chemical characterization and downstream applications.

References

Introduction: The Structural and Functional Significance of Substituted Biphenylamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Substituted Biphenylamines

Substituted biphenylamines represent a class of organic compounds featuring a biphenyl scaffold connected to an amino group. This structural motif is of profound interest in medicinal chemistry and materials science. The biphenyl core provides a rigid, yet conformationally flexible, framework that allows for the precise spatial orientation of various substituents. This architectural feature is critical in the design of molecules that can interact with biological targets, such as enzymes and receptors, with high affinity and selectivity. Consequently, substituted biphenylamines are integral components of many pharmaceutical agents and are considered privileged scaffolds in drug discovery.[1][] Their utility extends to materials science, where their electronic and photophysical properties are harnessed in the development of organic semiconductors and fluorescent probes.[3]

This guide provides a comprehensive exploration of the core physical and chemical characteristics of substituted biphenylamines. We will delve into the synthetic strategies that enable their creation, the analytical techniques used for their characterization, and the fundamental properties that dictate their behavior and applications. This content is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide experimental design and interpretation.

Part 1: Synthetic Strategies for Accessing Substituted Biphenylamines

The properties of a substituted biphenylamine are intrinsically linked to its structure—specifically, the nature and position of substituents on the aromatic rings. Therefore, a robust understanding of synthetic methodologies is paramount. Modern organic synthesis offers several powerful cross-coupling reactions for the construction of the C-N and C-C bonds that define this class of molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have revolutionized the synthesis of aryl amines, offering mild conditions and broad functional group tolerance compared to harsher classical methods.[4]

  • Buchwald-Hartwig Amination: This is arguably the most versatile method for forming the key aryl C-N bond.[4][5] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. The choice of phosphine ligand is critical for catalytic efficiency, with sterically hindered and electron-rich ligands often providing the best results, even for challenging substrates like aryl chlorides.[6][7] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired biphenylamine and regenerate the Pd(0) catalyst.[5][6]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L n ox_add Oxidative Addition Complex L nPd(II)(Ar)(X) pd0->ox_add Ar-X amine_complex Amine Complex [L nPd(II)(Ar)(NHR')]+X- ox_add->amine_complex R'-NH 2 amido_complex Amido Complex L nPd(II)(Ar)(NR') amine_complex->amido_complex Base, -H+ amido_complex->pd0 Reductive Elimination product Product Ar-NHR' start_cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: When the biphenyl scaffold itself needs to be constructed, the Suzuki-Miyaura coupling is a premier choice for forming the aryl-aryl C-C bond.[8][9] This reaction involves the coupling of an aryl boronic acid (or ester) with an aryl halide, catalyzed by a palladium complex.[1] For synthesizing a substituted biphenylamine, a typical strategy involves coupling a haloaniline derivative with a substituted phenylboronic acid, or vice-versa. The reaction is known for its mild conditions and tolerance of a wide array of functional groups.[9][10]

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for forming aryl-aryl and aryl-heteroatom bonds using copper catalysis, often at elevated temperatures.[11][12] While modern palladium-catalyzed methods are often preferred for their milder conditions, the Ullmann condensation remains a useful tool, particularly in industrial applications or when palladium sensitivity is a concern.[13][14] The reaction typically involves coupling an aryl halide with an amine in the presence of a stoichiometric or catalytic amount of copper.[12]

G cluster_synthesis Key Synthetic Routes to Substituted Biphenylamines start Aryl Halide (Ar-X) + Amine (R-NH2) buchwald Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) start->buchwald product Substituted Biphenylamine (Ar-NHR) buchwald->product start2 Halo-Aniline (X-Ar-NH2) + Aryl Boronic Acid (Ar'-B(OH)2) suzuki Suzuki Coupling (Pd Catalyst, Base) start2->suzuki suzuki->product start3 Aryl Halide (Ar-X) + Aniline (Ph-NH2) ullmann Ullmann Condensation (Cu Catalyst, High Temp) start3->ullmann ullmann->product

Caption: Overview of primary synthetic routes.

Part 2: Physicochemical Characterization

Once synthesized, a rigorous characterization is essential to confirm the identity, purity, and properties of the substituted biphenylamine. This involves a combination of physical measurements and spectroscopic analysis.

Physical Properties and Purification
  • Melting Point: The melting point is a fundamental physical property that serves as a crucial indicator of purity.[15] A pure crystalline compound typically exhibits a sharp melting range of 0.5-1.0°C. Impurities will depress the melting point and broaden the melting range.[16][17] Therefore, a sharp, consistent melting point is the first sign of a successfully purified compound.

  • Chromatography: Chromatographic techniques are indispensable for both the purification and purity assessment of substituted biphenylamines.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for determining the purity of a sample.[18] A single, sharp peak in the chromatogram is indicative of a pure compound. HPLC can also be used on a preparative scale to isolate the desired product from reaction mixtures.

    • Gas Chromatography (GC): For volatile and thermally stable biphenylamine derivatives, GC coupled with a mass spectrometer (GC-MS) provides excellent separation and identification capabilities.[19]

    • Thin-Layer Chromatography (TLC): TLC is used for rapid reaction monitoring and preliminary purity checks, allowing for the quick optimization of reaction conditions and purification strategies.

Spectroscopic Elucidation

Spectroscopy is the cornerstone of structural characterization, providing detailed information about the molecular framework and functional groups.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the electronic environment of protons. The chemical shifts (δ) of aromatic protons are indicative of the substituent's electronic effects (electron-donating or -withdrawing). The integration of signals corresponds to the number of protons, and spin-spin coupling patterns reveal the connectivity of adjacent protons, which is critical for assigning substitution patterns on the biphenyl rings.[22] The N-H proton signal can vary in chemical shift and may be broad, depending on the solvent and concentration.

    • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical environment. The chemical shifts of the aromatic carbons provide further evidence for the substitution pattern and the electronic nature of the substituents.[22]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by their characteristic vibrational frequencies.[20] For substituted biphenylamines, key absorptions include:

    • N-H Stretch: A sharp peak (or peaks for primary amines) typically in the 3300-3500 cm⁻¹ region.

    • Aromatic C-H Stretch: Signals usually appear just above 3000 cm⁻¹.

    • C=C Aromatic Stretch: A series of absorptions in the 1450-1600 cm⁻¹ range.

    • C-N Stretch: Found in the 1250-1350 cm⁻¹ region for aromatic amines.

  • UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule.[20] The conjugated π-system of the biphenyl rings gives rise to intense absorption bands in the UV region. The position (λ_max) and intensity of these bands are sensitive to the nature and position of substituents. Electron-donating groups (e.g., -OCH₃, -NH₂) or extending conjugation typically cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups (e.g., -NO₂, -CN) can have varied effects.[23]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound through the molecular ion peak (M⁺), confirming the elemental composition. The fragmentation pattern can also offer valuable structural information, often showing characteristic losses of substituents or cleavage of the biphenyl linkage.[24]

Property Technique Information Provided Typical Range/Observation
Purity & Identity Melting PointAssessment of purityPure compounds have a sharp melting range (0.5-1.0°C)
Purity & Separation HPLC/GCQuantifies purity, separates componentsA single major peak indicates high purity[18]
Structure (H framework) ¹H NMRProton environment, connectivityAromatic protons: 6.5-8.5 ppm; N-H proton: variable, often broad
Structure (C framework) ¹³C NMRNumber and type of carbonsAromatic carbons: 110-160 ppm
Functional Groups IR SpectroscopyPresence of key bondsN-H: ~3400 cm⁻¹; C=C (arom.): ~1600-1450 cm⁻¹; C-N: ~1300 cm⁻¹
Electronic System UV-Vis SpectroscopyConjugation, electronic transitionsIntense π→π* transitions, λ_max sensitive to substitution[23]
Molecular Formula Mass SpectrometryMolecular weight, fragmentationMolecular ion peak (M⁺) confirms mass[24]
Table 1: Summary of Analytical Techniques for Characterizing Substituted Biphenylamines.

Part 3: Key Chemical Characteristics and Reactivity

The chemical behavior of substituted biphenylamines is governed by the interplay between the nucleophilic amino group and the electron-rich aromatic system.

  • Oxidation: The amine functionality and the biphenyl rings are susceptible to oxidation.[25] Strong oxidizing agents can lead to the formation of colored quinone-imine structures or polymerization.[26][27] This sensitivity is an important consideration for the handling and storage of these compounds, which should often be protected from air and light to prevent degradation. The susceptibility to oxidation can be influenced by the substituents; electron-donating groups on the rings generally make the molecule more easily oxidized.[28]

  • Complexation: The lone pair of electrons on the nitrogen atom allows biphenylamines to act as ligands, coordinating with transition metals. This property is leveraged in catalysis and the formation of functional materials. The nature of the substituents can modulate the electron density on the nitrogen, thereby tuning the coordinating ability of the ligand.[29]

  • Further Functionalization: The aromatic rings of the biphenylamine can undergo further electrophilic aromatic substitution, although the directing effects of the amine group and other existing substituents must be considered. The amine itself can be further alkylated or acylated to generate secondary or tertiary amines and amides, respectively.[30]

Part 4: Standardized Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following sections provide step-by-step methodologies for a representative synthesis and characterization workflow.

Protocol 1: Synthesis of 4-Methoxy-N-phenylbiphenyl-4'-amine via Buchwald-Hartwig Amination

Objective: To synthesize a representative substituted biphenylamine using a standard palladium-catalyzed cross-coupling reaction.

Materials:

  • 4-Bromo-4'-methoxybiphenyl

  • Aniline

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-4'-methoxybiphenyl (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 mmol). Then, add anhydrous toluene (5 mL) followed by aniline (1.2 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) until the starting bromobiphenyl is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

Protocol 2: Physicochemical Characterization Workflow

Objective: To confirm the identity and purity of the synthesized 4-Methoxy-N-phenylbiphenyl-4'-amine.

Caption: Workflow for physicochemical characterization.

Procedure:

  • Melting Point Determination:

    • Place a small amount of the dry, powdered sample into a capillary tube, ensuring a packed height of 2-3 mm.[31]

    • Place the tube in a melting point apparatus.

    • Heat rapidly to ~20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[31]

    • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

  • HPLC Analysis:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile).

    • Inject the sample into an HPLC system equipped with a C18 column and a UV detector.

    • Elute with a suitable mobile phase (e.g., a gradient of water and acetonitrile).

    • Analyze the resulting chromatogram for peak purity and retention time.

  • Spectroscopic Analysis:

    • NMR: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

    • IR: Acquire an IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

    • MS: Analyze the sample using an appropriate mass spectrometry technique (e.g., ESI or EI) to determine the molecular weight.

    • UV-Vis: Prepare a dilute solution of known concentration in a UV-transparent solvent (e.g., ethanol or cyclohexane) and record the absorption spectrum.

Conclusion

Substituted biphenylamines are a structurally rich and functionally significant class of molecules. Their synthesis, primarily achieved through powerful palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki coupling, allows for precise control over their substitution patterns. A thorough characterization, employing a suite of techniques including chromatography and spectroscopy (NMR, IR, UV-Vis, MS), is essential to confirm their structure and purity. The chemical properties, particularly their susceptibility to oxidation and ability to form metal complexes, are critical considerations for their application in drug development and materials science. The integrated understanding of their synthesis, physical properties, and chemical reactivity empowers researchers to design and utilize these valuable compounds to their full potential.

References

An In-depth Technical Guide to the Synthesis Precursors for 3'-Methyl[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the preparation of 3'-Methyl[1,1'-biphenyl]-4-amine, a significant biphenylamine scaffold in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of modern palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. In addition to detailed, step-by-step protocols and mechanistic insights, this document presents a comparative analysis of different precursor strategies to aid in synthetic route selection. Classical synthetic approaches are also discussed to provide a complete historical and chemical context.

Introduction: The Significance of the this compound Scaffold

The this compound core structure is a prevalent motif in a variety of biologically active molecules and functional materials. As a substituted biphenylamine, it combines the structural rigidity and aromatic interactions of the biphenyl group with the nucleophilic and hydrogen-bonding capabilities of the aniline moiety. The seemingly subtle addition of a methyl group at the 3'-position can significantly influence the molecule's conformational preferences, solubility, and metabolic stability, a phenomenon often referred to as the "magic methyl" effect in drug discovery.[1] This makes it a valuable intermediate for the synthesis of novel therapeutic agents and advanced organic materials.

The efficient and scalable synthesis of this scaffold is therefore of paramount importance. Modern synthetic chemistry has largely converged on palladium-catalyzed cross-coupling reactions as the most versatile and reliable methods for the construction of the core C-C and C-N bonds of such molecules.

Palladium-Catalyzed Approaches: The Modern Synthetic Workhorse

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and arylamine compounds.[2][3] These methods offer high yields, broad functional group tolerance, and mild reaction conditions compared to classical methods. For the synthesis of this compound, two primary palladium-catalyzed strategies stand out: the Suzuki-Miyaura coupling for the formation of the biphenyl C-C bond, and the Buchwald-Hartwig amination for the direct formation of the C-N bond.

The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation Strategy

The Suzuki-Miyaura coupling is a powerful method for the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[4] For the synthesis of this compound, two logical precursor pairings can be envisioned.

The choice of precursors for the Suzuki-Miyaura coupling can significantly impact the overall efficiency of the synthesis, depending on the commercial availability and reactivity of the starting materials.

Retrosynthesis cluster_route_a Route A cluster_route_b Route B target This compound suzuki_disconnection Suzuki C-C Disconnection target->suzuki_disconnection precursor_A1 4-Bromo-2-methylaniline suzuki_disconnection->precursor_A1 precursor_A2 Phenylboronic acid suzuki_disconnection->precursor_A2 precursor_B1 3-Methylphenylboronic acid suzuki_disconnection->precursor_B1 precursor_B2 4-Iodoaniline or 4-Bromoaniline suzuki_disconnection->precursor_B2

Figure 1: Retrosynthetic analysis of this compound via Suzuki-Miyaura coupling.

Route A involves the coupling of a substituted aniline (4-bromo-2-methylaniline) with a simple boronic acid (phenylboronic acid). Route B utilizes a substituted boronic acid (3-methylphenylboronic acid) and a simple haloaniline (e.g., 4-iodoaniline or 4-bromoaniline).

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd0 Pd(0)L₂ PdII_complex Ar¹-Pd(II)L₂-X Pd0->PdII_complex Ar¹-X OxAdd Oxidative Addition OxAdd->PdII_complex PdII_Ar2 Ar¹-Pd(II)L₂-Ar² PdII_complex->PdII_Ar2 Ar²B(OR)₃⁻ Transmetalation Transmetalation Transmetalation->PdII_Ar2 PdII_Ar2->Pd0 Product Ar¹-Ar² PdII_Ar2->Product RedElim Reductive Elimination RedElim->Pd0 Boronate Ar²B(OR)₂ Boronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation ArylHalide Ar¹-X ArylHalide->OxAdd

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol details the synthesis of this compound from 4-bromo-2-methylaniline and phenylboronic acid. This route is often advantageous due to the relatively low cost of phenylboronic acid.

Materials:

  • 4-Bromo-2-methylaniline (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-2-methylaniline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Precursor CombinationAdvantagesDisadvantagesTypical Yields
Route A: 4-Bromo-2-methylaniline + Phenylboronic acidPhenylboronic acid is inexpensive and readily available.4-Bromo-2-methylaniline is a more complex starting material.Moderate to Good (60-85%)[5]
Route B: 3-Methylphenylboronic acid + 4-Iodoaniline4-Iodoaniline is highly reactive, potentially leading to milder reaction conditions and higher yields.3-Methylphenylboronic acid is more expensive than phenylboronic acid. 4-Iodoaniline is more expensive and less stable than 4-bromoaniline.Good to Excellent (75-95%)
The Buchwald-Hartwig Amination: A Direct C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a carbon-nitrogen bond.[6][7] This method offers an alternative retrosynthetic disconnection for this compound, where the biphenyl C-C bond is pre-formed, and the C-N bond is constructed in the final step.

Buchwald_Retrosynthesis target This compound buchwald_disconnection Buchwald-Hartwig C-N Disconnection target->buchwald_disconnection precursor_C1 4-Halo-3'-methyl-1,1'-biphenyl (X = Br, I, OTf) buchwald_disconnection->precursor_C1 precursor_C2 Ammonia or Ammonia Surrogate buchwald_disconnection->precursor_C2

Figure 3: Retrosynthetic analysis via Buchwald-Hartwig amination.

This approach requires the synthesis of a 4-halo-3'-methyl-1,1'-biphenyl intermediate, which can be prepared via a Suzuki-Miyaura coupling of 3-methylphenylboronic acid and a 1,4-dihalobenzene.

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.

Buchwald_Mechanism Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex Ar-X OxAdd Oxidative Addition OxAdd->PdII_complex PdII_Amine [Ar-Pd(II)L₂(NH₂R)]⁺X⁻ PdII_complex->PdII_Amine RNH₂ Amine_Coord Amine Coordination Amine_Coord->PdII_Amine PdII_Amido Ar-Pd(II)L₂-NHR PdII_Amine->PdII_Amido -HX Deprotonation Deprotonation (Base) Deprotonation->PdII_Amido PdII_Amido->Pd0 Product Ar-NHR PdII_Amido->Product RedElim Reductive Elimination RedElim->Pd0 Amine RNH₂ Amine->Amine_Coord ArylHalide Ar-X ArylHalide->OxAdd

Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol outlines a general procedure for the amination of a 4-halo-3'-methyl-1,1'-biphenyl using an ammonia surrogate. The use of aqueous ammonia with specialized ligand systems has also been reported as a more direct and atom-economical approach.[8]

Materials:

  • 4-Bromo-3'-methyl-1,1'-biphenyl (1.0 equiv.)

  • Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, followed by hydrolysis, or an ammonium salt)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.01-0.02 equiv.)

  • Phosphine ligand (e.g., XPhos, RuPhos) (0.02-0.04 equiv.)

  • Strong base (e.g., Sodium tert-butoxide, NaOtBu) (1.2-1.5 equiv.)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

  • Add the 4-bromo-3'-methyl-1,1'-biphenyl and the ammonia source.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography. If an imine surrogate was used, an additional acidic hydrolysis step is required to reveal the primary amine.

Classical Synthetic Routes: Historical Perspective

Before the widespread adoption of palladium catalysis, other methods were employed for the synthesis of biphenylamines. While generally less efficient and tolerant of functional groups, they remain relevant for their historical significance and for specific applications where palladium use is undesirable.

Gomberg-Bachmann Reaction

This reaction involves the base-promoted coupling of a diazonium salt with an aromatic compound.[5] For the synthesis of this compound, this could involve the diazotization of an aniline derivative followed by reaction with toluene. However, this method often suffers from low yields and a lack of regioselectivity, making it less practical for targeted synthesis.[9]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-C or C-N bonds.[10] The synthesis of this compound via an Ullmann C-N coupling would involve the reaction of a 4-halo-3'-methyl-1,1'-biphenyl with an amine in the presence of a copper catalyst at high temperatures. Like the Gomberg-Bachmann reaction, the Ullmann condensation typically requires harsh reaction conditions and often gives moderate yields.[8]

Product Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group around δ 2.4 ppm. The aromatic region (δ 6.8-7.6 ppm) will display a complex pattern of multiplets corresponding to the protons on the two phenyl rings. The protons of the aniline ring will typically appear more upfield due to the electron-donating effect of the amino group. The amine protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon (around δ 21 ppm) and the twelve aromatic carbons. The chemical shifts of the aromatic carbons can be predicted based on substituent effects.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (183.25 g/mol ).

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of this compound is most efficiently achieved through modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling offers a versatile and high-yielding approach, with the choice between precursor pairs depending on the cost and availability of the starting materials. The Buchwald-Hartwig amination provides a powerful alternative for the direct formation of the C-N bond in the final step. While classical methods such as the Gomberg-Bachmann and Ullmann reactions are of historical interest, their limitations in terms of yield, scope, and reaction conditions make them less favorable for most applications. The detailed protocols and comparative analysis provided in this guide are intended to assist researchers in the strategic selection and execution of the most suitable synthetic route for their specific needs.

References

Discovery and history of methyl-substituted biphenyl amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Methyl-Substituted Biphenyl Amines

Abstract

The methyl-substituted biphenyl amine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in numerous marketed drugs and advanced materials stems from a rich history of synthetic innovation and an evolving understanding of its structure-activity relationships. This guide provides a comprehensive exploration of the discovery, synthesis, and application of this privileged structural motif. We will delve into the historical context of its synthesis, from early harsh methods to the transformative advent of palladium-catalyzed cross-coupling reactions. Through detailed mechanistic discussions, experimental protocols, and case studies in drug development, this paper will illuminate the causality behind the strategic use of methyl substitution to fine-tune molecular properties, enhancing potency, selectivity, and pharmacokinetic profiles.

Introduction: The Biphenyl Amine as a Privileged Scaffold

The biphenyl moiety, consisting of two interconnected phenyl rings, is a fundamental structural unit in a multitude of biologically active compounds and functional materials. When combined with an amine functional group, it forms the biphenyl amine scaffold, a structure prized for its favorable pharmacokinetic properties and its capacity to engage with a wide range of biological targets.[1]

The true versatility of this scaffold is unlocked through substitution. Among the most powerful and widely used substituents is the simple methyl group. The introduction of a methyl group can profoundly modulate a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties through steric, electronic, and conformational effects.[2] It can enhance binding to a target protein, block sites of metabolic degradation to improve stability, and alter solubility.[2] This guide will trace the journey of methyl-substituted biphenyl amines from synthetic challenges to indispensable tools in the molecular designer's arsenal.

The Synthetic Evolution: From Ullmann to Palladium

The ability to synthesize substituted biaryls efficiently and selectively has been a long-standing goal in organic chemistry. The history of methyl-substituted biphenyl amine synthesis is intrinsically linked to the development of powerful carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions.

Early Methodologies: The Ullmann Condensation

First reported in 1901, the Ullmann reaction was one of the earliest methods for forming biaryl linkages through the copper-catalyzed coupling of aryl halides.[3][4] A variation, the Ullmann condensation, could be used to form C-N bonds. However, these reactions typically required harsh conditions, such as high temperatures, and had limited substrate scope and functional group tolerance, making the synthesis of complex, functionalized molecules like many modern drug candidates challenging.[4][5]

The Palladium Revolution I: Suzuki-Miyaura Coupling for the Biphenyl Core

A paradigm shift occurred with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, reported by Akira Suzuki, Norio Miyaura, and Kinji Yamada in 1979, became the preeminent method for forming C(sp²)-C(sp²) bonds.[3][6] Its significance lies in its mild reaction conditions, high functional group tolerance, and the use of commercially available and relatively non-toxic organoboron reagents.[6] This reaction proved instrumental for the reliable synthesis of the methyl-substituted biphenyl core, a crucial precursor to the target amines.

The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd R-X Transmetal Transmetalation Complex OxAdd->Transmetal R'-B(OR)2 + Base Product_Complex Product Complex Transmetal->Product_Complex Transmetalation Product_Complex->Pd0 Reductive Elimination Product R-R' (Methyl-Biphenyl) Product_Complex->Product R-R' ArX R-X (e.g., Methyl-Aryl Halide) ArBoronic R'-B(OR)2 (e.g., Phenylboronic Acid) Base Base (e.g., K2CO3)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a round-bottom flask, add the methyl-substituted aryl halide (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a base such as K₂CO₃ or K₃PO₄ (3.0 mmol), and the palladium catalyst (e.g., 0.1-1 mol% of a suitable Pd catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand).[6][7]

  • Solvent Addition: Add a suitable solvent system, often a mixture such as tetrahydrofuran (THF) and water.[3]

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 65 °C to reflux for a period of 2-24 hours, monitoring by TLC or LC-MS.[6]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired methyl-substituted biphenyl product.

The Palladium Revolution II: Buchwald-Hartwig Amination for the C-N Bond

While Suzuki coupling masterfully constructs the carbon skeleton, the formation of the C-N bond remained a challenge. The Buchwald-Hartwig amination, developed concurrently by the laboratories of Stephen Buchwald and John Hartwig starting in 1994, provided a robust and general solution.[8][9] This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides and primary or secondary amines under relatively mild conditions.[8][10]

The development of this reaction has been characterized by the evolution of increasingly effective phosphine ligands. Early systems had limitations, but the creation of sterically hindered and electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) dramatically expanded the reaction's scope, enabling the coupling of even challenging substrates like aryl chlorides.[8][11][12]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R2NH AmidoComplex Palladium Amido Complex AmineCoord->AmidoComplex Base (-HX) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR2 AmidoComplex->Product Ar-NR2 ArX Ar-X (Methyl-Biphenyl Halide) Amine R2NH Base Base (e.g., NaOtBu)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the methyl-substituted biphenyl halide (1.0 equiv), the amine (1.0–1.2 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4–2.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂, 0.5–2 mol%), and a suitable phosphine ligand (e.g., XPhos, 1–4 mol%).[5][11]

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the vessel and heat the mixture to the required temperature (typically 80–110 °C) for 1–24 hours, with progress monitored by an appropriate chromatographic method.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue via flash column chromatography to obtain the final methyl-substituted biphenyl amine.[5]

Medicinal Chemistry: The Role of Methyl Groups in Drug Design

The strategic placement of methyl groups on the biphenyl amine scaffold is a cornerstone of modern lead optimization. These seemingly simple additions can have profound impacts on a compound's biological profile.

Case Study: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The history of NSAIDs dates back to the use of willow bark, containing salicylic acid, for fever and pain.[13] The modern era of NSAID development began with the discovery that these drugs inhibit cyclooxygenase (COX) enzymes.[14][15] The subsequent identification of two COX isoforms, the constitutive COX-1 and the inducible COX-2, led to the hypothesis that selective inhibition of COX-2 could provide anti-inflammatory benefits without the gastrointestinal side effects associated with COX-1 inhibition.[14] This spurred the development of selective COX-2 inhibitors, or "coxibs." Many of these compounds feature biaryl structures where substitution patterns, including methylation, are critical for achieving selectivity. For example, the methyl group in 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide was part of a series investigated for potent anti-inflammatory and analgesic activity.[16]

Case Study: Central Nervous System (CNS) Agents

Methyl-substituted biphenyl amines are also prominent in the development of drugs targeting the CNS. A series of (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines were synthesized as atypical dopamine transporter (DAT) inhibitors for treating psychostimulant use disorders.[17] In this work, replacing a bis(4-fluorophenyl)methyl group with a 4′-chloro-2-methyl-1,1′-biphenyl group was a key modification. This change was well-tolerated for maintaining DAT affinity while being predicted to reduce off-target activity at the hERG channel, a crucial factor for avoiding cardiotoxicity.[17]

Case Study: Oncology and Immunology

The biphenyl scaffold is also exploited in oncology. Novel compounds with a N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine structure were designed as small molecule inhibitors of the PD-1/PD-L1 axis, a critical immune checkpoint in cancer therapy.[18] Several of these compounds displayed potent anti-cancer effects across multiple cancer cell lines, with the methyl group on the biphenyl core being an integral part of the design.[18] Similarly, structure-activity relationship (SAR) studies on MALT1 inhibitors, a target for certain lymphomas, have explored modifications of a core structure that includes a biphenyl moiety, demonstrating the scaffold's relevance.[19]

Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to understanding how molecular structure dictates biological function.[20][21] For methyl-substituted biphenyl amines, the position and number of methyl groups are critical variables.

The addition of a methyl group can:

  • Increase Lipophilicity: This can enhance membrane permeability and binding to hydrophobic pockets in a target protein.

  • Induce Conformational Changes: An ortho-methyl group can restrict rotation around the biphenyl C-C bond, locking the molecule into a specific, potentially more active, conformation.[22]

  • Block Metabolism: Placing a methyl group at a site that is susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can increase the compound's half-life.[2]

  • Alter Electronic Properties: As an electron-donating group, a methyl substituent can influence the electronics of the aromatic rings, affecting binding interactions.

Compound ClassTargetMethyl Group PositionEffect on ActivityReference
Biphenyl-pyrimidine conjugatesCancer Cell Lines2-methyl on biphenylIntegral to core scaffold with potent anti-cancer activity[18]
Biphenyl carboxamidesInflammation (in vivo)4'-methyl on biphenylPart of a highly active anti-inflammatory and analgesic compound[16]
Biphenyl sulfinylalkyl aminesDopamine Transporter (DAT)2-methyl on biphenylMaintained high DAT affinity while potentially reducing hERG liability[17]
1-methyl-3-phenylpyrrolesMonoamine Oxidase B (MAO-B)Varied on phenyl ringInhibition potency is dependent on steric and electronic parameters of substituents.[23]

Integrated Synthesis and Evaluation Workflow

The development of a novel methyl-substituted biphenyl amine follows a logical and iterative process, beginning with synthesis and culminating in biological evaluation.

Workflow Start Starting Materials (Aryl Halides, Boronic Acids, Amines) Synthesis Chemical Synthesis (e.g., Suzuki + Buchwald-Hartwig) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (In vitro assays, e.g., IC50) Purification->Screening SAR SAR Analysis Screening->SAR Optimization Lead Optimization (Design new analogs) SAR->Optimization Advanced Advanced Testing (In vivo models, ADME/Tox) SAR->Advanced Promising Lead Optimization->Synthesis Iterative Cycle Candidate Drug Candidate Advanced->Candidate

References

Solubility of 3'-Methyl[1,1'-biphenyl]-4-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3'-Methyl[1,1'-biphenyl]-4-amine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance. We will explore the molecular determinants of solubility for this compound, offer a qualitative assessment across a range of common organic solvents, and provide a robust, step-by-step protocol for quantitative solubility determination. The core objective is to equip the reader with the foundational knowledge and practical methodology required to effectively work with this compound in a laboratory setting.

Introduction: Understanding this compound

This compound is an aromatic amine with a molecular structure characterized by a biphenyl core. One phenyl ring is substituted with an amino group at the 4-position, while the other bears a methyl group at the 3'-position.[1][2] This structure imparts a unique combination of polarity and non-polarity, which is the primary determinant of its solubility behavior. As a biphenyl derivative, it serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials. A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing purification strategies like crystallization, and formulating final products.

Aromatic amines as a class are known for their potential toxicity and can be absorbed through the skin; therefore, appropriate safety precautions must always be observed when handling this compound.[3][4]

Theoretical Framework: The Molecular Basis of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[5][6] For this compound, solubility is a nuanced interplay between its distinct structural features:

  • The Biphenyl Core: The two connected phenyl rings form a large, rigid, and non-polar (hydrophobic) backbone. This substantial hydrocarbon portion favors interactions with non-polar organic solvents through van der Waals forces.[6][7]

  • The Amino (-NH₂) Group: This functional group is polar and capable of both donating and accepting hydrogen bonds.[6][8] This feature promotes solubility in polar protic solvents (like alcohols) and to a lesser extent, in polar aprotic solvents.[9]

  • The Methyl (-CH₃) Group: This is a small, non-polar group that slightly enhances the compound's overall hydrophobic character, further favoring solubility in non-polar solvents.

The overall solubility profile is a direct consequence of the competition between the large, hydrophobic biphenyl structure and the small, polar amino group. In this case, the significant non-polar character of the biphenyl core is expected to dominate its behavior, leading to better solubility in organic solvents than in water.[4][9]

Furthermore, the basic nature of the amine group means that the compound's solubility can be dramatically increased in acidic aqueous solutions. Protonation of the amino group forms a water-soluble ammonium salt, a property often exploited for extractions and formulations.[10][11]

Qualitative Solubility Profile in Common Organic Solvents

Based on the theoretical principles outlined above, a qualitative assessment of solubility for this compound can be projected. The following table summarizes these expectations.

Solvent Solvent Type Governing Interactions Expected Solubility
Hexane, Toluene Non-polarVan der Waals forcesHigh
Dichloromethane (DCM) Polar AproticDipole-dipole, Van der WaalsHigh
Ethyl Acetate Polar AproticDipole-dipole, Van der WaalsHigh
Acetone Polar AproticDipole-dipole, Van der WaalsModerate to High
Methanol, Ethanol Polar ProticHydrogen bonding, Dipole-dipoleModerate
Water Polar ProticHydrogen bondingLow / Insoluble
5% Aqueous HCl Acidic AqueousIonic (Salt Formation)High (Soluble)

Experimental Protocol: Quantitative Solubility Determination

To move beyond qualitative estimates, a rigorous experimental approach is necessary. The isothermal shake-flask method is a widely accepted standard for determining the equilibrium solubility of a compound.[12] This method ensures that the solvent is fully saturated with the solute at a constant temperature.

Step-by-Step Methodology: Isothermal Shake-Flask Method
  • Preparation of Vials: To a series of glass vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to confirm that an equilibrium-saturated solution has been achieved.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials into an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[13]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This permits the excess solid to settle. For very fine suspensions, centrifugation may be required to achieve clear separation.

  • Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant (the saturated solvent layer) using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent transfer of any solid particles.

  • Analysis: Quantify the concentration of this compound in the collected sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy against a standard curve.

  • Calculation: Calculate the solubility using the determined concentration and express it in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Workflow for Solubility Determination

The following diagram illustrates the key steps in the quantitative determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72 hours) B->C D Cease agitation and allow solid to settle C->D E Centrifuge (optional) D->E F Filter and collect supernatant E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for the isothermal shake-flask solubility method.

Safety, Handling, and Disposal

This compound, like many aromatic amines, should be handled with care.[3] The Safety Data Sheet (SDS) indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, all work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid creating dust. Prevent contact with skin and eyes.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is dictated by its hybrid molecular structure. The large, non-polar biphenyl core drives its high solubility in non-polar and polar aprotic organic solvents, while the polar amine group provides a site for hydrogen bonding, allowing for moderate solubility in polar protic solvents. Its solubility in aqueous media is low but can be significantly enhanced under acidic conditions due to salt formation. For precise applications in research and development, the qualitative predictions presented here should be confirmed using a robust quantitative method such as the isothermal shake-flask protocol detailed in this guide.

References

A Senior Application Scientist's Guide to the Theoretical Investigation of 3'-Methyl[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methyl[1,1'-biphenyl]-4-amine and its isomers are significant structural motifs in medicinal chemistry and materials science. Understanding their three-dimensional structure, electronic properties, and conformational dynamics is paramount for rational drug design and the development of novel materials. This technical guide provides a comprehensive framework for performing and interpreting theoretical calculations on this compound, leveraging quantum chemical methods to elucidate its molecular characteristics. As a self-validating system, this guide emphasizes the causality behind methodological choices, ensuring that researchers can confidently apply these computational strategies to their own work. We will delve into the practical application of Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and the exploration of the molecule's potential energy surface, providing a robust protocol grounded in established scientific literature.

Foundational Principles: The 'Why' of the Computational Approach

Before embarking on specific protocols, it is crucial to understand the theoretical underpinnings that govern our computational choices. The core of our investigation relies on solving the time-independent Schrödinger equation for the molecule, a task that is impossible to perform exactly for a multi-electron system like this compound. Consequently, we employ a series of well-established approximations.

The central challenge in biphenyl systems is the torsional or dihedral angle between the two phenyl rings. This angle dictates the molecule's overall shape and electronic properties, such as the degree of π-conjugation between the rings.[1][2] In the gaseous state, biphenyl itself is non-planar with a dihedral angle of approximately 45°, a compromise between stabilizing π-conjugation (favoring planarity) and destabilizing steric hindrance between the ortho-hydrogens (favoring a twisted conformation).[3] The introduction of substituents, like the methyl and amine groups in our target molecule, further modulates this delicate balance.

Theoretical calculations offer a powerful lens to probe this conformational landscape with high precision, providing insights that are often difficult to obtain experimentally. Density Functional Theory (DFT) has emerged as the workhorse for such investigations, offering a favorable balance between computational accuracy and cost.[1][4]

Logical Framework for Method Selection

The choice of a computational method is a critical decision that directly impacts the reliability of the results. The following diagram illustrates the trade-off between accuracy and computational cost for various quantum chemical methods.

G cluster_accuracy Accuracy Cost_Low Low Cost_High High Acc_Low Low SE Semi-Empirical Acc_High High HF Hartree-Fock DFT DFT (e.g., B3LYP) DFT->HF Adds Electron Correlation MP2 MP2 MP2->DFT Improves Correlation Treatment CC Coupled Cluster (e.g., CCSD(T)) CC->MP2 'Gold Standard'

Caption: Relationship between computational method, accuracy, and cost.

For this compound, DFT, particularly with a hybrid functional like B3LYP, provides an excellent compromise. It captures the essential physics of electron correlation, which is vital for describing non-covalent interactions and torsional barriers, without the prohibitive computational expense of higher-level methods like Coupled Cluster.[5][6]

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a robust and self-validating workflow for the theoretical characterization of this compound. This workflow is designed to be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

Step 1: Initial Structure Generation

The first step is to generate a reasonable starting 3D structure for this compound (CAS: 1204-78-0).[7] This can be done using any molecular building software (e.g., Avogadro, ChemDraw, GaussView). It is not necessary for this initial structure to be perfect, but it should have the correct connectivity. The molecular formula is C13H13N.[8]

Step 2: Ground State Geometry Optimization

The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.

Protocol:

  • Input File Preparation: Create an input file specifying the initial coordinates, the chosen level of theory, and the basis set.

    • Level of Theory: B3LYP is a well-vetted functional for organic molecules. To account for van der Waals interactions, which are crucial for the correct description of the torsional barrier, an empirical dispersion correction like Grimme's D3 should be included (B3LYP-D3).

    • Basis Set: A Pople-style basis set such as 6-311+G(d,p) provides a good balance of flexibility and computational cost. The + indicates diffuse functions on heavy atoms (important for the amine lone pair), and the (d,p) indicates polarization functions on heavy atoms and hydrogens, respectively, which are essential for describing bonding anisotropy.

  • Execution: Submit the calculation to the quantum chemistry software. The software will iteratively adjust the atomic positions to minimize the total energy of the system.

  • Convergence Check: Ensure the optimization calculation has converged successfully by checking the output file for the standard convergence criteria (typically related to forces and displacements).

Step 3: Vibrational Frequency Analysis (Self-Validation)

This is a critical validation step. A frequency calculation performed at the same level of theory as the optimization will yield the vibrational modes of the molecule.

Protocol:

  • Input File Preparation: Use the optimized geometry from Step 2 as the input. The calculation keyword is typically Freq.

  • Execution & Analysis:

    • Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, not a stable conformer. If an imaginary frequency is found, it often corresponds to the torsional motion between the rings. One must then modify the structure along this mode and re-optimize to find the true minimum.

    • Thermochemical Data: The output provides valuable thermodynamic data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

The overall workflow for finding and validating a stable conformer is depicted below.

Caption: Workflow for Geometry Optimization and Validation.

Analysis of Molecular Properties

Once the validated ground state geometry is obtained, a wealth of molecular properties can be calculated to understand the molecule's chemical behavior.

Torsional Profile Analysis

To fully characterize the conformational flexibility, a potential energy surface (PES) scan should be performed by systematically rotating one phenyl ring relative to the other.

Protocol:

  • Define Scan Coordinate: The scan coordinate is the dihedral angle C-C-C'-C' that connects the two rings.

  • Perform a Relaxed Scan: Set up a series of constrained optimizations where the dihedral angle is fixed at various values (e.g., from 0° to 180° in 10° or 15° increments). This is a "relaxed" scan because all other geometric parameters are allowed to optimize at each step.

  • Plot and Analyze: Plot the relative energy versus the dihedral angle. This plot will reveal the energy of the planar and perpendicular transition states and the energy barrier to rotation.

Electronic Structure Analysis

Analysis of the frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP) provides critical insights into the molecule's reactivity.[9]

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[9] A large gap suggests high stability, while a small gap suggests the molecule is more reactive.

  • Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the total electron density onto the molecular surface. It visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. For this compound, the amine group is expected to be a region of high negative potential (a nucleophilic site), while the hydrogens of the amine group will be regions of positive potential.

Data Presentation and Interpretation

All quantitative results should be summarized in clear, well-structured tables for easy comparison and reporting.

Table 1: Comparison of Computational Methods for Biphenyl Systems

Method Type Specific Examples Key Strengths Key Limitations
Force Fields CGenFF, GAFF Computationally very efficient, suitable for large systems. Lower accuracy, may not capture subtle electronic effects.[1]
Semi-Empirical PM6, AM1 Faster than DFT, good for initial screening. Accuracy can be variable and system-dependent.
Density Functional Theory B3LYP-D3, PBE0-D3 Good balance of accuracy and computational cost.[1] Results can be functional-dependent.

| Ab Initio (Wavefunction) | MP2, CCSD(T) | High accuracy, systematically improvable. | Computationally very expensive, often limited to smaller systems. |

Table 2: Calculated Properties of this compound (Note: These are placeholder values. Actual results will be generated by the calculations.)

Property Calculated Value Units
Ground State Dihedral Angle e.g., 42.5 Degrees
Rotational Barrier (Planar TS) e.g., 2.1 kcal/mol
HOMO Energy e.g., -5.2 eV
LUMO Energy e.g., -0.8 eV
HOMO-LUMO Gap e.g., 4.4 eV

| Dipole Moment | e.g., 1.5 | Debye |

Conclusion and Authoritative Grounding

This guide provides a comprehensive and scientifically grounded protocol for the theoretical investigation of this compound. By adhering to this self-validating workflow—from careful method selection and geometry optimization to frequency validation and property analysis—researchers can generate reliable and insightful data. The application of Density Functional Theory with dispersion corrections and an appropriate basis set, as outlined, represents a field-proven standard for studying the conformational and electronic properties of substituted biphenyl systems. The ultimate goal of such theoretical work is to build predictive models that can accelerate the drug discovery and materials design process, and the rigorous application of the methods described herein is a crucial step toward achieving that objective.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling for the Synthesis of 3'-Methyl[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Amines and the Suzuki-Miyaura Coupling

Substituted biaryl amines are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The synthesis of 3'-Methyl[1,1'-biphenyl]-4-amine is a prime example of the construction of a key intermediate for drug discovery, where the biaryl core allows for precise three-dimensional positioning of pharmacophoric groups.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of its organoboron reagents.[2]

This application note provides a detailed, field-proven protocol for the synthesis of this compound via the Suzuki coupling of 4-bromoaniline and 3-tolylboronic acid. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and discuss key aspects of product characterization, troubleshooting, and safety.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (4-bromoaniline). This step forms a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron species (3-tolylboronic acid) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (this compound). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) (Palladacycle) B->C D Transmetalation C->D Ar'-B(OR)3- E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Ar-Ar' G Ar'-B(OH)2 I [Ar'-B(OH)3]- G->I H Base (e.g., K2CO3) H->I

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and available reagents.

Reaction Scheme:

(Self-generated image, not from a search result)

Table 1: Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Role
4-BromoanilineC₆H₆BrN172.021.0 g5.81Aryl Halide
3-Tolylboronic AcidC₇H₉BO₂135.960.95 g6.97Organoboron
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56168 mg0.145 (2.5 mol%)Catalyst
Potassium CarbonateK₂CO₃138.211.61 g11.62Base
1,4-DioxaneC₄H₈O₂88.1120 mL-Solvent
Water (degassed)H₂O18.025 mL-Co-solvent

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromoaniline (1.0 g, 5.81 mmol), 3-tolylboronic acid (0.95 g, 6.97 mmol), and potassium carbonate (1.61 g, 11.62 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (168 mg, 0.145 mmol). Then, add 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (25 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings, a singlet for the methyl group, and a broad singlet for the amine protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show the corresponding signals for the 13 carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (183.25 g/mol ).

Troubleshooting Common Issues in Suzuki Coupling

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a different palladium source. Ensure proper degassing to prevent catalyst oxidation.
Poor quality reagentsUse high-purity starting materials and dry, degassed solvents.
Insufficient baseIncrease the amount of base or switch to a stronger base like cesium carbonate or potassium phosphate.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the reaction mixture and solvents.
Protodeborylation Excess water or acidic conditionsUse anhydrous solvents and ensure the base is not fully consumed.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with care in a fume hood.

  • Reagents: Aryl halides and boronic acids can be irritants. Avoid inhalation and skin contact.

  • Inert Atmosphere: Reactions under inert gas should be set up with appropriate pressure relief to avoid over-pressurization, especially when heated.

References

Palladium-Catalyzed Synthesis of 3'-Methyl[1,1'-biphenyl]-4-amine: A Practical Guide to the Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Process Chemists

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical guide for the synthesis of 3'-Methyl[1,1'-biphenyl]-4-amine, a key intermediate in pharmaceutical and materials science research. The guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles that govern the reaction, ensuring both successful execution and a deep understanding of the process.

Strategic Overview: The Importance of the Biphenylamine Scaffold

The substituted biphenylamine motif is a privileged structure in modern drug discovery, appearing in numerous active pharmaceutical ingredients (APIs). The specific target molecule, this compound, serves as a crucial building block for various therapeutic agents, where the relative orientation of the methyl and amine groups dictates biological activity and pharmacokinetic properties.

The construction of the carbon-carbon bond between the two aromatic rings is the key synthetic challenge. Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its reliability, mild reaction conditions, and exceptional tolerance of functional groups, including the free amine.[1] This makes it an ideal choice for the large-scale, efficient synthesis of this target.

While other methods like the Buchwald-Hartwig amination exist, they are typically employed to form the C-N bond.[2][3] For constructing the C-C biphenyl core of our target, the Suzuki-Miyaura reaction is generally more direct and efficient.[4][5]

The Suzuki-Miyaura Reaction: A Mechanistic Insight

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex.[6][7] The reaction proceeds through a well-defined catalytic cycle, ensuring high efficiency and selectivity.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium center from Pd(0) to Pd(II).[6]

  • Transmetalation: A base activates the organoboron species, forming a boronate complex. This complex then transfers its organic group to the Pd(II) center, replacing the halide. This is the crucial C-C bond-forming precursor step.[6][8]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biphenyl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][8]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add [Ar¹-Pd(II)L₂-X] pd0->ox_add Oxidative Addition trans [Ar¹-Pd(II)L₂-Ar²] ox_add->trans Transmetalation product Ar¹-Ar² (Product) trans->product Reductive Elimination product->pd0 Catalyst Regeneration arx Ar¹-X arx->ox_add boronic Ar²-B(OR)₂ boronic->trans base Base (OH⁻) base->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis via the coupling of 3-bromotoluene and (4-aminophenyl)boronic acid.

Reaction Scheme: (Self-generated image, not from search) (3-bromotoluene + (4-aminophenyl)boronic acid -> this compound)

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
3-BromotolueneC₇H₇Br171.041.71 g10.01.0
(4-Aminophenyl)boronic acidC₆H₈BNO₂136.942.05 g15.01.5
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56231 mg0.20.02
Potassium Carbonate (K₂CO₃)K₂CO₃138.214.15 g30.03.0
1,4-DioxaneC₄H₈O₂88.1140 mL--
Water (degassed)H₂O18.0210 mL--

Step-by-Step Protocol

experimental_workflow start Start: Assemble Glassware setup Charge Flask with Solids: 3-Bromotoluene, Boronic Acid, K₂CO₃, Pd(PPh₃)₄ start->setup inert Evacuate and Backfill with Argon (3x) setup->inert solvents Add Degassed Solvents: 1,4-Dioxane and Water inert->solvents reaction Heat to 90°C with Vigorous Stirring (Monitor by TLC/LC-MS) solvents->reaction cooldown Cool to Room Temperature reaction->cooldown workup Quench with Water & Extract with Ethyl Acetate cooldown->workup purify Dry, Concentrate & Purify via Column Chromatography workup->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

  • Glassware Preparation: Ensure all glassware (a 250 mL round-bottom flask and condenser) is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reaction Setup: To the flask, add 3-bromotoluene (1.71 g, 10.0 mmol), (4-aminophenyl)boronic acid (2.05 g, 15.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 231 mg, 0.2 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and alternatively evacuate and backfill with inert gas three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]

  • Solvent Addition: Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe. The biphasic solvent system is crucial for dissolving both the organic substrates and the inorganic base.[9]

  • Reaction: Fit the flask with the condenser, and heat the mixture to 90 °C in an oil bath with vigorous stirring. The reaction is typically complete within 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 3-bromotoluene is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound as a solid.

Key Experimental Considerations

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.

  • Palladium Precatalyst: While Pd(PPh₃)₄ is used here and is effective, other common precatalysts include Pd(OAc)₂ and PdCl₂(dppf).[9][10] Pd(PPh₃)₄ is a Pd(0) source and does not require an in-situ reduction, making it very reliable.

  • Ligand Selection: The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.[11] Triphenylphosphine (already part of the Pd(PPh₃)₄ complex) is a standard, cost-effective ligand. For more challenging couplings, specialized, electron-rich, and bulky biaryl phosphine ligands like XPhos or SPhos can dramatically improve reaction rates and yields.[12]

  • The Role of the Base: The base is essential for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for the transmetalation step.[8] Potassium carbonate is a common and effective choice. Stronger bases like cesium carbonate or phosphates can be used for less reactive substrates.[9]

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is frequently used.[13] The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species. Thoroughly degassing the solvents is critical to remove oxygen.

Expected Results and Characterization

ParameterExpected Outcome
Yield 75-90%
Appearance Off-white to pale yellow solid
¹H NMR Consistent with the structure of this compound
Mass Spec (ESI+) [M+H]⁺ calculated: 184.1121; found: 184.1123
Purity (LC-MS/HPLC) >98%

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficiently strong base; Low reaction temperature.Ensure a fully inert atmosphere; Use a different base (e.g., K₃PO₄); Increase temperature slightly (to 100°C).
Formation of Side Products Homocoupling of boronic acid; Protodeboronation (loss of boron group).Use a slight excess of boronic acid (1.2-1.5 eq.); Ensure the base is not excessively strong for the substrate.
Difficult Purification Residual palladium catalyst; Closely-eluting impurities.Treat the crude product solution with an activated carbon or a palladium scavenger; Optimize chromatography gradient.

References

Applications of 3'-Methyl[1,1'-biphenyl]-4-amine and its Analogs in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Biphenyl Amine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear recurrently in a multitude of bioactive compounds targeting diverse biological entities. The biphenyl amine scaffold is a quintessential example of such a structure. Its prevalence stems from a combination of desirable properties: the biphenyl moiety provides a rigid, yet conformationally adaptable, core that can effectively engage with protein binding sites through hydrophobic and π-stacking interactions. The amine group, a versatile functional handle, serves as a crucial hydrogen bond donor or acceptor and provides a convenient point for chemical elaboration to modulate potency, selectivity, and pharmacokinetic properties.

This guide focuses on the applications of substituted biphenyl amines in medicinal chemistry, with a particular emphasis on 3'-Methyl[1,1'-biphenyl]-4-amine as a representative and synthetically accessible starting point. While this specific molecule may not be the central component of a marketed drug, its structural motifs are highly relevant to the design and synthesis of contemporary therapeutics, particularly in the realm of oncology. A significant challenge in the development of aminobiphenyl-based drugs has been mitigating the potential for toxicity associated with the parent 4-aminobiphenyl, a known carcinogen.[1][2] Modern medicinal chemistry has largely overcome this hurdle through rational drug design, employing specific substitution patterns to block metabolic activation pathways that lead to reactive intermediates.[1][3]

Application Profile: Substituted Aminobiphenyls as Kinase Inhibitors in Oncology

The Rationale for Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The ATP-binding site of kinases has proven to be a particularly "druggable" pocket. The biphenyl amine scaffold is well-suited to occupy this site, with one phenyl ring often extending into the hydrophobic back pocket and the other positioned to interact with the hinge region, a key anchoring point for many inhibitors. The strategically placed amine group can form critical hydrogen bonds with the kinase hinge, a feature common to many successful kinase inhibitors.

Mechanism of Action: Targeting the EGFR Signaling Pathway

To illustrate the therapeutic potential of this scaffold, let us consider its application in the design of an inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or mutated in various cancers. The diagram below outlines a simplified representation of the EGFR signaling cascade and the point of intervention for a hypothetical inhibitor derived from this compound.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR EGF EGF (Ligand) EGF->EGFR Binding Inhibitor Hypothetical Inhibitor (Aminobiphenyl-based) Inhibitor->P_EGFR Inhibition RAS RAS P_EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of a hypothetical aminobiphenyl-based drug.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors from the this compound scaffold would involve systematic structural modifications. The table below summarizes key SAR insights based on established principles in kinase inhibitor design.

Modification on this compound ScaffoldRationale and Expected Impact
Amidation of the 4-amino group The primary amine is often acylated to introduce a larger substituent that can form additional interactions within the ATP-binding site and modulate physicochemical properties.
Substitution on the 4'-position (para to the amine) This position is often solvent-exposed and can be modified to enhance solubility and fine-tune pharmacokinetic parameters without significantly impacting kinase binding.
Variation of the methyl group position (e.g., 2' or 4') The position of the methyl group on the second phenyl ring can influence the dihedral angle between the two rings, thereby affecting the overall conformation and fit within the kinase active site. This can be a key determinant of selectivity.
Introduction of polar groups (e.g., morpholine, piperazine) These are frequently incorporated to improve aqueous solubility, a critical factor for oral bioavailability.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of a hypothetical kinase inhibitor derived from this compound.

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor via Suzuki Coupling and Amidation

This protocol outlines a common synthetic route for creating a diverse library of aminobiphenyl derivatives.

Synthesis_Workflow Start1 4-Bromoaniline Step1 Suzuki Coupling (Pd catalyst, base) Start1->Step1 Start2 3-Methylphenylboronic Acid Start2->Step1 Intermediate This compound Step1->Intermediate Step2 Amide Coupling (e.g., HATU, DIPEA) Intermediate->Step2 Start3 Heterocyclic Carboxylic Acid Start3->Step2 Product Final Inhibitor Step2->Product

Caption: General synthetic workflow for an aminobiphenyl-based kinase inhibitor.

Step-by-Step Methodology:

  • Suzuki Coupling to form the Biphenyl Core:

    • Rationale: The Suzuki coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, making it ideal for constructing the biphenyl scaffold.

    • Procedure:

      • To a degassed solution of 4-bromoaniline (1.0 eq) and 3-methylphenylboronic acid (1.2 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

      • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

      • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to yield this compound.

  • Amide Coupling:

    • Rationale: Amide bond formation is a fundamental transformation in medicinal chemistry. Coupling reagents like HATU activate the carboxylic acid, facilitating its reaction with the amine.

    • Procedure:

      • To a solution of the desired heterocyclic carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

      • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

      • Add a solution of this compound (1.0 eq) in the same solvent to the activated acid mixture.

      • Stir the reaction at room temperature for 2-16 hours, monitoring for completion.

      • Quench the reaction with water and extract the product into an appropriate organic solvent.

      • Purify the final compound by column chromatography or preparative HPLC.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)
  • Rationale: This assay quantifies the ability of a compound to inhibit the enzymatic activity of the target kinase.

  • Materials:

    • Recombinant human EGFR kinase

    • ATP and a suitable peptide substrate

    • Assay buffer

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • Test compound (dissolved in DMSO)

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based detection method.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: Cellular Proliferation Assay (Example: A431 cells)
  • Rationale: This assay assesses the effect of the compound on the growth and viability of a cancer cell line that is dependent on the target kinase (e.g., A431 cells, which overexpress EGFR).

  • Materials:

    • A431 human epidermoid carcinoma cells

    • Complete cell culture medium

    • Test compound

    • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Procedure:

    • Seed A431 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

    • Add the MTT reagent and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Alternatively, use the CellTiter-Glo® assay, which measures ATP levels as an indicator of cell viability.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. While direct applications of this specific molecule are not extensively documented in late-stage clinical development, the broader class of substituted aminobiphenyls continues to be a rich source of kinase inhibitors and other targeted therapies. Future research in this area will likely focus on the development of highly selective inhibitors that can overcome drug resistance mechanisms and offer improved safety profiles. The strategic placement of substituents to modulate conformation and block metabolic liabilities, as exemplified by the methyl group in our representative molecule, will remain a cornerstone of this endeavor.

References

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 3'-Methyl[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3'-Methyl[1,1'-biphenyl]-4-amine

The biphenyl structural motif is a cornerstone in modern medicinal chemistry and materials science, prized for its rigid, well-defined geometry that allows for precise spatial orientation of functional groups.[1][2] Biphenyl derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory agents, antihypertensives, and anticancer drugs.[3][4][5] The starting material, this compound, offers a versatile platform for drug discovery. Its primary aromatic amine serves as a reactive handle for constructing a variety of fused heterocyclic ring systems, thereby expanding the chemical space accessible to researchers.

This guide provides an in-depth exploration of validated synthetic pathways to convert this compound into three high-value heterocyclic cores: quinolines, benzimidazoles, and indoles. The protocols are designed for practical application, with a focus on the causal logic behind procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Overall Synthetic Strategy

The primary amino group of this compound is the key functional group that dictates the initial synthetic transformations. Depending on the target heterocycle, the amine can be used directly or serve as a precursor for generating more complex intermediates, such as diamines or hydrazines, which are then used in subsequent cyclization reactions.

G cluster_quinoline Pathway I: Quinolines cluster_benzimidazole Pathway II: Benzimidazoles cluster_indole Pathway III: Indoles start This compound quinoline_reagents Doebner-von Miller Reaction (α,β-Unsaturated Carbonyl Precursors) start->quinoline_reagents Direct Cyclization nitration 1. Nitration (HNO₃/H₂SO₄) start->nitration Functional Group Interconversion diazotization 1. Diazotization (NaNO₂/HCl) start->diazotization Functional Group Interconversion quinoline_product 6-(3'-Methyl-[1,1'-biphenyl]-4-yl)quinoline Derivatives quinoline_reagents->quinoline_product reduction 2. Reduction (e.g., SnCl₂/HCl) nitration->reduction diamine Intermediate: 3'-Methyl-[1,1'-biphenyl]-3,4-diamine reduction->diamine phillips 3. Phillips Condensation (Aldehyde/Acid) diamine->phillips benz_product 5-(3'-Methyl-[1,1'-biphenyl]-4-yl)benzimidazole Derivatives phillips->benz_product reduction_hydrazine 2. Reduction (e.g., Na₂SO₃) diazotization->reduction_hydrazine hydrazine Intermediate: (3'-Methyl-[1,1'-biphenyl]-4-yl)hydrazine reduction_hydrazine->hydrazine fischer 3. Fischer Indole Synthesis (Ketone/Aldehyde) hydrazine->fischer indole_product 5-(3'-Methyl-[1,1'-biphenyl]-4-yl)indole Derivatives fischer->indole_product

Caption: Synthetic pathways from this compound.

Synthesis of Biphenyl-Substituted Quinolines via Doebner-von Miller Reaction

The quinoline scaffold is a privileged structure in drug discovery, present in numerous antimalarial, anticancer, and antibacterial agents. The Doebner-von Miller reaction is a reliable and straightforward method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be generated in situ.[6][7]

Causality & Mechanistic Insight

This reaction proceeds through a series of established steps. First, glycerol is dehydrated by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. The aniline starting material then undergoes a Michael addition with acrolein. The subsequent acid-catalyzed cyclization of the resulting intermediate, followed by dehydration and oxidation (often by an oxidizing agent like nitrobenzene or arsenic pentoxide, or even by the Schiff base intermediate), yields the aromatic quinoline ring.

Experimental Protocol: Synthesis of 2-Methyl-6-(3'-methyl-[1,1'-biphenyl]-4-yl)quinoline

This protocol adapts the Doebner-von Miller synthesis using crotonaldehyde, which is formed in situ from acetaldehyde.[7]

Reagents & Materials

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound183.255.00 g27.28
Hydrochloric Acid (conc., 37%)36.4625 mL~300
Paraldehyde132.1615 mL (14.7 g)111.2
Zinc Chloride (anhydrous)136.305.0 g36.7
Sodium Hydroxide (10% aq. solution)40.00As needed-
Dichloromethane (DCM)84.93~200 mL-
Anhydrous Sodium Sulfate142.04As needed-
Silica Gel (for column chromatography)-As needed-
Hexane/Ethyl Acetate-As needed-

Step-by-Step Procedure

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (5.00 g, 27.28 mmol) and concentrated hydrochloric acid (25 mL).

  • Initial Cooling: Cool the resulting slurry in an ice-water bath to 0-5 °C with vigorous stirring.

  • Catalyst Addition: Carefully add anhydrous zinc chloride (5.0 g, 36.7 mmol). Rationale: Zinc chloride acts as a Lewis acid catalyst, promoting both the aldol condensation to form the α,β-unsaturated aldehyde and the subsequent cyclization steps.

  • Reagent Addition: Slowly add paraldehyde (15 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Safety Note: Paraldehyde depolymerizes to acetaldehyde, which is volatile and flammable. Perform this step in a well-ventilated fume hood.

  • Reaction Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100-110 °C) for 6-8 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Work-up & Neutralization: Cool the mixture to room temperature and pour it slowly into a beaker containing 200 mL of ice water. Carefully neutralize the acidic solution by the slow addition of 10% aqueous sodium hydroxide until the pH is ~8-9. A dark, oily precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-methyl-6-(3'-methyl-[1,1'-biphenyl]-4-yl)quinoline.

Expected Characterization Data

ParameterExpected Value
Appearance Pale yellow solid
Yield 55-70%
¹H NMR Signals corresponding to the biphenyl protons, the quinoline ring protons, the quinoline methyl group (singlet, ~2.7 ppm), and the biphenyl methyl group (singlet, ~2.4 ppm).
¹³C NMR Resonances for all unique aromatic and aliphatic carbons.
HRMS (ESI) Calculated m/z for C₂₃H₁₉N [M+H]⁺ should match the observed value.

Synthesis of Biphenyl-Substituted Benzimidazoles

Benzimidazoles are a vital class of heterocycles found in anthelmintic drugs (e.g., albendazole) and proton pump inhibitors (e.g., omeprazole). Their synthesis from anilines requires a preliminary two-step functionalization to create an ortho-phenylenediamine intermediate, which then undergoes cyclocondensation.

Protocol Part A: Synthesis of 3'-Methyl-2-nitro-[1,1'-biphenyl]-4-amine
  • Acylation (Protection): To a solution of this compound (10.0 g, 54.6 mmol) in 100 mL of glacial acetic acid, add acetic anhydride (6.2 mL, 65.5 mmol). Stir at room temperature for 1 hour. Rationale: The amino group is protected as an acetamide to control the regioselectivity of nitration and prevent oxidation.

  • Nitration: Cool the solution to 0 °C in an ice bath. Slowly add a nitrating mixture (prepared by adding 4.1 mL of fuming nitric acid to 10 mL of glacial acetic acid) dropwise, keeping the temperature below 10 °C. Stir for 2-3 hours at 0-5 °C.

  • Hydrolysis: Pour the reaction mixture onto 500 g of crushed ice and stir until the ice melts. The N-acetylated nitro-product will precipitate. Filter the solid, wash with cold water, and then transfer the wet solid to a flask containing 100 mL of 70% sulfuric acid. Heat the mixture to 100 °C for 1 hour to hydrolyze the amide.

  • Isolation: Cool the solution and neutralize carefully with concentrated ammonium hydroxide. The nitro-amine product will precipitate. Filter, wash thoroughly with water, and dry to obtain 3'-Methyl-2-nitro-[1,1'-biphenyl]-4-amine.

Protocol Part B: Synthesis of 5-(3'-Methyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-benzimidazole
  • Reduction to Diamine: Suspend the nitro-amine from Part A (5.0 g, 21.9 mmol) in 100 mL of ethanol. Add stannous chloride dihydrate (SnCl₂·2H₂O, 24.7 g, 109.5 mmol) and heat the mixture to reflux for 3 hours.

  • Work-up: Cool the reaction, pour it into ice water, and basify with 20% NaOH solution. Extract the resulting 3'-Methyl-[1,1'-biphenyl]-3,4-diamine with ethyl acetate (3 x 100 mL). Dry the combined organic layers and evaporate the solvent. Use this crude diamine directly in the next step.

  • Cyclocondensation (Phillips Reaction): Dissolve the crude diamine (~4.3 g, 21.7 mmol) and benzaldehyde (2.3 g, 21.7 mmol) in 75 mL of ethanol. Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.2 g).[8] Reflux the mixture for 4-6 hours. Rationale: The acid catalyzes the condensation of the diamine and aldehyde to form a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation (often by air) to form the aromatic benzimidazole ring.

  • Isolation & Purification: Cool the reaction mixture. The product may precipitate. If not, reduce the solvent volume. Filter the solid product, wash with cold ethanol, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure benzimidazole.

Synthesis of Biphenyl-Substituted Indoles via Fischer Synthesis

The indole nucleus is arguably one of the most important heterocyclic systems in drug discovery, famously present in neurotransmitters like serotonin and numerous pharmaceuticals.[9] The Fischer Indole Synthesis is a classic, powerful method for constructing the indole ring from a phenylhydrazine and a carbonyl compound.[10][11][12]

Causality & Mechanistic Insight

The reaction mechanism is a beautiful cascade of rearrangements.[13] It begins with the formation of a phenylhydrazone from the hydrazine and ketone. The hydrazone tautomerizes to an ene-hydrazine, which, after protonation, undergoes a critical[6][6]-sigmatropic rearrangement. The resulting di-imine intermediate cyclizes and eliminates ammonia to generate the final, energetically favorable aromatic indole.[10][12]

G cluster_mechanism Fischer Indole Synthesis Mechanism Hydrazone Phenylhydrazone EneHydrazine Ene-hydrazine Hydrazone->EneHydrazine Tautomerization ProtonatedEne Protonated Ene-hydrazine EneHydrazine->ProtonatedEne + H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement ProtonatedEne->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination Indole Aromatic Indole Elimination->Indole

Caption: Key steps of the Fischer Indole Synthesis mechanism.

Protocol Part A: Synthesis of (3'-Methyl-[1,1'-biphenyl]-4-yl)hydrazine
  • Diazotization: Dissolve this compound (5.0 g, 27.3 mmol) in a mixture of concentrated HCl (10 mL) and water (20 mL). Cool the solution to 0 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (NaNO₂, 2.0 g, 29.0 mmol) in 10 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Reduction: In a separate flask, prepare a solution of sodium sulfite (Na₂SO₃, 13.8 g, 109.5 mmol) in 50 mL of water and cool it to 0 °C. Slowly add the cold diazonium salt solution to the sulfite solution with vigorous stirring. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Hydrolysis: Add 10 mL of concentrated HCl and heat the mixture to 80-90 °C for 1 hour to hydrolyze the intermediate.

  • Isolation: Cool the solution and neutralize with NaOH solution. The hydrazine product will precipitate or can be extracted with an organic solvent like ether. Purify as necessary.

Protocol Part B: Synthesis of 2-Methyl-5-(3'-methyl-[1,1'-biphenyl]-4-yl)-1H-indole
  • Hydrazone Formation & Cyclization (One-Pot): In a flask, dissolve the crude hydrazine from Part A (~5.0 g, 25.2 mmol) in 50 mL of glacial acetic acid. Add acetone (2.2 mL, 29.8 mmol).[9]

  • Heating: Heat the mixture to reflux (around 118 °C) for 2-4 hours. The reaction can be catalyzed by adding a Lewis acid like zinc chloride if needed.[10] Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into 200 mL of ice water. The crude indole product will precipitate.

  • Purification: Filter the solid, wash with water, and dry. Recrystallize from ethanol or purify by column chromatography to obtain the pure indole product.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated acids (HCl, H₂SO₄) and nitric acid are highly corrosive. Handle with extreme care.

  • Paraldehyde is flammable and its vapor is noxious.

  • Hydrazine derivatives are potentially toxic and should be handled with caution.

  • Perform all neutralizations of strong acids slowly and with cooling, as the reactions are highly exothermic.

References

Application Note & Protocol Guide: Derivatization of the Amino Group on 3'-Methyl[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of the primary amino group on 3'-Methyl[1,1'-biphenyl]-4-amine. This biphenylamine scaffold is a crucial building block in medicinal chemistry and materials science. Derivatization of the amine functionality is essential for a variety of applications, including modulating biological activity, protecting the amine during multi-step synthesis, and enhancing detectability in analytical workflows. This document explores three principal derivatization strategies: acylation, sulfonylation, and N-alkylation. Each section offers a theoretical foundation, step-by-step experimental protocols, and insights into the rationale behind procedural choices, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Foundational Principles of Amine Derivatization

The 4-amino group of this compound is a primary aromatic amine. Its reactivity is governed by the nucleophilicity of the nitrogen lone pair. While the aromatic ring delocalizes this lone pair, reducing its basicity compared to aliphatic amines, it remains sufficiently nucleophilic to react with a wide range of electrophiles. The biphenyl structure, with its two rotating phenyl rings, and the methyl group at the 3'-position, can introduce steric hindrance that may influence the rate and efficiency of derivatization compared to simpler anilines.

The choice of derivatization strategy is dictated by the end goal:

  • Acylation and Sulfonylation are commonly used to form stable amide and sulfonamide linkages. These reactions are often high-yielding and are used for amine protection or to introduce new functional moieties.

  • Fluorescent Tagging , a subset of sulfonylation (e.g., dansylation), is employed to enhance the detection of the molecule in analytical techniques like High-Performance Liquid Chromatography (HPLC).[1]

  • N-Alkylation introduces alkyl groups, converting the primary amine to a secondary or tertiary amine, which can be critical for tuning pharmacological properties. However, this transformation can be challenging due to the potential for over-alkylation.[2]

General Experimental Workflow

The process for derivatizing this compound follows a logical sequence of reaction, workup, purification, and characterization. Each step is critical for obtaining a pure, validated final product.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Reaction & Monitoring cluster_2 Phase 3: Workup & Purification cluster_3 Phase 4: Characterization A Dissolve Substrate (this compound) in appropriate solvent B Add Base (e.g., Pyridine, Et3N) A->B C Add Derivatizing Reagent (e.g., Acyl Chloride, Sulfonyl Chloride) under controlled temperature B->C D Stir reaction mixture for specified time at temperature C->D E Monitor Progress (via Thin-Layer Chromatography) D->E F Quench Reaction E->F G Aqueous Workup (Extraction) F->G H Purification (Column Chromatography or Recrystallization) G->H I Confirm Structure & Purity (NMR, MS, IR) H->I G A R-CH₂OH (Alcohol) C [M]-H₂ (Hydride Cat.) A->C Dehydrogenation D R-CHO (Aldehyde) B [M] (Catalyst) C->D Oxidation G R'-NH-CH₂R (Secondary Amine) C->G F R'-N=CHR (Imine) D->F Condensation E R'-NH₂ (Biphenylamine) E->F F->G Reduction (Hydrogenation) H H₂O F->H

References

Application Note: Selective N-Alkylation of 3'-Methyl[1,1'-biphenyl]-4-amine under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the selective N-alkylation of 3'-Methyl[1,1'-biphenyl]-4-amine, a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and materials science sectors. We will delve into the mechanistic underpinnings of this transformation, present detailed, validated protocols for mono- and dialkylation, and offer expert insights into reaction optimization and troubleshooting. The protocols emphasize the use of common laboratory reagents and aim for high selectivity and yield, addressing the common challenge of overalkylation.

Introduction: Significance and Challenges

This compound is a crucial building block in the development of novel therapeutics and advanced functional materials. The introduction of alkyl groups onto the nitrogen atom of this arylamine can significantly modulate its physicochemical properties, including solubility, lipophilicity, and biological activity. Consequently, controlled N-alkylation is a frequently employed strategy in drug discovery and materials science.

However, the N-alkylation of primary aromatic amines is often plagued by a lack of selectivity. The initial monoalkylated product is often more nucleophilic than the starting amine, leading to a subsequent reaction with the alkylating agent to form the dialkylated product.[1] This "runaway" reaction can result in a mixture of products that are difficult to separate, leading to lower yields of the desired compound.[2] This application note presents robust methodologies to overcome this challenge through careful selection of reagents, reaction conditions, and stoichiometry.

Mechanistic Considerations: The Role of the Base

The N-alkylation of an arylamine with an alkyl halide proceeds via a nucleophilic aliphatic substitution (SN2) mechanism.[3] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.

A base is essential in this reaction to neutralize the hydrohalic acid (HX) byproduct that is formed.[4] If not neutralized, the acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of base is critical for achieving high yields and selectivity. An ideal base should be strong enough to deprotonate the resulting ammonium salt but should not be overly nucleophilic itself to avoid competing with the amine in reacting with the alkylating agent. Sterically hindered non-nucleophilic bases are often preferred.

Reaction Pathway Overview

reaction_mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products amine This compound (Nucleophile) sn2 SN2 Attack amine->sn2 alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->sn2 base Base (B:) deprotonation Deprotonation base->deprotonation mono_product Mono-alkylated Product sn2->mono_product Forms C-N bond halide_ion Halide Ion (X-) sn2->halide_ion salt Protonated Base (BH+) deprotonation->salt mono_product->deprotonation Further Alkylation Possible

Figure 1: General workflow for the base-mediated N-alkylation of an arylamine.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood.[5] Alkylating agents are potentially toxic, mutagenic, and carcinogenic.[6][7][8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Alkyl Halide (e.g., Iodomethane, Bromoethane)Reagent GradeAcros Organics
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Diisopropylethylamine (DIPEA)≥99.5%TCI America
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%EMD Millipore
Dichloromethane (DCM)Anhydrous, ≥99.8%J.T. Baker
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)GranularBDH
Silica Gel230-400 meshSorbent Technologies
Protocol 1: Selective Mono-N-Alkylation

This protocol is optimized for the synthesis of the secondary amine, N-alkyl-3'-methyl[1,1'-biphenyl]-4-amine, by carefully controlling the stoichiometry of the reagents.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq., e.g., 1.83 g, 10 mmol) and anhydrous potassium carbonate (1.5 eq., 2.07 g, 15 mmol).

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: Stir the suspension at room temperature. Slowly add the alkyl halide (1.05 eq., e.g., for iodomethane: 1.49 g, 10.5 mmol) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium halide salt, and wash the solid with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure mono-alkylated product.

Protocol 2: N,N-Dialkylation

This protocol is designed for the exhaustive alkylation to synthesize the tertiary amine, N,N-dialkyl-3'-methyl[1,1'-biphenyl]-4-amine.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq., e.g., 1.83 g, 10 mmol) in 50 mL of anhydrous dichloromethane.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq., 4.3 mL, 25 mmol) to the solution.

  • Alkylating Agent Addition: Cool the mixture to 0°C in an ice bath. Slowly add the alkyl halide (2.2 eq., e.g., for iodomethane: 3.12 g, 22 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the mono-alkylated intermediate.

  • Workup: Quench the reaction by adding 30 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N,N-dialkylated product.

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: Amine, Base, Solvent start->setup reagent_add Add Alkyl Halide setup->reagent_add reaction Reaction at Specified Temperature reagent_add->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Workup & Extraction monitor->workup If complete dry_concentrate Dry and Concentrate workup->dry_concentrate purify Column Chromatography dry_concentrate->purify product Pure Alkylated Product purify->product

Figure 2: A generalized workflow for the N-alkylation protocols.

Results and Troubleshooting

The expected yields for these reactions are typically in the range of 70-90%, depending on the specific alkylating agent used. Below is a table summarizing expected outcomes and potential troubleshooting solutions.

ObservationPotential CauseSuggested Solution
Low Conversion Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure the base is of good quality and anhydrous.
Mixture of Mono- and Di-alkylated Products in Protocol 1 Stoichiometry of alkylating agent is too high.Reduce the equivalents of the alkylating agent to 1.0 or slightly less. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Quaternary Ammonium Salt Excessive alkylating agent and/or prolonged reaction time in Protocol 2.Use the specified equivalents of the alkylating agent. Avoid excessive heating.
Ring Alkylation Use of a protic solvent or a Lewis acidic catalyst.[11]Use aprotic solvents like acetonitrile or dichloromethane. Avoid acidic conditions.

Alternative Methodologies

While direct alkylation with alkyl halides is a common approach, other methods exist for the N-alkylation of aromatic amines.

  • Reductive Amination: This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ.[12][13] This is a very effective method for mono-alkylation.

  • "Borrowing Hydrogen" Catalysis: This greener approach utilizes alcohols as alkylating agents, with a transition metal catalyst (e.g., based on Ruthenium or Iridium) facilitating the reaction.[14][15][16][17][18] Water is the only byproduct.[19]

  • Transition-Metal-Free Alkylation: Base-catalyzed or promoted direct alkylation of amines with alcohols has also been reported, offering a more sustainable option.[20]

The choice of method will depend on the desired product, substrate scope, and available resources.

Conclusion

The selective N-alkylation of this compound is a critical transformation for the synthesis of advanced molecules. By carefully controlling the reaction conditions, particularly the choice of base and the stoichiometry of the alkylating agent, high yields of either the mono- or di-alkylated products can be achieved. The protocols provided in this application note serve as a robust starting point for researchers in organic synthesis, medicinal chemistry, and materials science.

References

The Versatile Building Block: 3'-Methyl[1,1'-biphenyl]-4-amine in Advanced Polymer and Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Biphenyl Amine

In the landscape of advanced materials and specialty chemicals, the strategic selection of molecular building blocks is paramount to achieving desired macroscopic properties. 3'-Methyl[1,1'-biphenyl]-4-amine, a derivative of 4-aminobiphenyl, emerges as a compelling monomer for the synthesis of high-performance polymers and vibrant dyestuffs.[1][2] Its unique structural attributes—a rigid biphenyl backbone imparting thermal stability, a reactive primary amine for versatile chemical transformations, and a methyl group influencing solubility and morphology—make it a focal point for researchers and industrial chemists. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and the underlying scientific rationale.

PART 1: Application in High-Performance Polyamide Synthesis

Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[3] The incorporation of the this compound moiety into a polyamide backbone can disrupt chain packing, enhancing solubility and processability without significantly compromising the desirable high-performance characteristics.

Causality Behind Experimental Choices: The Rationale for Monomer Selection

The choice of this compound as a diamine monomer is deliberate. The biphenyl unit provides a rigid and thermally stable segment. The meta-positioned methyl group introduces a "kink" in the polymer chain, which hinders the close packing that often leads to insolubility in wholly aromatic polyamides. This improved solubility allows for solution-based processing techniques like film casting and fiber spinning.

Experimental Workflow: Synthesis of an Aromatic Polyamide

The following workflow outlines the synthesis of a novel aromatic polyamide via the Yamazaki phosphorylation polycondensation reaction, a reliable method for preparing high molecular weight polyamides under mild conditions.[3][4]

Polyamide_Synthesis_Workflow cluster_prep Monomer & Reagent Preparation cluster_reaction Polycondensation Reaction cluster_workup Polymer Isolation & Purification Monomer_Prep Prepare this compound and Terephthalic Acid Reaction_Setup Charge reactor with monomers, NMP, LiCl, and Pyridine Monomer_Prep->Reaction_Setup Solvent_Prep Dry N-methyl-2-pyrrolidone (NMP) and Pyridine Solvent_Prep->Reaction_Setup TPP_Addition Add Triphenyl Phosphite (TPP) (Condensing Agent) Reaction_Setup->TPP_Addition Heating Heat at 100-120°C under Nitrogen TPP_Addition->Heating Precipitation Precipitate polymer solution in Methanol Heating->Precipitation Washing Wash polymer with hot water and Methanol Precipitation->Washing Drying Dry under vacuum at 80-100°C Washing->Drying

Caption: Workflow for Aromatic Polyamide Synthesis.

Detailed Protocol: Synthesis of Poly(3-methyl-p-phenylene terephthalamide)

Materials:

  • This compound (1.00 mmol, 183.25 mg)

  • Terephthalic acid (1.00 mmol, 166.13 mg)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (5 mL)

  • Pyridine, anhydrous (1 mL)

  • Lithium Chloride (LiCl), anhydrous (0.2 g)

  • Triphenyl phosphite (TPP) (1.2 mmol, 0.31 mL)

  • Methanol (for precipitation and washing)

  • Deionized water (for washing)

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser

  • Heating mantle with a temperature controller

  • Vacuum oven

Procedure:

  • Reactor Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, add this compound, terephthalic acid, anhydrous LiCl, and anhydrous NMP.

  • Dissolution: Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Pyridine: Add anhydrous pyridine to the reaction mixture.

  • Initiation of Polycondensation: Add triphenyl phosphite (TPP) to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to 115°C and maintain this temperature for 3-4 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing 200 mL of methanol with vigorous stirring. A fibrous precipitate will form.

  • Washing: Filter the polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • Drying: Dry the resulting polyamide in a vacuum oven at 100°C for 24 hours.

Self-Validation:

  • Viscosity: The increasing viscosity of the reaction mixture is a primary indicator of successful polymerization.

  • Precipitation: The formation of a solid precipitate upon addition to methanol confirms the presence of a polymer.

  • Characterization: The structure of the resulting polyamide can be confirmed by FT-IR spectroscopy (presence of amide C=O and N-H stretching bands) and NMR spectroscopy. The molecular weight can be determined by techniques such as gel permeation chromatography (GPC).

Property Expected Outcome
Appearance Off-white to pale yellow fibrous solid
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc)
Thermal Stability (TGA) High decomposition temperature (>450°C)
Glass Transition Temp. (DSC) Expected to be in the range of 200-300°C

PART 2: Application in Azo Dye Synthesis

Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo (–N=N–) groups.[5] Aromatic amines are crucial precursors for azo dyes, serving as the diazo component. This compound can be readily diazotized and coupled with various aromatic compounds to produce a range of colors.

Causality Behind Experimental Choices: The Chemistry of Color

The synthesis of an azo dye involves a two-step process: diazotization and coupling.[5][6]

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt. The low temperature is crucial as diazonium salts are unstable and can decompose at higher temperatures.

  • Coupling: The diazonium salt, an electrophile, is then reacted with an electron-rich coupling component (e.g., a phenol or another aromatic amine) in an electrophilic aromatic substitution reaction to form the azo compound.[5] The color of the resulting dye is determined by the extended conjugated system of the final molecule.

Experimental Workflow: Synthesis of an Azo Dye

The following diagram illustrates the general workflow for the synthesis of an azo dye starting from this compound.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_isolation Dye Isolation Amine_Solution Dissolve this compound in acidic solution (HCl) Cooling1 Cool to 0-5°C in an ice bath Amine_Solution->Cooling1 Nitrite_Addition Add aqueous Sodium Nitrite solution dropwise Cooling1->Nitrite_Addition Diazonium_Salt Formation of Diazonium Salt Solution Nitrite_Addition->Diazonium_Salt Coupling_Reaction Add Diazonium Salt solution to the Coupler solution Diazonium_Salt->Coupling_Reaction Coupler_Solution Prepare solution of Coupling Component (e.g., Phenol) Cooling2 Cool to 0-5°C Coupler_Solution->Cooling2 Cooling2->Coupling_Reaction Precipitation Precipitation of the Azo Dye Coupling_Reaction->Precipitation Filtration Filter the dye Precipitation->Filtration Washing Wash with cold water Filtration->Washing Drying Dry the dye Washing->Drying

References

Application Notes and Protocols for the Quantification of 3'-Methyl[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 3'-Methyl[1,1'-biphenyl]-4-amine (also known as 4-Amino-3-methylbiphenyl), a biphenyl derivative and primary aromatic amine. The accurate quantification of this compound is critical in various fields, including pharmaceutical development, environmental monitoring, and chemical synthesis, due to the potential toxicological properties associated with aromatic amines. We present detailed, validated protocols for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind key experimental choices to ensure reliable and reproducible results.

Introduction and Compound Overview

This compound is an organic compound with the chemical formula C₁₃H₁₃N and a molecular weight of approximately 183.25 g/mol .[1][2] Its structure consists of a biphenyl core with a methyl group on one phenyl ring and an amine group on the other. As a primary aromatic amine (PAA), its presence, even at trace levels, can be a significant concern. Many PAAs are known or suspected carcinogens, necessitating sensitive and selective analytical methods for their detection and quantification.[3] The choice of analytical method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide details three complementary methods, ranging from routine screening to ultra-trace quantification.

Compound Properties:

  • Molecular Formula: C₁₃H₁₃N

  • Molecular Weight: 183.25 g/mol [2]

  • Synonyms: 4-Amino-3-methylbiphenyl, 3-Methyl-4-aminobiphenyl, 2-Methyl-4-phenylaniline[4]

  • Appearance: Typically a solid at room temperature[4]

Safety and Handling Precautions

Primary aromatic amines require careful handling. While specific toxicity data for this compound is limited, compounds of this class should be treated as potentially hazardous.

  • Engineering Controls: Handle the compound in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • First Aid: In case of contact, wash skin immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[5][7][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[5]

Sample Preparation Strategies

Effective sample preparation is crucial for accurate quantification, as it serves to isolate the analyte from interfering matrix components and concentrate it to a level suitable for detection. The choice of technique depends on the sample matrix.

cluster_0 Sample Preparation Workflows cluster_1 Aqueous Matrix cluster_2 Organic/Solid Matrix RawSample Raw Sample (Aqueous, Organic, or Biological) SPE Solid-Phase Extraction (SPE) (e.g., C18 or Cation Exchange) RawSample->SPE e.g., Water LLE Liquid-Liquid Extraction (LLE) or Soxhlet Extraction RawSample->LLE e.g., Soil, Product SPE_Elute Elute with Organic Solvent SPE->SPE_Elute SPE_Evap Evaporate & Reconstitute SPE_Elute->SPE_Evap FinalExtract Final Extract for Analysis SPE_Evap->FinalExtract LLE_Extract Extract with Immiscible Solvent LLE->LLE_Extract LLE_Separate Separate Layers LLE_Extract->LLE_Separate LLE_Separate->FinalExtract Autosampler Autosampler Pump HPLC Pump (Mobile Phase) Autosampler->Pump Column C18 Column Pump->Column Detector UV-Vis Detector Column->Detector DataSystem Data System (Chromatogram) Detector->DataSystem Autosampler Autosampler Inlet GC Inlet (Vaporization) Autosampler->Inlet Column GC Column in Oven Inlet->Column IonSource MS Ion Source (EI) Column->IonSource Analyzer Mass Analyzer IonSource->Analyzer DataSystem Data System (Mass Spectrum) Analyzer->DataSystem

References

Quantitative Analysis of 3'-Methyl[1,1'-biphenyl]-4-amine using a Validated LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note presents a robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3'-Methyl[1,1'-biphenyl]-4-amine. This compound is representative of primary aromatic amines (PAAs), a class of molecules that are significant as pharmaceutical intermediates, potential impurities, or metabolites. Given that many PAAs are considered potentially carcinogenic, their precise quantification at trace levels is critical for safety assessment in drug development and manufacturing.[1][2] The protocol detailed herein utilizes Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode, which provides superior selectivity and sensitivity compared to conventional techniques like GC-MS or LC-UV.[3][4] This guide provides a comprehensive workflow, from sample preparation to data analysis, designed to ensure accuracy, reproducibility, and trustworthiness through a self-validating analytical batch design.

Introduction and Scientific Rationale

This compound (IUPAC Name: 3'-methylbiphenyl-4-amine; Molecular Formula: C₁₃H₁₃N; Molecular Weight: 183.25 g/mol ) is an aromatic amine that can arise in various stages of the pharmaceutical lifecycle. Its accurate measurement is paramount for process control, impurity profiling, and metabolic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this application. The rationale for this choice is threefold:

  • Sensitivity: LC-MS/MS can achieve Limits of Quantification (LOQ) in the sub-ng/mL range, which is often necessary to meet regulatory limits for potentially mutagenic impurities.[3][5]

  • Selectivity: The use of Multiple Reaction Monitoring (MRM) allows the analyte to be isolated from complex sample matrices, virtually eliminating interferences that could plague less selective methods like UV detection.[3][4] The technique monitors a specific precursor-to-product ion transition, which acts as a unique mass-based fingerprint for the target molecule.

  • Efficiency: Unlike Gas Chromatography (GC), which often requires a chemical derivatization step to improve the volatility and thermal stability of polar amines, LC can analyze these compounds directly, simplifying the workflow and reducing potential sources of error.[4][6]

The protocol described below is built on these principles to provide a reliable and field-proven methodology.

Overall Analytical Workflow

The analysis follows a logical sequence from sample receipt to final data reporting. Each stage is optimized to ensure the integrity of the final result. The workflow is designed as a closed-loop system where Quality Control (QC) checks at each major step validate the process.

LCMS_Workflow Fig 1. High-Level LC-MS/MS Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation sp Standard Preparation (Stock, Calibration Curve) is Internal Standard Spiking sp->is qp QC Sample Preparation (Independent Stock) qp->is up Unknown Sample Prep (Extraction/Dilution) up->is lc LC Separation (Reversed-Phase) is->lc ms MS/MS Detection (Positive ESI, MRM) lc->ms integ Peak Integration ms->integ cal Calibration Curve (Regression Analysis) integ->cal quant Quantification of Unknowns & QCs cal->quant val Batch Validation (QC Acceptance) quant->val val->quant Re-integration/ Re-injection if needed

Caption: High-level LC-MS/MS analytical workflow.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Internal Standard (IS): this compound-d₅ (or a suitable stable isotope-labeled analog). If unavailable, a structurally similar compound like 2-aminobiphenyl can be used after careful validation.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Formic acid (LC-MS grade, >99%), Ammonium acetate (LC-MS grade)

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange) may be required for complex matrices.

Standard and Sample Preparation

Causality: The accuracy of quantification is fundamentally dependent on the precise preparation of calibration standards and the consistent treatment of unknown samples. An internal standard is critical for correcting variations in sample extraction, injection volume, and instrument response, especially matrix-induced ion suppression.[7]

  • Internal Standard (IS) Stock Solution (100 µg/mL):

    • Accurately weigh ~2.5 mg of the IS.

    • Dissolve in methanol in a 25 mL volumetric flask.

    • This stock is used to prepare the working IS solution.

  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh ~10 mg of this compound reference standard.

    • Dissolve in methanol in a 10 mL volumetric flask.

  • Calibration Standards & Quality Control (QC) Samples:

    • Prepare an independent analyte stock solution for QCs to ensure unbiased validation.

    • Perform serial dilutions from the analyte stock solutions using 50:50 (v/v) methanol:water to prepare calibration standards (e.g., 0.1, 0.5, 2, 10, 50, 200, 500 ng/mL) and QC samples (e.g., Low: 1.5 ng/mL, Mid: 75 ng/mL, High: 400 ng/mL).

  • Sample Preparation Protocol (Example: "Dilute-and-Shoot" for simple matrices):

    • Accurately dilute the sample containing the analyte with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to fall within the calibration range.

    • To 100 µL of the diluted sample, add 10 µL of a 1 µg/mL working IS solution.

    • Vortex for 10 seconds.

    • Transfer to an autosampler vial for analysis.

  • Sample Preparation Protocol (Example: SPE for complex matrices like plasma or urine):

    • The goal of sample extraction is to isolate the analyte from interfering matrix components.[8]

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

    • Load the sample (pre-treated and spiked with IS).

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analyte with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[9]

LC-MS/MS Instrumental Conditions

Causality: Chromatographic separation is designed to resolve the analyte from isomers and matrix components before it enters the mass spectrometer. The mobile phase is acidified with formic acid to promote protonation of the basic amine group, which is essential for efficient positive mode electrospray ionization.[2][10] A biphenyl column is chosen for its enhanced π-π interactions with aromatic rings, providing excellent retention and selectivity for this class of compounds.[5]

Table 1: Liquid Chromatography Parameters

Parameter Condition Rationale
LC System UPLC/UHPLC System Provides high resolution and short run times.
Column Biphenyl Column (e.g., 100 x 2.1 mm, 1.8 µm) Offers superior selectivity for aromatic compounds.[5]
Mobile Phase A 0.1% Formic Acid in Water Acid modifier for improved peak shape and ionization.[11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Column Temp. 40 °C Ensures reproducible retention times.
Injection Vol. 5 µL Adjustable based on sensitivity needs.
Gradient 0.0 min: 5% B
0.5 min: 5% B
4.0 min: 95% B
5.0 min: 95% B
5.1 min: 5% B

| | 7.0 min: 5% B | |

Causality: The mass spectrometer parameters are optimized to selectively detect and quantify the analyte. ESI in positive ion mode is ideal for basic compounds like amines.[12] MRM mode ensures that only the specific transition from the protonated molecule ([M+H]⁺) to a characteristic product ion is monitored, providing a high degree of certainty in identification and quantification.[3][13] Two transitions are monitored: one for quantification (quantifier) and a second for confirmation (qualifier).

Table 2: Mass Spectrometry Parameters

Parameter Condition Rationale
MS System Triple Quadrupole Mass Spectrometer Required for MRM analysis.
Ionization Mode Electrospray Ionization (ESI), Positive Amines readily form [M+H]⁺ ions.[10]
Capillary Voltage 3.0 kV Optimized for stable spray and ion generation.
Source Temp. 150 °C
Desolvation Temp. 400 °C Efficiently removes solvent from droplets.
Gas Flow Instrument Dependent Optimized for sensitivity.

| MRM Transitions | See Table 3 | Specific precursor-product pairs for the analyte and IS. |

Table 3: Optimized MRM Transitions for this compound (Note: These are hypothetical, yet chemically plausible, values. Actual values must be determined experimentally by infusing a standard solution.)[11]

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Transition Type Collision Energy (eV)
This compound 184.2 169.1 Quantifier (Loss of -CH₃) 20
184.2 115.1 Qualifier (Further fragmentation) 35

| this compound-d₅ (IS) | 189.2 | 171.1 | Quantifier (Loss of -CH₃ & -D) | 22 |

Trustworthiness: The Self-Validating Analytical Batch

To ensure the trustworthiness of results, each analytical run must be designed as a self-validating system. This involves analyzing standards and QCs alongside the unknown samples. The acceptance of the batch is contingent upon the performance of these known samples.

Batch_Validation Fig 2. Structure of a Self-Validating Analytical Batch cluster_legend seq Injection Sequence blank Blank (Solvent) seq->blank sst System Suitability (Mid Std) blank->sst cal_curve Calibration Curve Std 1 Std 2 ... Std N sst->cal_curve qc_check1 QC Check Blank LQC MQC HQC cal_curve->qc_check1 samples Unknown Samples Sample 1 Sample 2 ... Sample X qc_check1->samples qc_check2 QC Check (Bracketing) LQC MQC HQC samples->qc_check2 l1 Std = Standard l2 QC = Quality Control l3 L/M/H = Low/Mid/High

Caption: Structure of a self-validating analytical batch.

  • System Suitability: An initial injection of a mid-level standard ensures the LC-MS system is performing correctly (e.g., retention time, peak shape, response).

  • Calibration Curve: A series of standards of known concentration are analyzed to establish the relationship between response and concentration. A linear regression with a correlation coefficient (R²) > 0.995 is required.[3]

  • Blanks: A solvent blank injected after the highest standard ensures no carryover.

  • Quality Controls: QCs (at least three levels: low, mid, high) are treated as unknown samples. Their calculated concentrations must be within a pre-defined tolerance (e.g., ±15% of the nominal value) for the batch to be accepted.[5]

Data Presentation and Method Performance

The following table summarizes the expected performance characteristics of this validated method.

Table 4: Method Validation Summary

Parameter Acceptance Criteria Typical Result
Linearity (R²) > 0.995 0.9991
Calibration Range - 0.1 - 500 ng/mL
Limit of Detection (LOD) S/N > 3 0.025 ng/mL[5]
Limit of Quantification (LOQ) S/N > 10 0.1 ng/mL[5]
Accuracy (Recovery) 85 - 115% 91 - 109%[11][13]
Precision (RSD) < 15% < 10%[11][13]

| Selectivity | No interfering peaks at the analyte retention time in blank matrix. | Pass |

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the quantitative analysis of this compound by LC-MS/MS. The methodology emphasizes the causal relationships between experimental choices—such as column chemistry, mobile phase modifiers, and MS detection mode—and analytical performance. By incorporating a self-validating batch structure with independent quality control samples, this protocol ensures a high degree of trustworthiness and data integrity, making it suitable for regulated environments in the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3'-Methyl[1,1'-biphenyl]-4-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3'-Methyl[1,1'-biphenyl]-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the key chemical properties of this compound that influence its purification by column chromatography?

A1: Understanding the physicochemical properties of this compound is fundamental to developing a successful purification strategy.

  • Polarity: The molecule possesses a biphenyl core, which is nonpolar, and an amine group, which is polar. This amphipathic nature means its overall polarity is moderate. The amine group is a primary determinant of its interaction with the stationary phase.

  • Basicity: The amine group is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing and, in some cases, irreversible adsorption.[1][2]

  • Solubility: It is generally soluble in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Its solubility in nonpolar solvents like hexanes is lower.

  • Stability: While generally stable, aromatic amines can be susceptible to oxidation, especially when exposed to air and light over extended periods.

A summary of its computed properties is presented below:

PropertyValueSource
Molecular Weight183.25 g/mol --INVALID-LINK--[3]
XLogP32.9--INVALID-LINK--[3]
Hydrogen Bond Donor Count1--INVALID-LINK--[3]
Hydrogen Bond Acceptor Count1--INVALID-LINK--[3]
Method Development

Q2: How do I select an appropriate stationary phase for the purification of this compound?

A2: The choice of stationary phase is critical for a successful separation.

  • Standard Silica Gel: This is the most common choice. However, its acidic nature can cause issues with basic amines like this compound.[2][4] To mitigate these effects, a mobile phase modifier is often necessary.

  • Deactivated Silica Gel: Silica gel can be "deactivated" by treating it with a base like triethylamine to neutralize the acidic silanol groups.[5] This is a good option if you have acid-sensitive compounds in your mixture.

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of amines.[4] Basic alumina is particularly effective at preventing peak tailing.

  • Amine-Functionalized Silica: These columns have an amine-functionalized surface, which provides a less polar and basic environment, often eliminating the need for mobile phase modifiers.[6]

  • Biphenyl Stationary Phases: For high-performance liquid chromatography (HPLC), biphenyl stationary phases have gained popularity as an alternative to traditional C18 columns. They offer unique selectivity for aromatic compounds due to π-π interactions.[7][8][9][10][11]

Q3: What is a good starting point for a mobile phase system for purifying this compound on a silica gel column?

A3: A systematic approach to mobile phase selection is key.

  • Initial TLC Screening: Begin by running Thin Layer Chromatography (TLC) plates with a standard solvent system like a 1:1 mixture of ethyl acetate and hexanes.[12]

  • Adjusting Polarity:

    • If the Rf value is too high (the spot moves too far up the plate), decrease the polarity of the mobile phase by increasing the proportion of the nonpolar solvent (e.g., hexanes).[13]

    • If the Rf value is too low (the spot stays near the baseline), increase the polarity by increasing the proportion of the polar solvent (e.g., ethyl acetate).[12][13]

  • Adding a Modifier for Amines: To counteract the acidity of the silica gel and prevent peak tailing, add a small amount of a basic modifier to your mobile phase.[2][12] Common choices include:

    • Triethylamine (TEA): Typically added at a concentration of 0.1-2%.[12]

    • Ammonia in Methanol: A solution of 1-10% ammonia in methanol can be used as part of the mobile phase, often with dichloromethane (DCM).[12]

  • Target Rf Value: Aim for an Rf value of your target compound between 0.2 and 0.4 for optimal separation in column chromatography.[12][14]

A good starting mobile phase system to test on TLC would be Hexane:Ethyl Acetate (7:3) with 0.5% triethylamine.

Troubleshooting Guide

Q4: My compound is streaking badly on the TLC plate and the column. What is causing this and how can I fix it?

A4: Streaking is a common problem when purifying amines on silica gel.

  • Cause: The primary cause is the strong interaction between the basic amine group of your compound and the acidic silanol groups on the silica surface.[1][2] This leads to a range of binding affinities and results in a "streak" rather than a compact spot.

  • Solutions:

    • Add a Basic Modifier: As mentioned in Q3, adding triethylamine or ammonia to your mobile phase will neutralize the acidic sites on the silica, minimizing these unwanted interactions.[2][5][12]

    • Change the Stationary Phase: Switch to a less acidic stationary phase like basic alumina or an amine-functionalized silica column.[4][6]

    • Dry Loading: If your compound is not very soluble in the mobile phase, it can lead to streaking. Dry loading the sample onto the column can help. This involves dissolving your sample, adsorbing it onto a small amount of silica gel or celite, evaporating the solvent, and then loading the resulting dry powder onto the column.[15][16]

Q5: I'm not getting good separation between my desired product and an impurity. What are my options?

A5: Poor separation, or low resolution, can be addressed by several strategies.

  • Optimize the Mobile Phase:

    • Fine-tune the Polarity: Make small, incremental changes to the solvent ratio. Sometimes a very slight adjustment can significantly improve separation.

    • Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, try a completely different solvent combination. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system.

  • Improve Column Packing: A poorly packed column will lead to band broadening and poor separation. Ensure your silica gel is packed uniformly without any cracks or channels.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation.[1] Try running the column with a smaller amount of your crude material.

  • Gradient Elution: If you have compounds with very different polarities, a gradient elution can be beneficial. This involves starting with a less polar mobile phase and gradually increasing the polarity during the run.

Q6: My compound seems to be stuck on the column and won't elute, even with a very polar mobile phase. What should I do?

A6: This frustrating situation can arise from a few different causes.

  • Cause:

    • Irreversible Adsorption: Your compound may be binding too strongly to the acidic sites on the silica gel.

    • Decomposition: The compound may be unstable on silica gel and is decomposing on the column.[17]

    • Incorrect Mobile Phase: You may have inadvertently used a solvent system that is not polar enough.

  • Troubleshooting Steps:

    • Check for Compound Stability: Before running a column, it's good practice to test the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or a significant decrease in the intensity of your original spot, your compound may be degrading.[17]

    • Flush with a Very Polar Solvent: Try flushing the column with a very polar solvent system, such as 10-20% methanol in dichloromethane with a small amount of ammonium hydroxide.

    • Consider an Alternative Stationary Phase: If your compound is unstable on silica, you will need to use a different stationary phase like alumina or a functionalized silica.[4][17]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. You should always optimize the conditions based on your specific reaction mixture and the impurities present.

Preparation
  • Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound may be harmful if swallowed and may cause cancer. Handle with care and avoid creating dust.[18][19]

  • TLC Analysis: Determine the optimal mobile phase using TLC as described in Q3.

  • Prepare the Mobile Phase: Prepare a sufficient volume of the optimized mobile phase. For example, if your optimal mobile phase is 90:10:0.5 Hexane:EtOAc:TEA, mix 900 mL of hexane, 100 mL of ethyl acetate, and 5 mL of triethylamine.

  • Prepare the Column:

    • Select a column of the appropriate size for the amount of material you are purifying.

    • Pack the column with silica gel using either the "dry packing" or "slurry" method. Ensure the silica gel bed is level and free of cracks.

Sample Loading
  • Wet Loading:

    • Dissolve your crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample to the top of the silica gel bed using a pipette.

    • Allow the sample to absorb into the silica gel.

  • Dry Loading (Recommended for Amines):

    • Dissolve your crude sample in a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel or celite to the solution.

    • Evaporate the solvent using a rotary evaporator until you have a free-flowing powder.

    • Carefully add the powder to the top of the packed column.

Elution and Fraction Collection
  • Carefully add the mobile phase to the column, taking care not to disturb the top of the silica gel bed.

  • Apply gentle pressure to the top of the column to begin eluting the sample.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the separation by collecting small spots from the fractions and running TLC plates.

Product Isolation
  • Combine the fractions that contain your pure product.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting solid or oil under high vacuum to remove any residual solvent.

Visualizing the Workflow

dot digraph "Column_Chromatography_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Prep" { label="Preparation"; style="filled"; color="#F1F3F4"; TLC [label="TLC Analysis to\nDetermine Mobile Phase"]; MobilePhase [label="Prepare Mobile Phase\n(with modifier if needed)"]; PackColumn [label="Pack Column with\nStationary Phase"]; }

subgraph "cluster_Load" { label="Sample Loading"; style="filled"; color="#F1F3F4"; LoadSample [label="Load Sample\n(Dry Loading Recommended)"]; }

subgraph "cluster_Run" { label="Elution & Collection"; style="filled"; color="#F1F3F4"; Elute [label="Elute with Mobile Phase"]; Collect [label="Collect Fractions"]; Monitor [label="Monitor Fractions by TLC"]; }

subgraph "cluster_Isolate" { label="Isolation"; style="filled"; color="#F1F3F4"; Combine [label="Combine Pure Fractions"]; Evaporate [label="Evaporate Solvent"]; Dry [label="Dry Under High Vacuum"]; }

TLC -> MobilePhase; MobilePhase -> PackColumn; PackColumn -> LoadSample; LoadSample -> Elute; Elute -> Collect; Collect -> Monitor; Monitor -> Elute [label="Continue Elution", style=dashed]; Monitor -> Combine; Combine -> Evaporate; Evaporate -> Dry; } }

Caption: A typical workflow for the purification of this compound by column chromatography.

Troubleshooting Decision Tree

dot digraph "Troubleshooting_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Problem Encountered", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Streaking [label="Streaking/\nTailing Peaks"]; PoorSep [label="Poor Separation"]; NoElution [label="Compound Not Eluting"];

// Streaking Path AddModifier [label="Add Basic Modifier\n(e.g., TEA)"]; ChangeStationary [label="Change to Alumina\nor Amine-Silica"]; DryLoad [label="Use Dry Loading"];

// Poor Separation Path OptimizeMobile [label="Fine-Tune Mobile\nPhase Polarity"]; TryNewSolvent [label="Try Different\nSolvent System"]; ReduceLoad [label="Reduce Sample Load"]; CheckPacking [label="Check Column Packing"];

// No Elution Path CheckStability [label="Test Compound Stability\non Silica (TLC)"]; FlushPolar [label="Flush with Very\nPolar Solvent"]; ChangeStationary2 [label="Use Alternative\nStationary Phase"];

Start -> Streaking; Start -> PoorSep; Start -> NoElution;

Streaking -> AddModifier; AddModifier -> ChangeStationary [label="If still streaking"]; ChangeStationary -> DryLoad [label="If solubility is an issue"];

PoorSep -> OptimizeMobile; OptimizeMobile -> TryNewSolvent [label="If no improvement"]; TryNewSolvent -> ReduceLoad [label="If still poor"]; ReduceLoad -> CheckPacking [label="Final check"];

NoElution -> CheckStability; CheckStability -> FlushPolar [label="If stable"]; FlushPolar -> ChangeStationary2 [label="If still no elution"]; CheckStability -> ChangeStationary2 [label="If unstable"]; }

Caption: A decision tree for troubleshooting common issues in the column chromatography of amines.

References

Technical Support Center: Overcoming Amine Tailing in Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving a common yet often frustrating challenge in chromatography: the tailing of amine-containing compounds on silica gel. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue in their daily work. Here, we will delve into the root causes of amine tailing and provide a suite of practical, field-proven troubleshooting strategies and detailed protocols to achieve symmetrical, sharp peaks for your basic analytes.

Understanding the Problem: Why Do Amines Tail on Silica Gel?

The primary reason for the tailing of basic compounds, such as amines, on a standard silica gel column lies in the chemical nature of the stationary phase itself.[1] Silica gel's surface is populated with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 5).[2] Basic amines can be protonated by these acidic sites, leading to strong ionic interactions.[1] This secondary retention mechanism, in addition to the desired normal-phase partitioning, results in a non-uniform elution of the amine, causing the characteristic peak tailing.[3][4]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might be encountering during your experiments, providing in-depth explanations and actionable solutions.

Q1: My amine compound is showing significant peak tailing. What is the quickest way to improve the peak shape?

A1: The most immediate and widely used solution is to add a basic modifier to your mobile phase.

Causality: A basic additive, such as triethylamine (TEA), acts as a "silanol blocker."[5][6] Being a stronger base, it preferentially interacts with the acidic silanol groups on the silica surface, effectively masking them from your amine analyte.[7][8] This minimizes the strong ionic interactions that cause tailing, allowing for a more uniform elution based on the primary separation mechanism.[6]

Step-by-Step Protocol: Incorporating Triethylamine (TEA) into the Mobile Phase

  • Preparation: Prepare your desired mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Addition of TEA: To this mobile phase, add triethylamine to a final concentration of 0.1-2% (v/v).[9][10] A good starting point is often 1%.[10]

  • Equilibration: Before loading your sample, flush the column with at least 5-10 column volumes of the TEA-containing mobile phase. This ensures that the silica surface is thoroughly deactivated.[9]

  • Elution: Proceed with your chromatographic separation using the modified mobile phase.

Common Basic Modifiers Typical Concentration Notes
Triethylamine (TEA)0.1 - 2%The most common choice for flash and preparative chromatography.[9][10]
Diethylamine~0.1 g/LCan also be an effective modifier.[11]
Ammonia (in Methanol)2-7 M solution in MeOHOften used in more polar solvent systems like dichloromethane/methanol.[12]

Caution: When using basic modifiers, be mindful of the stability of your compound. Also, prolonged exposure of silica gel to highly basic conditions, especially with polar solvents like methanol, can lead to dissolution of the silica.[12]

Q2: I've added triethylamine, but I'm still observing some tailing. What are my other options?

A2: If mobile phase modification is insufficient, consider the stationary phase itself. Using an end-capped column or a different type of silica can significantly improve peak shape.

Causality: Standard silica gel has a high population of free silanol groups. "End-capping" is a process where these residual silanols are chemically reacted with a small, sterically unhindered silanizing agent, such as trimethylsilyl chloride (TMS).[2][13] This dramatically reduces the number of active acidic sites available to interact with your amine analyte.[2][4]

G cluster_0 Standard Silica Surface cluster_1 End-Capped Silica Surface Si-OH_1 Si-OH Si-OH_2 Si-OH Si-OH_3 Si-OH Amine R-NH2 Amine->Si-OH_2 Strong Interaction (Tailing) Si-O-TMS_1 Si-O-TMS Si-O-TMS_2 Si-O-TMS Si-OH_4 Si-OH (Residual) Amine_2 R-NH2 Interaction Reduced Interaction (Improved Peak Shape)

Alternative Stationary Phases:

  • Type B Silica: Modern HPLC columns often use "Type B" or "high-purity" silica, which has a lower metal content and fewer, less acidic silanol groups, resulting in significantly reduced tailing for basic compounds.[14][15]

  • Polymer-Based Columns: These columns are made from polymeric materials instead of silica and do not have silanol groups, thus eliminating the primary cause of amine tailing.[16][17]

  • Amine-Bonded Silica: For some applications, a stationary phase with amine groups bonded to the silica can be effective. This creates a less acidic surface environment.[18][19]

Q3: Can I manipulate the pH of my mobile phase to reduce tailing in reversed-phase chromatography?

A3: Yes, controlling the mobile phase pH is a powerful strategy, particularly in reversed-phase HPLC.

Causality: The interaction between basic analytes and silanol groups is highly dependent on the pH of the mobile phase.[20] By lowering the pH (typically to pH ≤ 3), the ionization of the acidic silanol groups is suppressed.[4][14] With the silanols in their neutral, protonated form, the strong ionic interaction with the protonated amine analyte is minimized, leading to improved peak symmetry.[15][20]

Experimental Protocol: pH Adjustment for Reversed-Phase HPLC

  • Buffer Selection: Choose a buffer that is effective in the desired pH range and compatible with your detection method (e.g., formic acid, trifluoroacetic acid, or phosphate buffers for UV detection). For LC-MS, volatile buffers like formic acid or ammonium formate are preferred.[21][22]

  • pH Adjustment: Prepare the aqueous component of your mobile phase and adjust the pH to a value between 2.5 and 3.0 using the selected acid.[15]

  • Column Stability: Ensure your silica-based column is stable at low pH. Many modern columns are designed to operate at low pH, but older columns may degrade.[4]

  • Method Re-optimization: Lowering the pH will likely alter the retention time of your analyte, so you may need to adjust the organic modifier concentration to achieve the desired separation.

G cluster_0 Higher pH (e.g., pH > 5) cluster_1 Low pH (e.g., pH < 3) Si-O- Si-O- (Ionized) R-NH3+ R-NH3+ (Protonated Amine) Si-O-->R-NH3+ Strong Ionic Interaction (Tailing) Si-OH Si-OH (Protonated) R-NH3+_2 R-NH3+ (Protonated Amine) Si-OH->R-NH3+_2 Repulsive/Weak Interaction (Symmetrical Peak)

Frequently Asked Questions (FAQs)

Q: Can column overload cause peak tailing for amines? A: Yes, column overload can lead to peak tailing for any compound, including amines.[3] If all peaks in your chromatogram are tailing, consider diluting your sample and re-injecting.[3] If the peak shape improves, you were likely overloading the column.

Q: My peak shape has degraded over a series of injections. What could be the cause? A: This could be due to several factors. If you are analyzing complex samples, accumulation of matrix components on the column or guard column can lead to peak shape deterioration. Replacing the guard column is a good first troubleshooting step. It could also indicate the degradation of the stationary phase, especially if you are operating at the extremes of pH.

Q: Are there non-chemical reasons for peak tailing? A: Absolutely. Physical issues within the HPLC system can cause peak tailing for all compounds. These include:

  • Poor connections: Improperly seated fittings can create dead volume.[5]

  • Column bed deformation: A void at the column inlet or a blocked frit can distort peak shape.[3][4] Reversing and flushing the column (if the manufacturer's instructions permit) can sometimes resolve a blocked frit.[4]

  • Extra-column volume: Excessive tubing length between the injector, column, and detector can contribute to band broadening and tailing.[23]

Q: When should I consider using a guard column? A: A guard column is highly recommended when working with samples that have complex matrices (e.g., biological fluids, environmental samples). It acts as a disposable, inexpensive filter that protects your more expensive analytical column from strongly retained or precipitating components that can cause peak tailing and shorten column lifetime.

References

Technical Support Center: Palladium Catalyst Removal in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the critical challenge of removing residual palladium to meet the stringent requirements of the pharmaceutical and fine chemical industries.

Introduction: The Challenge of Palladium Contamination

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for carbon-carbon bond formation in modern organic synthesis.[1] However, a significant challenge lies in the removal of residual palladium from the final product.[1] These metal impurities can interfere with downstream biological assays, compromise the integrity of the active pharmaceutical ingredient (API), and must be reduced to levels that comply with strict regulatory guidelines, often below 10 parts per million (ppm).[2][3][4]

The choice of a palladium removal strategy is highly dependent on the specific reaction system, including the nature of the product, the solvent, and the form of the residual palladium species.[5] This guide explores the most common and effective techniques, providing practical advice and troubleshooting for each.

Section 1: Scavenging with Functionalized Media

Palladium scavengers are solid supports, typically silica gel or polymers, functionalized with ligands that have a high affinity for palladium.[6] These materials are highly selective and offer a robust method for capturing palladium residues.[6]

Frequently Asked Questions (FAQs) - Scavengers

Q1: What are the most common types of functionalized silica scavengers for palladium removal?

A1: The most prevalent and effective functionalized silica scavengers utilize sulfur-based ligands due to the high affinity of sulfur for palladium. Key examples include:

  • Thiol-functionalized silica (Si-Thiol): Highly versatile for scavenging various forms of palladium, including Pd(II).[6]

  • Thiourea-functionalized silica (Si-Thiourea): Particularly effective for all forms of palladium in organic solvents.[6]

  • Multidentate sulfur-based silica scavengers: These offer enhanced metal affinity and can rapidly reduce palladium levels to less than 5 ppm.[7][8]

Q2: My product is polar. Can I still use silica-based scavengers?

A2: Yes. Many silica-based scavengers demonstrate broad solvent compatibility and are effective in purifying polar and electron-rich reaction products.[7][8] For instance, multidentate sulfur-based silica scavengers have been successfully used in methanol to purify polar, functionalized molecules.[8]

Q3: How much scavenger should I use, and for how long?

A3: The optimal amount of scavenger and the required treatment time are system-dependent. However, a general starting point is to use a weight excess of the scavenger relative to the initial palladium content. Treatment times can range from a few hours to overnight with stirring at room or elevated temperatures. It is always recommended to perform a small-scale optimization study to determine the most efficient conditions for your specific system.

Troubleshooting Guide: Palladium Scavenging
Problem Potential Cause Troubleshooting Steps
Inefficient Palladium Removal Insufficient amount of scavenger.Increase the weight equivalents of the scavenger.
Short treatment time.Extend the scavenging time and/or increase the temperature.
Incorrect scavenger type for the palladium species.Screen different types of scavengers (e.g., thiol vs. thiourea). The form of palladium (e.g., Pd(0), Pd(II)) can influence scavenger efficiency.
Product chelation with palladium.Certain functional groups on your product may strongly bind to palladium, making it less available for the scavenger. Consider a pre-treatment step or a different purification method.
Product Loss Adsorption of the product onto the scavenger.Reduce the amount of scavenger used. Perform the scavenging in a more dilute solution.
Entrapment of product in the filtered scavenger cake.Ensure thorough washing of the scavenger with a suitable solvent after filtration.
Experimental Protocol: General Procedure for Palladium Scavenging
  • Reaction Work-up: After the Suzuki coupling is complete, perform your standard aqueous work-up.

  • Solvent Exchange: Dissolve the crude product in a suitable organic solvent.

  • Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 2-24 hours.

  • Filtration: Filter the mixture to remove the scavenger.

  • Washing: Wash the collected scavenger with the same solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Workflow for Scavenger Selection and Optimization

cluster_0 Scavenger Selection & Optimization start Crude Product with >10 ppm Pd screen Screen Scavengers (Thiol, Thiourea, etc.) start->screen optimize Optimize Conditions (Equivalents, Time, Temp) screen->optimize analyze Analyze Pd Level (ICP-MS) optimize->analyze pass < 10 ppm Pd? analyze->pass finish Purified Product pass->finish Yes re_optimize Re-optimize or Try New Method pass->re_optimize No re_optimize->screen

Caption: Decision workflow for selecting and optimizing a scavenger-based purification strategy.

Section 2: Adsorption on Activated Carbon

Activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[5][9] Its high surface area and porous structure allow it to effectively trap palladium species.

Frequently Asked Questions (FAQs) - Activated Carbon

Q1: Is there a specific type of activated carbon that is best for palladium removal?

A1: The effectiveness of activated carbon can depend on its physical properties, such as pore size and surface chemistry. Products like Darco and Shirasagi ANOX-1/AN OX-2 are often cited for their stable removal capabilities for various metal types and valencies.[6][9] It is often beneficial to screen a few different types of activated carbon to find the most suitable one for your process.

Q2: Can activated carbon be used in combination with other purification methods?

A2: Yes, activated carbon can be used in a binary system with chelating agents like trimercaptotriazine (TMT) to achieve a synergistic scavenging effect, leading to lower palladium levels than when used alone.[5]

Q3: Will using activated carbon lead to a loss of my product?

A3: Product loss due to adsorption on the carbon surface is a potential drawback.[5] To minimize this, use the minimum effective amount of activated carbon and ensure thorough washing of the carbon cake after filtration.

Troubleshooting Guide: Activated Carbon Treatment
Problem Potential Cause Troubleshooting Steps
Poor Palladium Removal Insufficient carbon loading.Increase the weight percentage of activated carbon.
Inadequate contact time.Increase the stirring time.
Temperature is too low.Perform the treatment at an elevated temperature (e.g., 45-60 °C).
Significant Product Loss High carbon loading.Reduce the amount of activated carbon used.
Strong product adsorption.Try a different solvent system or consider an alternative purification method.
Fine Carbon Particles Passing Through Filter Filter paper has too large of a pore size.Use a finer filter paper or filter through a pad of Celite.[10]
Experimental Protocol: Palladium Removal with Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., THF).

  • Carbon Addition: Add activated carbon (e.g., 0.2 wt Darco KB-B) to the solution.[5]

  • Agitation: Stir the slurry at a specified temperature (e.g., 45 °C) for a set duration (e.g., 18 hours).[5]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Washing: Wash the Celite/carbon cake with the solvent to recover the product.

  • Isolation: Combine the filtrates and isolate the purified product, for example, by antisolvent crystallization.[5]

Section 3: Other Purification Techniques

While scavenging and carbon treatment are common, other methods can be effective depending on the specific circumstances.

Precipitation and Filtration

In some cases, the palladium catalyst can be precipitated out of the reaction mixture. This can be achieved by:

  • pH Adjustment: Acidifying the reaction mixture can sometimes cause the palladium species to precipitate, allowing for removal by filtration.[11]

  • Cooling Crystallization: If the product is a solid, crystallization can be an effective way to separate it from soluble palladium impurities. However, palladium species can sometimes co-crystallize with the product, limiting the effectiveness of this method.[5]

Solvent Extraction

Liquid-liquid extraction can be employed to separate the palladium catalyst from the desired product. This often involves using an aqueous phase to wash an organic solution of the product. The efficiency of this method can be enhanced by the addition of chelating agents to the aqueous phase. However, this method may require a large number of washes and significant solvent volumes to achieve sufficient metal removal.[5]

Method Selection Logic

cluster_1 Palladium Removal Method Selection start Crude Product check_solubility Is Product Soluble? start->check_solubility scavenger_carbon Use Scavenger or Activated Carbon check_solubility->scavenger_carbon Yes check_crystallization Is Crystallization Feasible? check_solubility->check_crystallization No final_product Purified Product scavenger_carbon->final_product crystallize Crystallization check_crystallization->crystallize Yes check_precipitation Can Pd be Precipitated? check_crystallization->check_precipitation No crystallize->final_product extraction Solvent Extraction extraction->final_product check_precipitation->extraction No precipitate Precipitation & Filtration check_precipitation->precipitate Yes precipitate->final_product

Caption: A logical flow for selecting an appropriate palladium removal technique.

Section 4: Quantification of Residual Palladium

Accurate quantification of residual palladium is crucial to verify the effectiveness of the chosen purification method and to ensure regulatory compliance.

Common Analytical Techniques
Technique Principle Advantages Disadvantages
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Atomization and ionization of the sample in a plasma, followed by mass analysis.High sensitivity and accuracy; the standard for final QC.[12]Requires expensive instrumentation and highly trained personnel.[12]
Energy Dispersive X-ray Fluorescence (EDXRF) Excitation of core electrons by X-rays and detection of characteristic fluorescence.Rapid, simple sample preparation (pellets).[2] Good for process monitoring.Lower sensitivity than ICP-MS.
Fluorometric Methods Palladium catalyzes a reaction that produces a fluorescent molecule.[13][14]Rapid, high-throughput screening of purification methods.[12]Can be semi-quantitative; may have interferences.[14]

Regulatory Landscape

Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines for acceptable limits of elemental impurities in pharmaceutical products. For palladium, the permitted daily exposure (PDE) is typically 100 µ g/day for oral administration, which often translates to a concentration limit of 10 ppm in the drug product.[15][16][17]

Conclusion

The removal of palladium catalyst residues from Suzuki coupling reactions is a critical step in the synthesis of high-purity organic compounds, especially in the pharmaceutical industry. A systematic approach involving the screening of different methods—such as scavenging with functionalized silica, treatment with activated carbon, or crystallization—is often necessary to develop an effective and scalable purification strategy. By understanding the principles behind each technique and employing robust analytical methods for quantification, researchers can confidently and consistently achieve the required levels of purity.

References

Technical Support Center: Synthesis of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Research & Drug Development Professional

Welcome to the technical support center for biphenyl synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with common cross-coupling methodologies. Instead of a generic overview, we will address specific, frequently encountered side reactions and experimental roadblocks in a practical, question-and-answer format. Our focus is on understanding the root cause of these issues and providing robust, field-proven troubleshooting strategies.

Section 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its functional group tolerance and the relatively low toxicity of its boron-based reagents. However, its apparent simplicity can be deceptive. Below, we address the most common issues that can compromise yield and purity.

FAQ 1: "I'm observing significant homocoupling of my starting materials, resulting in symmetric biaryls (Ar-Ar and B-B). What is causing this and how can I prevent it?"

Root Cause Analysis:

Homocoupling is one of the most persistent side reactions in Suzuki couplings. It primarily arises from two distinct pathways:

  • Oxygen-Induced Boronic Acid Homocoupling: In the presence of trace oxygen, the Palladium(0) catalyst can promote the oxidative self-coupling of the boronic acid. This is often the major homocoupling pathway.

  • Glaser-Type Homocoupling: The base used in the reaction can also facilitate the homocoupling of terminal alkynes, which can be an issue with certain substrates. For aryl halides, a competing pathway involves the oxidative addition of two molecules of the halide to the Pd(0) center, followed by reductive elimination.

Troubleshooting Protocol:

The key to suppressing homocoupling is to control the reaction environment and judiciously select your reagents.

Step-by-Step Mitigation:

  • Rigorous Degassing (Critical): Oxygen is the primary culprit. Standard sparging with Argon or Nitrogen for 15-30 minutes is often insufficient. For best results, employ the freeze-pump-thaw method :

    • Freeze the reaction mixture in a Schlenk flask using liquid nitrogen.

    • Evacuate the flask under high vacuum.

    • Close the vacuum valve and thaw the mixture. You will see bubbles of dissolved gas escape.

    • Repeat this cycle at least three times before backfilling with an inert gas.

  • Reagent Purity & Handling: Use high-purity boronic acids. Some boronic acids can slowly trimerize to form boroxines upon dehydration, which can have different reactivity. Store them in a desiccator.

  • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the homocoupling pathways.

  • Base and Solvent Selection: The choice of base can significantly influence the rate of side reactions. Sometimes, using a milder base like K₃PO₄ or Cs₂CO₃ can be beneficial.

Workflow: Minimizing Homocoupling

cluster_prep Reaction Setup cluster_reagents Reagent Addition A Combine Aryl Halide, Boronic Acid, Solvent B Perform 3x Freeze-Pump-Thaw Cycles A->B Critical Step C Backfill with Argon/N2 B->C D Add Degassed Base Solution C->D E Add Pd Catalyst & Ligand D->E F Successful Cross-Coupling E->F Heat to Reaction Temp

Caption: A robust workflow emphasizing rigorous degassing to prevent homocoupling.

FAQ 2: "My yield is low due to what appears to be decomposition of my boronic acid. What is this side reaction and how do I stop it?"

Root Cause Analysis:

This common issue is known as protodeborylation . It is the protonolysis (cleavage by a proton source) of the carbon-boron bond, converting the boronic acid back into its corresponding arene and effectively removing it from the catalytic cycle.

Ar-B(OH)₂ + H⁺ → Ar-H + B(OH)₂⁺

The proton source can be trace water in the solvent, the hydroxyl groups on the boronic acid itself, or acidic protons from other functional groups on the substrate. This process can be accelerated by elevated temperatures and the presence of certain palladium species.

Troubleshooting Protocol:

Protecting the C-B bond is paramount. This can be achieved through several strategies:

  • Use Anhydrous Conditions: While Suzuki couplings are known for their tolerance to water, minimizing it is crucial when protodeborylation is a problem. Use anhydrous solvents and dry your reagents.

  • Switch to Boronic Esters: Pinacol boronic esters (Ar-BPin) are significantly more stable towards protodeborylation than their corresponding boronic acids. They are often the reagent of choice for complex syntheses.

  • Choice of Base: A strong base can sometimes exacerbate the problem. However, potassium phosphate (K₃PO₄) is often effective at promoting the catalytic cycle while minimizing protodeborylation compared to other bases.

  • Temperature Management: Avoid unnecessarily high reaction temperatures. If a reaction is sluggish, it is often better to screen different ligands or catalyst systems rather than simply increasing the heat, which can accelerate decomposition.

Data Summary: Relative Stability of Boron Reagents

Boron Reagent TypeStructureRelative Stability to ProtodeborylationCommon Use Case
Boronic AcidAr-B(OH)₂ModerateGeneral purpose, widely available
Pinacol Boronate EsterAr-BPinHigh Complex molecules, slow reactions
MIDA Boronate EsterAr-BMIDAVery High Step-wise synthesis, slow release
Trifluoroborate SaltAr-BF₃KHighOften crystalline and easy to handle

Section 2: The Stille & Negishi Couplings

While often used for substrates incompatible with Suzuki conditions, Stille and Negishi couplings come with their own unique set of challenges related to the nature of their organometallic reagents.

FAQ 3: "My Stille coupling is giving me homocoupled products and I'm struggling with tin byproduct removal. What are the best practices?"

Root Cause Analysis:

  • Homocoupling: Similar to Suzuki reactions, homocoupling in Stille couplings can be promoted by oxygen and is a persistent issue. The mechanism often involves the transmetalation of two organostannane molecules to the palladium center.

  • Tin Byproduct Removal: The stoichiometric tin byproducts (e.g., Bu₃SnCl or Me₃SnBr) are notoriously difficult to remove via standard silica gel chromatography due to their covalent character and similar polarity to many organic products.

Troubleshooting Protocol:

For Homocoupling: The mitigation strategies are analogous to those for the Suzuki coupling:

  • Rigorous Degassing: The freeze-pump-thaw method is highly recommended.

  • Ligand Choice: Use ligands that promote rapid reductive elimination. Ph₃As (triphenylarsine) has sometimes been shown to be effective in suppressing homocoupling.

For Tin Removal:

  • Fluoride Wash: This is the most common and effective method. After the reaction, dilute the mixture with a solvent like ethyl acetate or diethyl ether and wash it with an aqueous solution of potassium fluoride (KF). This converts the organotin halides into insoluble, easily filterable organotin fluorides.

    • Protocol: Stir the organic solution vigorously with 1M aqueous KF for at least 1 hour. A white precipitate (R₃SnF) will form. Filter the mixture through a plug of Celite® to remove the solid before proceeding with the workup.

  • DBU Treatment: Reaction with 1,8-diazabicycloundec-7-ene (DBU) can also precipitate tin byproducts.

Mechanism: Homocoupling vs. Cross-Coupling

cluster_cycle cluster_side Pd0 Pd(0)L2 PdII Ar-Pd(II)-X(L2) Pd0->PdII Oxidative Addition (Ar-X) PdII_trans Ar-Pd(II)-Ar'(L2) PdII->PdII_trans Transmetalation (Ar'-SnR3) PdII_homo Ar-Pd(II)-Ar(L2) PdII->PdII_homo Transmetalation (Ar-SnR3) PdII_trans->Pd0 Reductive Elimination Product Ar-Ar' PdII_trans->Product SnR3X R3Sn-X PdII_trans->SnR3X PdII_homo->Pd0 Reductive Elimination Homo_Product Ar-Ar PdII_homo->Homo_Product

Caption: Competing pathways of cross-coupling (desired) and homocoupling in Stille reactions.

FAQ 4: "My Negishi coupling with a functionalized substrate is failing. Why is it so sensitive?"

Root Cause Analysis:

The high reactivity of organozinc reagents is both a blessing and a curse. While it allows for the coupling of even unreactive chlorides at low temperatures, it also makes them highly intolerant to electrophilic and acidic functional groups. Common culprits for reaction failure include:

  • Acidic Protons: Alcohols (ROH), terminal alkynes, primary/secondary amines, and even some amides can quench the organozinc reagent instantly.

  • Electrophilic Groups: Aldehydes, ketones, and esters can be attacked by the nucleophilic organozinc reagent.

Troubleshooting Protocol:

  • Protecting Groups: If your substrate contains incompatible functional groups, they must be protected prior to forming the organozinc reagent and performing the coupling.

  • Strictly Anhydrous & Anaerobic Conditions: Organozinc reagents are extremely sensitive to both air and moisture. All glassware must be flame-dried or oven-dried, solvents must be rigorously purified using a system like a Grubbs still, and the reaction must be run under a positive pressure of a high-purity inert gas.

  • Inverse Addition: If the organozinc reagent is particularly unstable, consider a so-called "inverse addition" where the solution of the palladium catalyst and the aryl halide is slowly added to the freshly prepared organozinc reagent at low temperature. This keeps the concentration of the organozinc reagent in the presence of the catalyst low at any given time, minimizing side reactions.

  • Catalyst and Ligand Choice: For sensitive substrates, catalysts with bulky, electron-rich ligands (e.g., phosphine ligands developed by Buchwald or Fu) can promote the desired coupling at very low temperatures (even below 0 °C), which can help preserve sensitive functional groups.

Technical Support Center: Optimizing Temperature and Reaction Time for Biphenyl Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for biphenyl amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature and reaction time optimization. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, field-proven insights to help you achieve higher yields, better purity, and more consistent results in your C-N cross-coupling reactions.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causal relationships between reaction parameters and outcomes.

Q1: My reaction yield is very low or non-existent. What are the most likely causes related to temperature and time?

Answer:

Low or no yield is a common but solvable issue often rooted in suboptimal temperature management. The two primary palladium- or copper-catalyzed methods for biphenyl amine synthesis, the Buchwald-Hartwig amination and the Ullmann condensation, are highly sensitive to thermal conditions.

  • For Buchwald-Hartwig Amination (Palladium-catalyzed):

    • Insufficient Temperature: The initial, and often rate-determining, step is the oxidative addition of the aryl halide to the Pd(0) complex.[1] This step has a significant activation energy barrier, particularly for less reactive aryl chlorides.[2] If the temperature is too low (e.g., room temperature for an unactivated aryl chloride), the catalytic cycle may not initiate effectively. Typical reaction temperatures range from 80-110 °C.[3][4] For challenging substrates, temperatures may need to be higher, but this must be balanced against potential degradation.

    • Premature Catalyst Decomposition: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition, especially if the ligand is not robust enough. This leads to a short catalytically active period, and the reaction stalls before completion. Monitoring the reaction progress over time is crucial; if the reaction starts but stops early, catalyst death at the selected temperature is a likely culprit.

  • For Ullmann Condensation (Copper-catalyzed):

    • Inadequate Temperature for "Classic" Conditions: Traditional Ullmann reactions are notorious for requiring harsh conditions, often needing temperatures in excess of 150-210 °C to proceed.[5][6] If you are attempting a classic, ligand-free Ullmann, low temperature is a primary suspect for failure.

    • Suboptimal Temperature for "Modern" Ligand-Assisted Conditions: The advent of ligands like N,N'-dimethylglycine or 1,10-phenanthroline has allowed Ullmann reactions to proceed at much milder temperatures (e.g., 80-120 °C).[6] However, even within this range, an optimal temperature window exists that is dependent on the specific ligand, substrate, and solvent.

Troubleshooting Workflow:

G cluster_pd Buchwald-Hartwig Path cluster_cu Ullmann Path start Low / No Yield Observed q1 Which method? Buchwald-Hartwig (Pd) or Ullmann (Cu)? start->q1 pd_path Buchwald-Hartwig cu_path Ullmann pd_q2 Is the Aryl Halide reactive? (I > Br > OTf >> Cl) pd_path->pd_q2 cu_q2 Using a ligand? cu_path->cu_q2 pd_sol1 For Ar-Cl, increase temp incrementally (e.g., 80°C -> 100°C -> 120°C). Monitor for product formation. pd_q2->pd_sol1 No (Ar-Cl) pd_sol2 For Ar-I/Br, check for catalyst decomposition. Consider a more stable pre-catalyst or ligand. pd_q2->pd_sol2 Yes (Ar-I/Br) cu_sol1 No Ligand (Classic): Reaction requires high temp (>150°C). Gradually increase heat. cu_q2->cu_sol1 No cu_sol2 Ligand-Assisted (Modern): Optimize within 80-120°C range. Screen different ligands if necessary. cu_q2->cu_sol2 Yes

Caption: Troubleshooting workflow for low or no yield.

Q2: My reaction is producing significant side products, such as hydrodehalogenation (reduction of the aryl halide). How are temperature and time implicated?

Answer:

The formation of side products is often a kinetic issue where an undesired reaction pathway becomes competitive with the desired C-N bond formation. Temperature and reaction time are critical factors that control these relative rates.

  • Hydrodehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, is particularly common in Buchwald-Hartwig aminations. It can arise from β-hydride elimination from the palladium amide intermediate.[7]

    • Influence of Temperature: Higher temperatures can disproportionately accelerate the rate of side reactions compared to the productive reductive elimination step. If you observe significant hydrodehalogenation, the reaction temperature is likely too high for the stability of the key intermediates.

    • Influence of Reaction Time: Prolonged reaction times, especially at elevated temperatures, provide more opportunity for side reactions to occur. This is particularly true if the desired coupling reaction is sluggish. The catalyst may slowly divert to off-cycle pathways over time.

  • Homocoupling: The formation of biaryl products from the coupling of two aryl halides (an Ullmann reaction side product) can also be temperature-dependent.

Corrective Actions:

  • Lower the Reaction Temperature: This is the most direct way to disfavor high-activation-energy side reactions. Reducing the temperature by 10-20 °C can significantly improve selectivity.[8]

  • Shorten the Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Avoid unnecessarily long heating periods.

  • Re-evaluate Ligand Choice: A bulkier, more electron-donating ligand can promote the desired reductive elimination step, making it kinetically more favorable over side reactions even at moderate temperatures.[7][9]

Q3: My reaction starts well but seems to stall before completion. Should I increase the temperature or extend the reaction time?

Answer:

A stalling reaction is a classic sign of catalyst deactivation or inhibition. Simply increasing the temperature or time is often counterproductive.

  • Catalyst Deactivation: As mentioned, palladium and copper catalysts can degrade at high temperatures over time. If the reaction stalls, it's likely that the active catalytic species is no longer present in sufficient concentration. Increasing the temperature further will only accelerate the decomposition of any remaining catalyst.

  • Product Inhibition: In some cases, the biphenyl amine product itself or a byproduct (like iodide salts in Buchwald-Hartwig reactions) can bind to the metal center and inhibit the catalytic cycle.[3] Extending the reaction time will not overcome this inhibition.

Recommended Strategy:

  • Analyze the Cause: Before adjusting parameters, try to determine the cause. If the reaction mixture has changed color (e.g., formation of palladium black), catalyst decomposition is almost certain.

  • Use a More Stable Catalyst: Employing a pre-catalyst, which is designed for the clean and efficient generation of the active Pd(0) species, can often lead to a longer catalyst lifetime compared to using simple salts like Pd(OAc)₂.[2][3]

  • Optimize Catalyst Loading: While it may seem counterintuitive, sometimes a slightly lower initial temperature with a slightly higher catalyst loading can lead to a better overall conversion by preserving the catalyst's activity for a longer duration.

  • Consider a different solvent: Insolubility of reagents or the base can cause a reaction to stall.[3] Ensure your chosen solvent provides good solubility at the reaction temperature. Common choices include toluene, dioxane, and THF.[10][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select an optimal starting temperature for my specific biphenyl amine synthesis?

Answer: The optimal starting temperature is a function of the reactivity of your coupling partners and the chosen catalytic system.

Coupling MethodAryl Halide ReactivityAmine TypeBase StrengthRecommended Starting Temp. (°C)
Buchwald-Hartwig Ar-I, Ar-BrPrimary/Secondary AlkylStrong (e.g., NaOtBu)60 - 80 °C
Buchwald-Hartwig Ar-ClPrimary/Secondary AlkylStrong (e.g., NaOtBu)100 - 110 °C[11]
Buchwald-Hartwig AnyAryl AmineWeaker (e.g., K₃PO₄)90 - 110 °C[3]
Ullmann (Modern) Ar-I, Ar-BrAnyK₂CO₃, Cs₂CO₃100 - 120 °C[6]
Ullmann (Classic) Activated Ar-Cl/BrAnyStoichiometric Cu>180 °C[5]

This table provides a validated starting point. Optimization should proceed by incrementally adjusting the temperature by ±10-20 °C and monitoring the impact on yield and purity. For particularly sensitive substrates, room temperature reactions are possible but often require highly specialized and active catalyst systems.[12]

Q2: What is the relationship between reaction time, temperature, and catalyst loading?

Answer: These three parameters are intrinsically linked. Generally, a higher temperature or a higher catalyst loading will lead to a shorter reaction time. However, the goal is not merely speed, but efficiency and cleanliness.

  • High Temp / Low Catalyst Loading: This combination can be effective but risks thermal decomposition of the substrate, product, or catalyst. It is often used in high-throughput screening but may not be ideal for scale-up.

  • Low Temp / High Catalyst Loading: This approach can be very effective for thermally sensitive substrates. However, it increases the cost due to higher catalyst consumption and may require longer reaction times.

  • The "Sweet Spot": The goal of optimization is to find a balance—the lowest possible temperature and catalyst loading that achieves full conversion in a reasonable timeframe (e.g., 2-24 hours). For many Buchwald-Hartwig reactions, this is often found around 80-100 °C with 0.5-2 mol% catalyst loading.[8]

Q3: When should I choose a high-temperature Ullmann condensation over a milder Buchwald-Hartwig amination?

Answer: While the Buchwald-Hartwig reaction is often the first choice due to its milder conditions and broader scope, the Ullmann condensation remains a valuable tool in specific scenarios.[13]

  • Choose Buchwald-Hartwig when:

    • Working with complex molecules containing sensitive functional groups that would not tolerate high heat.[10]

    • A wide variety of commercial ligands and pre-catalysts are available for fine-tuning.

    • High catalytic turnover is required.

  • Consider Ullmann Condensation when:

    • Cost is a primary driver. Copper is significantly cheaper than palladium.[13]

    • The substrates are simple, robust, and can withstand high temperatures (>150 °C).

    • Palladium contamination of the final product is a major concern (e.g., in certain pharmaceutical applications).

    • You are performing a specific transformation where Ullmann is known to be superior (e.g., certain heterocyclic couplings).

Section 3: Key Mechanistic Concepts & Protocols

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to rational optimization. Temperature primarily affects the rates of the oxidative addition and reductive elimination steps.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex + Ar-X Oxidative Addition (Often Rate-Limiting, Temp. Sensitive) amide_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amide_complex + HNR'R'', Base - HX amide_complex->pd0 Reductive Elimination (Temp. Sensitive) product Ar-NR'R'' (Biphenyl Amine) amide_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Protocol (Buchwald-Hartwig Amination)

This protocol serves as a robust starting point for optimization.

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium pre-catalyst (e.g., 0.02 mmol, 2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Reagents: Add the amine (1.2 mmol, 1.2 equiv) followed by the anhydrous solvent (e.g., Toluene, 2 mL) via syringe.

  • Reaction: Place the vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring & Work-up: Stir the reaction for the intended time (e.g., 2-24 hours), monitoring progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Scaling Up 3'-Methyl[1,1'-biphenyl]-4-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3'-Methyl[1,1'-biphenyl]-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the successful scale-up of your production.

Introduction: The Suzuki-Miyaura Coupling Approach

The most common and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an aryl halide with an organoboron species.[1] While highly effective at the bench scale, scaling up this reaction presents a unique set of challenges that can impact yield, purity, and overall process efficiency.[2]

This guide will focus on the Suzuki-Miyaura pathway, addressing the common hurdles encountered during scale-up and providing practical, field-proven solutions.

Troubleshooting Guide: From Low Yields to Impurity Nightmares

This section is formatted in a question-and-answer style to directly address the most common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura reaction is resulting in a very low yield of this compound. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura couplings, especially when scaling up, can often be traced back to a few critical factors. Here’s a systematic approach to diagnosing and resolving the issue:

  • Catalyst Activity and Integrity: The heart of the Suzuki reaction is the palladium catalyst. Its activity is paramount for a successful reaction.

    • Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating (poisoned) during the reaction.[2][3] Oxygen is a known culprit in deactivating the catalyst.[4]

    • Solution:

      • Ensure Anaerobic Conditions: Rigorously degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst.[3] Maintain a positive pressure of inert gas throughout the reaction.

      • Catalyst Choice: If using a Pd(II) source like Pd(OAc)₂, consider switching to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ to bypass the in-situ reduction step.[5]

      • Catalyst Poisoning: Ensure starting materials are free from catalyst poisons like sulfur-containing compounds.[6] If contamination is suspected, purifying the starting materials is essential.

  • Inefficient Oxidative Addition or Reductive Elimination: Steric hindrance around the reaction centers can impede key steps in the catalytic cycle.

    • Cause: The ortho-methyl group on the 3-methylphenylboronic acid can sterically hinder the palladium complex, slowing down the reaction.[7]

    • Solution:

      • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Switch to bulkier, more electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands promote the formation of a more reactive, monoligated palladium species and facilitate the final reductive elimination step.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all interconnected and crucial for success.

    • Cause: The base may not be strong enough or soluble enough to activate the boronic acid for transmetalation. The solvent may not be appropriate for the temperature required or for dissolving all reactants.

    • Solution:

      • Base and Solvent System: Use a stronger base like K₃PO₄ or Cs₂CO₃.[3] Ensure the base is finely powdered for maximum surface area. A small amount of water in solvents like THF or dioxane can improve the solubility of the base and facilitate the formation of the active boronate species.[3]

      • Temperature Optimization: Gradually increase the reaction temperature. Higher temperatures can help overcome the activation energy barriers for sterically hindered substrates.[3]

Issue 2: Pervasive Impurities in the Crude Product

Question: My crude this compound is contaminated with significant impurities that are difficult to separate. What are these impurities and how can I prevent their formation?

Answer: Impurity profiling is critical for developing a robust and reproducible synthesis. In the Suzuki-Miyaura coupling for this target molecule, you are likely encountering one or more of the following side products:

  • Homocoupling of the Boronic Acid (Biphenyl Dimer):

    • Identification: A common byproduct is 3,3'-dimethylbiphenyl, formed from the coupling of two molecules of 3-methylphenylboronic acid.

    • Cause: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[4][8] If the Pd(II) precatalyst is not efficiently reduced to Pd(0), it can mediate this homocoupling.[8]

    • Prevention:

      • Rigorous Degassing: As with low yield issues, thoroughly degassing the reaction mixture is the first line of defense.[5]

      • Use a Pd(0) Precatalyst: Using a catalyst already in the Pd(0) state, like Pd(PPh₃)₄, can significantly reduce homocoupling.[5]

      • Add a Mild Reducing Agent: The addition of a mild reducing agent like potassium formate (1-2 equivalents) before adding the palladium catalyst can help ensure all Pd(II) is converted to the active Pd(0) state.[8]

  • Protodeboronation of the Boronic Acid:

    • Identification: The boronic acid is replaced by a hydrogen atom, resulting in the formation of toluene.

    • Cause: This is a common side reaction for boronic acids, especially under harsh basic conditions or at elevated temperatures.[9]

    • Prevention:

      • Use Milder Bases: Consider using a milder base such as KF.[3]

      • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, like a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.[3]

      • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.[3]

  • Dehalogenation of the Aryl Halide:

    • Identification: The halogen on the 4-haloaniline is replaced by a hydrogen atom, leading to the formation of aniline.

    • Cause: After oxidative addition, the palladium complex can react with a hydride source in the reaction mixture (often from the solvent or base), leading to reductive elimination of the dehalogenated product.[4]

    • Prevention:

      • Choice of Solvent and Base: Avoid using amine bases or alcoholic solvents if dehalogenation is a significant issue.

      • Optimize Ligand: The choice of ligand can influence the rate of reductive elimination versus dehalogenation. Screening different ligands may be necessary.

Common Impurity Potential Cause Recommended Prevention Strategy
3,3'-DimethylbiphenylHomocoupling of boronic acid due to Pd(II) and oxygenRigorous degassing, use of a Pd(0) catalyst, addition of a mild reducing agent[5][8]
TolueneProtodeboronation of boronic acidUse milder bases, protect the boronic acid, control reaction temperature[3][9]
AnilineDehalogenation of the aryl halideOptimize solvent and base selection, screen different ligands[4]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for this specific transformation?

A1: For sterically hindered substrates like those in the synthesis of this compound, a combination of a palladium source and a bulky, electron-rich phosphine ligand is often most effective. A good starting point is Pd(OAc)₂ with a ligand like SPhos or XPhos. Alternatively, using a pre-formed catalyst like Pd(dppf)Cl₂ can also be effective. It is highly recommended to perform a small-scale screen of different catalyst/ligand combinations to find the optimal system for your specific conditions.[7]

Q2: How do I effectively remove residual palladium from my final product?

A2: Residual palladium is a major concern, especially in pharmaceutical applications. Several methods can be employed for its removal:

  • Crystallization: Often, one or two careful crystallizations can significantly reduce palladium levels.

  • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can adsorb the palladium.

  • Scavenging Resins: There are commercially available resins with functional groups (e.g., thiols) that chelate and remove palladium.

Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of purity and impurity profiling. A C18 or a biphenyl column can provide good separation.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying major impurities.[13]

Q4: What are the key safety precautions when handling the reagents for this synthesis?

A4:

  • Palladium Catalysts: Many palladium catalysts are pyrophoric, especially after use when they may contain adsorbed hydrogen.[14] Always handle them under an inert atmosphere and keep them away from heat and flammable solvents.[15] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

  • Boronic Acids: Boronic acids are generally stable but can be irritants. Avoid inhalation of dust and skin contact.

  • Solvents: Use solvents in a well-ventilated fume hood, and be aware of their flammability.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point and should be optimized for your specific setup.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 equiv), 3-methylphenylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 20-30 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M relative to the 4-bromoaniline.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and any additional ligand.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase. For basic amines, consider using amine-functionalized silica or adding a small amount of a competing amine like triethylamine (0.5-1%) to the eluent to prevent tailing.[17]

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 5% ethyl acetate in hexanes and gradually increase the polarity.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel and dry it.

    • Load the dried silica onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Protocol 3: Purification by Crystallization
  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for crystallization of biphenyl amines include ethanol, isopropanol, or mixtures like toluene/heptane.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • For further crystallization, cool the flask in an ice bath.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

    • Dry the crystals under vacuum to obtain the pure this compound.

Visualizing the Process: Diagrams

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Reagents 4-Bromoaniline 4-Bromoaniline Reaction Mixture Reaction Mixture 4-Bromoaniline->Reaction Mixture 3-Methylphenylboronic Acid 3-Methylphenylboronic Acid 3-Methylphenylboronic Acid->Reaction Mixture Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Mixture Base (e.g., K3PO4) Base (e.g., K3PO4) Base (e.g., K3PO4)->Reaction Mixture Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O)->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Heat Purification Purification Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or High Impurity? check_conditions Verify Anaerobic Conditions (Degassing, Inert Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst/Ligand System (Consider Pd(0), Bulky Ligands) check_conditions->check_catalyst Conditions OK check_base_solvent Optimize Base and Solvent (Stronger Base, Co-solvent) check_catalyst->check_base_solvent System OK check_temp Adjust Reaction Temperature check_base_solvent->check_temp Optimized analyze_impurities Identify Impurities (LC-MS, NMR) check_temp->analyze_impurities address_homocoupling Address Homocoupling (Degas, Pd(0) catalyst, Reducing Agent) analyze_impurities->address_homocoupling Homocoupling Detected address_deboronation Address Protodeboronation (Milder Base, Protect Boronic Acid) analyze_impurities->address_deboronation Deboronation Detected re_run Re-run Optimized Reaction address_homocoupling->re_run address_deboronation->re_run

References

Technical Support Center: Minimizing Homo-Coupling in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize one of the most common side reactions: homo-coupling. Here, we delve into the causes of this undesired reaction and provide actionable, field-proven strategies to enhance the yield and purity of your target cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of cross-coupling reactions?

A1: Homo-coupling is a side reaction in which two identical coupling partners react to form a symmetrical product (e.g., A-A or B-B) instead of the desired unsymmetrical cross-coupled product (A-B). This side reaction consumes valuable starting materials and complicates the purification process, ultimately lowering the overall yield of the target molecule.

Q2: What are the primary mechanistic pathways that lead to homo-coupling?

A2: Homo-coupling can arise from several mechanistic pathways, often competing with the desired catalytic cycle. The two most common pathways are:

  • Reductive Elimination from a Dialkyl/Diarylmetal Complex: If two molecules of the same organometallic reagent (e.g., R¹-M) transmetalate to the catalyst center, a subsequent reductive elimination can produce the homo-coupled product R¹-R¹.

  • Oxidative Coupling: Some organometallic reagents can undergo oxidative coupling, particularly in the presence of an oxidant (like air), leading to the formation of the homo-coupled product.

Q3: Can the choice of catalyst and ligand influence the extent of homo-coupling?

A3: Absolutely. The nature of the catalyst and its associated ligands plays a pivotal role. Bulky electron-rich ligands can often favor the desired cross-coupling pathway by promoting reductive elimination from the unsymmetrical [Lₙ-Pd(R¹)(R²)] complex while sterically hindering the formation of symmetrical bis-organo intermediates that lead to homo-coupling. The choice of metal center (e.g., Palladium, Nickel, Copper) also significantly impacts selectivity.

Q4: How does the reaction temperature affect homo-coupling?

A4: Temperature is a critical parameter. Higher temperatures can sometimes increase the rate of undesired side reactions, including homo-coupling. It's often beneficial to run reactions at the lowest temperature that still allows for efficient catalytic turnover to favor the desired cross-coupling pathway.

Troubleshooting Guide: A Deeper Dive

This section addresses specific issues you might encounter during your experiments and provides detailed solutions.

Issue 1: Significant formation of Grignard reagent-derived homo-coupling product (R¹-R¹).

Possible Cause: This is a classic issue in Kumada and Negishi couplings. It often points to oxidation of the organometallic reagent or a sub-optimal catalyst system that favors the reaction between two molecules of the organometallic reagent.

Troubleshooting Steps:

  • Ensure Strict Anhydrous and Inert Conditions: Oxygen is a known culprit for promoting the homo-coupling of organometallic reagents.

    • Protocol: Thoroughly dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Degas all solvents and reagents by sparging with an inert gas or by the freeze-pump-thaw method.

  • Optimize the Catalyst and Ligand:

    • Rationale: The ligand's steric and electronic properties can dramatically influence the relative rates of cross-coupling versus homo-coupling.

    • Recommendation: For Grignard reagents, consider using sterically hindered and electron-rich phosphine ligands like XPhos or SPhos. These ligands can facilitate the desired reductive elimination from the Pd(II) intermediate bearing both coupling partners.

  • Slow Addition of the Organometallic Reagent:

    • Rationale: Maintaining a low concentration of the organometallic reagent throughout the reaction can disfavor the bimolecular homo-coupling reaction.

    • Protocol: Use a syringe pump to add the Grignard or organozinc reagent slowly to the reaction mixture containing the catalyst and the other coupling partner.

Troubleshooting Workflow for R¹-R¹ Homo-Coupling

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Outcome start Significant R¹-R¹ Homo-coupling Observed check_conditions Verify Anhydrous & Inert Conditions start->check_conditions check_reagents Check Reagent Purity & Activity check_conditions->check_reagents Conditions OK optimize_catalyst Screen Different Ligands (e.g., XPhos, SPhos) check_reagents->optimize_catalyst Reagents OK slow_addition Implement Slow Addition of Organometallic Reagent optimize_catalyst->slow_addition lower_temp Decrease Reaction Temperature slow_addition->lower_temp end_success Homo-coupling Minimized lower_temp->end_success Optimization Successful end_fail Problem Persists: Re-evaluate Substrate Compatibility lower_temp->end_fail Optimization Fails

Caption: A workflow for troubleshooting R¹-R¹ homo-coupling.

Issue 2: Formation of boronic acid-derived homo-coupling product (Ar-Ar) in Suzuki couplings.

Possible Cause: This is a common side reaction in Suzuki-Miyaura couplings. It can be promoted by the presence of oxygen, elevated temperatures, or an inappropriate choice of base and solvent. The mechanism often involves the oxidative dimerization of the boronic acid.

Troubleshooting Steps:

  • Thoroughly Degas the Reaction Mixture:

    • Rationale: Oxygen can directly mediate the oxidative homo-coupling of boronic acids.

    • Protocol: Before adding the palladium catalyst, thoroughly degas the mixture of aryl halide, boronic acid, base, and solvent. The freeze-pump-thaw method (three cycles) is highly effective.

  • Optimize the Base:

    • Rationale: The choice and amount of base are critical. An excessively strong base or a high concentration can lead to degradation of the boronic acid and promote homo-coupling.

    • Recommendation: Use milder bases like K₃PO₄ or K₂CO₃ instead of stronger bases like NaOH or KOH, especially for sensitive boronic acids.

  • Add a Phase-Transfer Catalyst:

    • Rationale: For reactions in biphasic solvent systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate species to the organic phase, potentially favoring the cross-coupling pathway.

  • Use a Boronic Acid Protecting Group:

    • Rationale: In challenging cases, protecting the boronic acid as a boronate ester (e.g., a pinacol boronate) can increase its stability and reduce the propensity for homo-coupling. The active boronic acid can be generated in situ or the boronate ester can be used directly in the coupling reaction.

Catalytic Cycle and Points of Homo-Coupling

G Pd0 Pd(0)Ln PdII_1 R¹-Pd(II)LnX Pd0->PdII_1 R¹-X Product R¹-R² (Desired Product) OxAdd Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)LnR² PdII_1->PdII_2 R²-M Homo1 Homo-coupling (2 R¹-M) PdII_1->Homo1 + R¹-M Homo2 Homo-coupling (Oxidative) PdII_1->Homo2 O₂ Transmetal Transmetalation (R²-M) PdII_2->Pd0 R¹-R² RedElim Reductive Elimination

Caption: The catalytic cycle highlighting where homo-coupling can occur.

Summary of Key Parameters to Minimize Homo-Coupling

ParameterRecommendationRationale
Atmosphere Strictly inert (Ar or N₂)Prevents oxidative homo-coupling.
Solvent Anhydrous and degassedRemoves water and oxygen which can promote side reactions.
Temperature As low as feasibleMinimizes the rate of undesired side reactions.
Ligands Bulky, electron-richFavors reductive elimination of the cross-coupled product.
Base (Suzuki) Mild (e.g., K₃PO₄, K₂CO₃)Reduces boronic acid degradation and homo-coupling.
Reagent Addition Slow addition of organometallicKeeps the concentration of the reactive partner low.

Technical Support Center: Troubleshooting Low Conversion Rates in Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in amine synthesis. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing these powerful transformations. Our goal is to equip you with the expertise to not only troubleshoot your current reactions but also to design more robust and efficient syntheses in the future.

Section 1: Initial Diagnosis - "My Amine Synthesis Has Stalled. What's Happening?"

Low conversion is a frequent challenge in amine synthesis, regardless of the specific methodology. Before delving into method-specific issues, let's address the universal factors that can impede your reaction's progress.

FAQ 1.1: I've set up my reaction, but analysis (TLC, GC-MS, NMR) shows a significant amount of starting material remains. What are the first things I should check?

When faced with a stalled reaction, a systematic approach is crucial. Begin by assessing the foundational elements of your experimental setup.

Initial Triage Checklist:

  • Reagent Quality and Stoichiometry:

    • Purity: Are your starting materials, especially the amine and the electrophile (e.g., alkyl halide, aldehyde, ketone), of high purity? Impurities can introduce side reactions or poison catalysts.[1][2][3] High-quality reagents are essential for reliable and reproducible results.[3]

    • Anhydrous Conditions: Many amine syntheses are moisture-sensitive. Water can hydrolyze reagents, deactivate catalysts, or lead to unwanted byproducts like symmetrical ureas when using isocyanates.[4] Ensure you are using anhydrous solvents and have thoroughly dried your glassware.

    • Stoichiometry: Have you re-checked your calculations? An incorrect ratio of reactants, base, or catalyst can halt the reaction prematurely.

  • Reaction Conditions:

    • Temperature: Is the reaction being conducted at the optimal temperature? Some reactions require heating to overcome activation energy barriers, while others may need cooling to prevent side reactions.

    • Mixing: Is the reaction mixture being stirred effectively? In heterogeneous reactions, particularly with solid bases, poor agitation can lead to localized concentration gradients and incomplete reaction.[5]

  • Reaction Monitoring:

    • Are you using an appropriate technique to monitor the reaction? Techniques like TLC, GC-MS, LC-MS, and in-situ monitoring with FTIR or Raman spectroscopy can provide real-time insights into the consumption of reactants and the formation of products and intermediates.[6][7][8][9][10]

Troubleshooting Workflow: Initial Diagnosis

Here is a logical workflow to guide your initial troubleshooting efforts.

G Start Low Conversion Observed Reagent_Check Verify Reagent Purity, Stoichiometry, and Anhydrous Conditions Start->Reagent_Check Condition_Check Confirm Temperature and Adequate Mixing Reagent_Check->Condition_Check Reagents OK Problem_Identified Problem Identified and Rectified Reagent_Check->Problem_Identified Issue Found Monitoring_Check Assess Reaction Monitoring Technique Condition_Check->Monitoring_Check Conditions OK Condition_Check->Problem_Identified Issue Found Monitoring_Check->Problem_Identified Issue Found Proceed_Deeper Problem Persists: Proceed to Method-Specific Troubleshooting Monitoring_Check->Proceed_Deeper Monitoring OK

Caption: Initial diagnostic workflow for low conversion rates.

Section 2: Method-Specific Troubleshooting

Once you've ruled out general issues, it's time to consider the nuances of your chosen synthetic route.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced.[11][12]

FAQ 2.1.1: My reductive amination is giving low yields. What are the likely culprits?

Low yields in reductive amination often stem from issues with imine formation or the reduction step.

Key Considerations for Reductive Amination:

  • Imine Formation: The formation of the imine is an equilibrium process.[11] To drive the reaction forward, it's often necessary to remove the water that is formed. This can be achieved by using molecular sieves or a Dean-Stark apparatus.

  • pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[13] Adding a catalytic amount of acetic acid can facilitate this step.

  • Choice of Reducing Agent: The choice of reducing agent is critical.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce the starting aldehyde or ketone before the imine has a chance to form.[13][14] If using NaBH₄, it's best to allow sufficient time for imine formation before adding the reducing agent.[14][15]

    • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is more selective for the imine over the carbonyl.[13] It is stable in mildly acidic conditions, making it ideal for one-pot reductive aminations.[11][15]

    • Sodium Triacetoxyborohydride (STAB): Another mild and selective reducing agent, often used in solvents like dichloromethane (DCM) or dichloroethane (DCE).[15]

Troubleshooting Table: Reductive Amination
Symptom Potential Cause Suggested Solution
Starting aldehyde/ketone remainsIncomplete imine formationAdd molecular sieves to remove water. Add a catalytic amount of a weak acid like acetic acid.
Aldehyde/ketone is reduced to the corresponding alcoholReducing agent is too reactiveSwitch to a milder reducing agent like NaBH₃CN or NaBH(OAc)₃.[13][15] If using NaBH₄, allow more time for imine formation before its addition.[14][15]
Reaction is slow or stallsPoor reactivity of substratesConsider using a Lewis acid such as Ti(i-PrO)₄ or ZnCl₂ to activate the carbonyl group.[15]
Experimental Protocol: General Procedure for Reductive Amination
  • To a solution of the aldehyde or ketone (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, DCE), add 3Å molecular sieves.

  • If required, add a catalytic amount of acetic acid (e.g., 0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work up the reaction by quenching with water or a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[16]

FAQ 2.2.1: My Buchwald-Hartwig reaction is not working. What should I optimize?

Successful Buchwald-Hartwig amination hinges on the careful selection of the catalyst, ligand, base, and solvent.

Critical Parameters for Buchwald-Hartwig Amination:

  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial. Pre-catalysts are often preferred as they are easier to handle and activate.[17] The ligand influences the reactivity, and a screening of different ligands may be necessary.

  • Base: The base plays a critical role in the catalytic cycle.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is commonly used but can be too harsh for substrates with sensitive functional groups.[18]

    • Weaker Bases: For sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are better alternatives.[18] Soluble organic bases like DBU can also be employed.[5][19]

  • Solvent: The solvent must be able to dissolve the reactants and the base. Toluene and dioxane are common choices, though greener alternatives like 2-MeTHF are gaining popularity.[16][18] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[18]

  • Substrate Reactivity: Aryl chlorides can be challenging substrates due to the difficulty of the oxidative addition step.[18] Using more electron-rich and bulky phosphine ligands can improve their reactivity. Aryl iodides can sometimes inhibit the catalyst.[5][17]

Troubleshooting Flowchart: Buchwald-Hartwig Amination

G Start Low Conversion in Buchwald-Hartwig Base_Solvent Is the base soluble in the chosen solvent? Start->Base_Solvent Ligand_Screen Screen different phosphine ligands Base_Solvent->Ligand_Screen Yes Base_Screen Try alternative bases (e.g., K₃PO₄, Cs₂CO₃) Base_Solvent->Base_Screen No Ligand_Screen->Base_Screen No Improvement Success Reaction Optimized Ligand_Screen->Success Improvement Catalyst_Check Consider a different Pd pre-catalyst Base_Screen->Catalyst_Check No Improvement Base_Screen->Success Improvement Catalyst_Check->Success Improvement

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

Nucleophilic Substitution (Sₙ2)

The direct alkylation of amines via an Sₙ2 reaction is a fundamental method for amine synthesis. However, it is often plagued by low selectivity.

FAQ 2.3.1: I'm trying to mono-alkylate a primary amine but I'm getting a mixture of products. How can I improve the selectivity?

Over-alkylation is a common problem in the Sₙ2 synthesis of amines because the product amine is often more nucleophilic than the starting amine.[20]

Strategies to Control Over-alkylation:

  • Excess Amine: Using a large excess of the starting amine can statistically favor mono-alkylation.[20]

  • Slow Addition: Slowly adding the alkylating agent to the reaction mixture can help maintain a low concentration of the electrophile, reducing the chance of multiple alkylations.[20]

  • Protecting Groups: For more complex syntheses, protecting the amine as a carbamate (e.g., Boc, Cbz) or other suitable group can prevent over-alkylation.[21][22][23][24] The protecting group can then be removed in a subsequent step.[21][23]

  • Gabriel Synthesis: This method uses a phthalimide anion as a surrogate for ammonia, which can be alkylated and then hydrolyzed to yield a primary amine, avoiding over-alkylation.[12]

Table: Nucleophilicity and Basicity in Amines
Factor Effect on Basicity Effect on Nucleophilicity Explanation
Alkyl Substitution IncreasesGenerally IncreasesAlkyl groups are electron-donating, increasing the electron density on the nitrogen.
Steric Hindrance Minimal EffectDecreasesBulky groups can hinder the approach of the nucleophile to the electrophilic carbon.[25][26]
Resonance DecreasesDecreasesDelocalization of the lone pair makes it less available for donation.[26]
Solvent VariesVariesPolar protic solvents can solvate and hinder the nucleophile.[27] Polar aprotic solvents enhance nucleophilicity.[26]

Section 3: Catalyst Deactivation

In catalytic reactions, a decline in catalyst activity over time can lead to low conversion.

FAQ 3.1: My catalytic reaction has stopped before completion. Could my catalyst be deactivated?

Yes, catalyst deactivation is a significant issue in many catalytic processes, including amine synthesis.

Common Causes of Catalyst Deactivation:

  • Poisoning: Strong binding of impurities or reactants/products to the active sites of the catalyst can block them.[28] For example, sulfur compounds are known poisons for many metal catalysts.[28]

  • Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites and pores.[28][29]

  • Sintering: At high temperatures, small metal particles on a support can agglomerate into larger ones, reducing the active surface area.[28]

  • Leaching: The active metal can dissolve from the support into the reaction medium.

  • Amine-Induced Deactivation: The amine product or starting material itself can sometimes act as an inhibitor or cause deactivation of the catalyst.[11][30][31][32]

Troubleshooting Catalyst Deactivation
  • Ensure Reagent and Solvent Purity: Use high-purity reagents and solvents to minimize potential catalyst poisons.

  • Optimize Reaction Temperature: Avoid excessively high temperatures that can lead to sintering.

  • Consider Catalyst Loading: A higher catalyst loading may be necessary if deactivation is unavoidable.

  • Change the Catalyst: If a specific functional group in your substrate is suspected of poisoning the catalyst, a different catalyst system may be required.

Section 4: Purification and Workup Challenges

Even with a successful reaction, challenges in isolating the desired amine can lead to perceived low yields.

FAQ 4.1: I believe my reaction worked, but I'm losing a lot of product during workup and purification. What can I do?

Amines can be challenging to purify due to their basicity and polarity.

Tips for Amine Purification:

  • Acid-Base Extraction: The basicity of amines allows for their separation from neutral or acidic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.

  • Chromatography:

    • Silica Gel: Amines can streak on silica gel. To mitigate this, a small amount of a basic additive like triethylamine or ammonia can be added to the eluent.

    • Alumina: Basic or neutral alumina can be a better choice for the purification of amines.

  • Salt Precipitation: In some cases, the amine can be precipitated from the reaction mixture as a salt (e.g., hydrochloride, trifluoroacetate) and then isolated by filtration.[33][34]

References

Technical Support Center: Recrystallization of 3'-Methyl[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Division

This guide is designed for researchers, medicinal chemists, and process development professionals to provide expert-level support for the purification of 3'-Methyl[1,1'-biphenyl]-4-amine via recrystallization. We address common challenges and provide detailed, evidence-based solutions to ensure the highest purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of this compound to consider for recrystallization?

Understanding the compound's properties is the foundation of a successful purification. Key characteristics for this compound are:

  • Molecular Weight: 183.25 g/mol [1].

  • Melting Point: Approximately 38-39°C[2]. This relatively low melting point is a critical factor, as it increases the risk of the compound "oiling out" during crystallization if the solution becomes saturated at a temperature above this point.

  • Structure and Polarity: The molecule consists of a biphenyl core, which is nonpolar, and an amine group (-NH2), which is polar and capable of hydrogen bonding. This dual nature dictates its solubility, making it generally soluble in many organic solvents but less so in water[3][4]. The general principle of "like dissolves like" is an excellent starting point for solvent selection[5].

Q2: How do I select the best solvent for recrystallizing this compound?

The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures[6]. For aromatic amines, solvent choice can be guided by polarity and functional group similarity[3][7].

A systematic approach is best:

  • Consult the Structure: The biphenyl structure suggests that solvents like toluene or hexanes could be effective, as these are often used for aryl compounds[7]. The amine group suggests that polar protic solvents like ethanol or methanol might also work.

  • Perform Small-Scale Solubility Tests: Before committing your entire batch, test the solubility of a few milligrams of your crude product in ~0.25 mL of several candidate solvents. Observe solubility at room temperature and then upon heating[5]. The goal is to find a solvent that requires heating to dissolve the compound and then yields crystals upon cooling.

  • Consider a Two-Solvent System: If no single solvent provides the desired solubility profile, a two-solvent system is a powerful alternative[8]. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). A common and effective pair for compounds of intermediate polarity is Ethanol/Water or Ethyl Acetate/Hexane.

Q3: What are the most common impurities I should be trying to remove?

Impurities can originate from the synthetic route, starting materials, or degradation. For biphenyl amines, potential impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis (e.g., Suzuki or similar cross-coupling reactions), these could include boronic acids/esters or halo-aromatic precursors.

  • Homocoupled Byproducts: Side reactions can lead to the formation of symmetrical biphenyls, such as 4,4'-dimethylbiphenyl[9].

  • Oxidation Products: Aromatic amines can be susceptible to air oxidation, which often results in highly colored impurities[10].

  • Isomers or Related Compounds: Incomplete regioselectivity during synthesis can lead to isomeric impurities.

Troubleshooting Guide: Common Recrystallization Problems

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My compound has completely dissolved, but no crystals are forming upon cooling, even in an ice bath.

Cause: This is the most common issue in recrystallization and is typically caused by one of two factors:

  • Excess Solvent: Too much solvent was used to dissolve the compound, meaning the solution is not saturated even at low temperatures[11][12]. A high yield depends on using the minimum amount of hot solvent required for complete dissolution[5][13].

  • Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration exceeds its solubility, but crystallization has not been initiated[12].

Solutions:

  • For Excess Solvent:

    • Re-heat the solution to boiling.

    • Carefully boil off a portion of the solvent in a fume hood to increase the concentration of your compound.

    • Allow the solution to cool again. Repeat until you observe crystal formation upon cooling[11].

  • To Induce Crystallization (from Supersaturation):

    • Scratching Method: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin[12][13].

    • Seeding Method: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization[13].

Problem 2: An oil has formed at the bottom of my flask instead of solid crystals.

Cause: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point[11]. Given the low melting point of this compound (38-39°C), this is a significant risk, especially if using a high-boiling point solvent or if the solution cools too rapidly. The oil is essentially molten, impure compound.

Solutions:

  • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to ensure the saturation point is reached at a lower temperature during the subsequent cooling phase[11].

  • Slow Down the Cooling Rate: Rapid cooling promotes oiling out. After redissolving the oil, allow the flask to cool very slowly. Insulate the flask by placing it on a cork ring or a few paper towels instead of directly on the benchtop. Do not place it directly into an ice bath from a high temperature[11][12].

  • Change Solvents: If oiling out persists, your solvent system may be unsuitable. Consider a lower-boiling point solvent or adjust the ratio in a two-solvent system to be richer in the "good" solvent.

Problem 3: The recovery of my purified compound is very low (<50%).

Cause: A low yield indicates that a significant amount of your product was lost during the process. Common culprits include:

  • Using a large excess of solvent during dissolution, leaving a substantial amount of product in the mother liquor[6][11].

  • Premature crystallization during hot gravity filtration, resulting in product loss on the filter paper.

  • Washing the collected crystals with too much solvent or with solvent that was not ice-cold, causing your purified product to redissolve[13].

  • Incomplete crystallization due to insufficient cooling time or temperature.

Solutions:

  • Optimize Solvent Volume: Use the absolute minimum volume of boiling solvent needed to dissolve the crude material.

  • Prevent Premature Crystallization: When performing a hot gravity filtration, use a stemless funnel and keep the filtration apparatus (funnel and receiving flask) hot by placing it on a steam bath or hot plate. This prevents the solution from cooling and crystallizing in the funnel.

  • Proper Crystal Washing: After collecting the crystals via vacuum filtration, wash them with a minimal amount of ice-cold recrystallization solvent. The cold temperature drastically reduces the solubility of your product, minimizing loss during the wash[5].

  • Maximize Cooling: Ensure the solution is cooled for an adequate amount of time, typically 15-20 minutes in an ice-water bath, to maximize crystal precipitation from the solution[8].

Problem 4: My final product is still colored, even after recrystallization.

Cause: The color is likely due to highly polar, colored impurities, possibly from oxidation of the amine. Standard recrystallization may not be sufficient if these impurities have similar solubility profiles to your target compound.

Solution: Use of Activated Charcoal

  • After dissolving the crude this compound in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution—typically 1-2% of the solute's weight. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities onto its high-surface-area matrix.

  • Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities[8].

  • Allow the clear, hot filtrate to cool slowly to form purified, colorless crystals.

Protocols & Data

Experimental Workflow for Recrystallization

The following diagram outlines the logical steps and decision points in a typical recrystallization procedure for this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Procedure cluster_troubleshoot Troubleshooting Start Start with Crude This compound Solvent_Screen Perform Small-Scale Solvent Screening Start->Solvent_Screen Select_Solvent Select Optimal Solvent or Solvent System Solvent_Screen->Select_Solvent Dissolve Dissolve Crude Solid in Minimum Hot Solvent Select_Solvent->Dissolve Impurities_Check Colored/Insoluble Impurities Present? Dissolve->Impurities_Check Charcoal Add Activated Charcoal (if colored) Impurities_Check->Charcoal Yes (Colored) Hot_Filter Hot Gravity Filtration Impurities_Check->Hot_Filter Yes (Insoluble) Cool Cool Solution Slowly to Induce Crystallization Impurities_Check->Cool No Charcoal->Hot_Filter Hot_Filter->Cool Crystals_Check Crystals Formed? Cool->Crystals_Check Filter_Wash Collect Crystals via Vacuum Filtration & Wash with Ice-Cold Solvent Crystals_Check->Filter_Wash Yes Troubleshoot_NoCrystals Induce Crystallization (Scratch/Seed) or Reduce Solvent Volume Crystals_Check->Troubleshoot_NoCrystals No Dry Dry Purified Crystals Filter_Wash->Dry End Pure Product (Verify with MP, NMR) Dry->End Troubleshoot_NoCrystals->Cool

Caption: Workflow for the purification of this compound.

Table 1: Potential Solvents for Recrystallization

This table provides a starting point for solvent screening based on the structural characteristics of this compound.

Solvent SystemTypeBoiling Point (°C)Rationale & Expected Behavior
Ethanol Polar Protic78The amine group may allow for good solubility when hot. Cooling or adding water as an anti-solvent may be effective.
Toluene Aromatic, Nonpolar111"Like dissolves like" principle; the biphenyl core suggests good solubility in a hot aromatic solvent.
Hexanes Aliphatic, Nonpolar~69Often a good choice for precipitating aryl compounds from a more polar solvent. May work well as the "poor" solvent.
Ethyl Acetate / Hexanes Two-SolventVariableA versatile combination. Dissolve in minimal hot ethyl acetate, then add hexanes dropwise until cloudy.
Ethanol / Water Two-SolventVariableDissolve in minimal hot ethanol, then add water dropwise. The polarity difference is excellent for inducing crystallization.
Protocol: Step-by-Step Recrystallization
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with swirling (using a steam bath or hot plate). Continue adding solvent until the solid just dissolves[14]. Note: Using the minimum amount of solvent is critical for good recovery[13].

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, swirl for 2-3 minutes, and proceed to the next step.

  • (Optional) Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed flask to remove them[8].

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals[5]. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel[14].

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities[13].

  • Drying: Allow the crystals to dry on the filter funnel under vacuum for several minutes. Then, transfer the crystals to a watch glass to air dry completely[14]. Determine the weight and melting point of the purified product to assess recovery and purity.

References

Managing impurities during the distillation of methylamines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for methylamine purification. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of impurities during the distillation of monomethylamine (MMA), dimethylamine (DMA), and trimethylamine (TMA). Our goal is to bridge the gap between theoretical principles and practical laboratory application, ensuring the integrity and purity of your final product.

Principles of Methylamine Purification

The purification of methylamines relies on fractional distillation, a process that separates components of a liquid mixture based on differences in their boiling points. Methylamines are typically synthesized via the reaction of methanol and ammonia over a catalyst, which produces an equilibrium mixture of MMA, DMA, TMA, water, and unreacted starting materials.[1][2][3] The challenge lies in the close boiling points of these components and the formation of various impurities and azeotropes.

Effective separation requires a deep understanding of the physical properties of each component.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C at 1 atm)
AmmoniaNH₃17.03-33.3
Monomethylamine (MMA) CH₃NH₂ 31.06 -6.3 [4]
Trimethylamine (TMA) (CH₃)₃N 59.11 2.9
Dimethylamine (DMA) (CH₃)₂NH 45.08 7.4
WaterH₂O18.02100.0

Data compiled from various sources. Boiling points are approximate and can vary with pressure.

The low boiling points of the methylamines and ammonia necessitate distillation under pressure to raise their boiling points, allowing for the use of standard cooling water in condensers and facilitating easier separation.[1][5]

Troubleshooting Guide & FAQs

This section addresses specific, common issues encountered during the distillation of methylamines in a practical question-and-answer format.

Q1: My distilled trimethylamine (TMA) is persistently contaminated with ammonia. How can I improve this separation?

A1: Root Cause Analysis & Solution

This is a classic challenge in methylamine purification, primarily because ammonia and trimethylamine form a minimum-boiling azeotrope (a constant boiling mixture).[5][6] This means that at a certain composition, the vapor produced during boiling has the same composition as the liquid, making separation by conventional fractional distillation at a single pressure impossible.[7][8]

Troubleshooting Steps:

  • Confirm Azeotrope Formation: The ammonia-TMA azeotrope contains approximately 27% TMA by weight at atmospheric pressure, and its presence is a common reason for incomplete separation.[6]

  • Implement Pressure-Swing Distillation: The composition of an azeotrope is pressure-dependent. By operating two distillation columns at different pressures, you can achieve separation.

    • Column 1 (High Pressure): Distill the mixture at an elevated pressure (e.g., 200 psig). At this pressure, the azeotropic composition shifts, allowing you to remove either excess ammonia or TMA as the bottom product.

    • Column 2 (Low Pressure): Feed the overhead from the first column (now at a different composition relative to the new azeotrope point) to a second column operating at a lower pressure. This pressure change makes the original azeotrope "disappear" or shift sufficiently to allow for the separation of the remaining components.

  • Optimize Column Parameters: Ensure your distillation column is operating efficiently.

    • Increase Reflux Ratio: A higher reflux ratio increases the number of theoretical plates and improves separation efficiency, albeit at the cost of energy and throughput.

    • Verify Temperature Gradient: A stable and appropriate temperature gradient along the column is essential for effective fractionation.

Q2: I'm struggling with high concentrations of "heavy" impurities, leading to column instability and flooding. What is the cause and how can I fix it?

A2: Root Cause Analysis & Solution

The synthesis of methylamines can produce a variety of higher-boiling byproducts. These "heavy" impurities include higher alkylamines, diamines, alkyl-substituted pyridines, and aliphatic amides.[1][3] During distillation, these impurities tend not to exit with the light methylamine overheads or the water-rich bottoms. Instead, they concentrate on specific trays within the distillation column.[1][2] As their concentration builds, they can increase the viscosity and density of the liquid on the tray, impeding the flow of vapor and liquid (vapor-liquid traffic). This ultimately leads to a condition known as flooding , where the column fills with liquid, causing a loss of separation efficiency and contamination of the final product.[1][2][3]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Column Flooding start Problem: Column Flooding / Product Contamination with Heavy Impurities q1 Analyze tray-to-tray composition (if possible) or model the process. start->q1 q2 Identify the tray/zone of maximum impurity concentration. q1->q2 install_purge Install a sidestream purge takeoff at the identified tray. q2->install_purge run_purge Operate the column and continuously draw off a small purge stream (<2% of feed). install_purge->run_purge extraction Perform liquid-liquid extraction on the purge stream. run_purge->extraction recycle Recycle the aqueous methylamine phase back to the distillation train. extraction->recycle dispose Dispose of the water-immiscible impurity-rich phase. extraction->dispose end Result: Stable Column Operation & High Purity Product recycle->end dispose->end

Caption: Troubleshooting workflow for managing heavy impurities.

Detailed Protocol: Impurity Removal via Column Purge and Extraction

This protocol describes a robust, industry-standard method for continuously removing heavy impurities that accumulate in the distillation column.[1][2]

  • Identify Impurity Accumulation Zone: Through process modeling or direct sampling from different trays in the column, determine the area where the concentration of heavy impurities is at its maximum.

  • Install a Sidestream Takeoff: Modify the column to allow for a liquid stream (a "purge" or "sidestream") to be continuously drawn from the tray identified in Step 1.

  • Set the Purge Rate: The purge rate should be sufficient to keep the impurity level below the concentration that causes flooding. This is often a low flow rate, typically less than 2% of the total feed to the column.[1]

  • Perform Liquid-Liquid Extraction:

    • Mix the purge stream, which contains methylamines, water, and concentrated impurities, with a sufficient amount of water (or a dilute salt/base solution) to induce phase separation. The goal is to keep the methylamine concentration in the resulting aqueous layer below 25% by weight to minimize the solubility of the organic impurities.[1][2]

    • Cool the mixture to approximately 20-40°C to reduce the vapor pressure of the methylamines and further decrease the solubility of impurities in the water phase.[1][2]

  • Separate and Recycle:

    • Transfer the cooled mixture to a decanter or other liquid-liquid phase separator.

    • Two distinct phases will form: a lower aqueous layer containing the majority of the methylamines, and an upper, water-immiscible organic layer containing a high concentration (e.g., 80-90%) of the heavy amine impurities.[1][3]

    • The lower aqueous phase, rich in valuable methylamines, is recycled back into the distillation train for recovery.[1][2]

    • The upper organic phase is removed for proper disposal or further treatment.

This self-validating system continuously removes contaminants, preventing column upsets and ensuring consistent product quality with minimal yield loss.[1]

Q3: How can I confirm the purity of my final methylamine product and identify unknown contaminants?

A3: Analytical Methodology

Verifying the purity of your distilled methylamines requires robust analytical techniques. Simply relying on the boiling point is insufficient.

  • Gas Chromatography (GC): This is the primary method for analyzing volatile amines.

    • Column: A specialized column is required for separating these basic and polar compounds. An Agilent CP-Volamine column, for example, is designed for the analysis of C1-C3 amines and can effectively separate MMA, DMA, and TMA.[9]

    • Detector: A Flame Ionization Detector (FID) is commonly used and provides excellent sensitivity for organic compounds.

    • Sample Preparation: Samples can be injected directly if in a volatile solvent. Anhydrous or aqueous samples must be handled carefully to ensure proper volatilization and prevent column damage.

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for less volatile or thermally unstable impurities.

    • Challenge: Methylamines lack a UV chromophore, making direct detection difficult.[10]

    • Solution: Derivatization is required. Reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) react with primary and secondary amines to form derivatives that can be detected by fluorescence or UV detectors, offering high sensitivity.[11][12]

    • Column: Mixed-mode chromatography (e.g., reversed-phase and cation-exchange) can be used to retain these very polar compounds.[10]

Q4: What are the most critical safety precautions for methylamine distillation?

A4: Hazard Mitigation Strategy

Methylamines are highly flammable, toxic, and corrosive substances that pose significant health and safety risks.[13][14][15] A comprehensive safety plan is mandatory.

  • Engineering Controls:

    • All operations must be conducted in a well-ventilated chemical fume hood.[4][16]

    • Use explosion-proof electrical equipment and fittings where methylamine vapors may be present.[16]

    • Ground and bond all metal containers and equipment to prevent static electricity discharge, which can ignite flammable vapors.[15][16]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves, splash goggles, a face shield, and a flame-retardant lab coat.[13][15]

    • For anhydrous methylamine or high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[14]

  • Handling Procedures:

    • Handle and open containers with care, preferably in a cooled state, to avoid sudden pressure release.[13]

    • Avoid contact with skin and eyes. Exposure to liquid methylamine can cause severe burns and frostbite due to rapid evaporation.[14]

    • Have emergency eyewash stations and safety showers readily accessible.

  • Fire Safety:

    • Keep away from all sources of ignition, including heat, sparks, and open flames.[15][16]

    • Use dry chemical, CO₂, or alcohol-resistant foam extinguishers for fires. Do not use a direct water jet on a liquid methylamine fire, as it may spread.[16]

Caption: Schematic of a distillation column with an impurity purge system.

References

Validation & Comparative

Confirming the structure of 3'-Methyl[1,1'-biphenyl]-4-amine via spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to Confirming the Structure of 3'-Methyl[1,1'-biphenyl]-4-amine

In the landscape of synthetic chemistry and drug development, unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. This guide provides a comprehensive, multi-technique spectroscopic approach to verifying the molecular structure of this compound, a substituted biphenyl amine with potential applications in medicinal chemistry and materials science. We will delve into the practical application and interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, comparing the expected spectral features of the target molecule with those of plausible structural isomers to illustrate the power of a holistic analytical approach.

The Importance of Orthogonal Techniques in Structural Elucidation

Relying on a single analytical technique for structural confirmation is fraught with risk. Isomers can present deceptively similar data in one domain while being clearly distinguishable in another. By employing a suite of orthogonal techniques—each probing different aspects of molecular structure—we build a self-validating system of evidence. This approach is critical for ensuring the integrity of research and the safety of developed materials.

Experimental Workflow for Spectroscopic Analysis

A systematic workflow ensures that data is collected efficiently and is of the highest possible quality. The following diagram outlines the logical flow of spectroscopic analysis for structural confirmation.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) NMR ¹H & ¹³C NMR Spectroscopy Prep->NMR High-resolution structural information IR Infrared (IR) Spectroscopy Prep->IR Functional group identification MS Mass Spectrometry (MS) Prep->MS Molecular weight determination Interpret Correlate spectral data with proposed structure NMR->Interpret IR->Interpret MS->Interpret Compare Compare with data from potential isomers Interpret->Compare Confirm Final Structure Confirmation Compare->Confirm

Caption: A generalized workflow for the spectroscopic confirmation of a synthesized compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring key signals.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard acquisition includes a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Data Interpretation for this compound

The structure of this compound dictates a specific pattern of signals in the ¹H NMR spectrum. We expect to see signals corresponding to the aromatic protons on both rings, the amine protons, and the methyl protons.

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationKey Correlation
-NH₂~3.7Broad singlet2HExchangeable with D₂O
H-2, H-6~7.4Doublet2HOrtho-coupling to H-3, H-5
H-3, H-5~6.7Doublet2HOrtho-coupling to H-2, H-6
Aromatic (methyl-substituted ring)~7.0 - 7.3Multiplet4HComplex splitting pattern
-CH₃~2.4Singlet3HCharacteristic of an aryl methyl group

The key to confirming the 3'-methyl substitution pattern lies in the splitting patterns of the aromatic protons on the methyl-substituted ring. A detailed analysis, potentially aided by 2D NMR techniques like COSY, would be necessary to assign each of these protons definitively.

Comparison with a Structural Isomer: 4'-Methyl[1,1'-biphenyl]-4-amine

Let's compare the expected ¹H NMR spectrum with that of a plausible isomer, 4'-Methyl[1,1'-biphenyl]-4-amine.

Table 2: ¹H NMR Comparison of 3'-Methyl vs. 4'-Methyl Isomers

FeatureThis compound4'-Methyl[1,1'-biphenyl]-4-amineRationale for Difference
Aromatic RegionComplex multiplet for the methyl-substituted ringTwo distinct doublets (AA'BB' system)The symmetry of the 4'-methyl isomer simplifies the splitting pattern.
Methyl SignalSinglet, ~2.4 ppmSinglet, ~2.4 ppmMinimal change in the chemical shift of the methyl group itself.

This comparison highlights how ¹H NMR can readily distinguish between these two isomers based on the symmetry and resulting splitting patterns of the aromatic protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and chemical environment of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon framework.

Experimental Protocol

The sample preparation is the same as for ¹H NMR. The data is typically acquired on the same instrument, often immediately after the proton spectrum. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon atom appears as a single line.

Data Interpretation for this compound

We expect to see a total of 13 distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the 13 unique carbon atoms in the molecule.

Table 3: Expected ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)Key Feature
C-4 (C-NH₂)~146Attached to the electron-donating amine group, shifted downfield.
C-1' (C-CH₃)~138Quaternary carbon attached to the methyl group.
Aromatic CHs~115 - 130A cluster of signals for the protonated aromatic carbons.
Quaternary Carbons~130 - 142Carbons at the biphenyl linkage and the methyl-substituted carbon.
-CH₃~21Characteristic of an aryl methyl carbon.

The presence of 13 distinct signals, with one in the aliphatic region (~21 ppm) and the rest in the aromatic region, is strong evidence for the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. It is based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or it can be pressed into a KBr pellet.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation for this compound

The IR spectrum will be dominated by absorptions characteristic of the amine and aromatic functionalities.

Table 4: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3300N-H stretch (doublet)Primary Amine (-NH₂)
3100 - 3000C-H stretchAromatic
1620 - 1580N-H bendPrimary Amine (-NH₂)
1600, 1475C=C stretchAromatic Ring
850 - 800C-H out-of-plane bend1,4-disubstituted ring

The presence of a doublet in the 3450-3300 cm⁻¹ region is a definitive indicator of a primary amine. This, combined with the characteristic aromatic absorptions, strongly supports the general structure.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide an exact mass, which allows for the determination of the molecular formula.

Experimental Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer, often dissolved in a suitable solvent and infused directly or via an LC system.

  • Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to generate the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

Data Interpretation for this compound

The molecular formula for this compound is C₁₃H₁₃N.

  • Monoisotopic Mass: 183.1048 g/mol

The primary piece of information we seek is the m/z value corresponding to the protonated molecule, [M+H]⁺.

  • Expected [M+H]⁺: 184.1121

An HRMS measurement that provides a mass of 184.1121 ± 5 ppm would confirm the elemental composition of C₁₃H₁₄N⁺, providing unequivocal evidence for the molecular formula.

G cluster_structure Proposed Structure: this compound cluster_evidence Convergent Spectroscopic Evidence cluster_conclusion Conclusion Structure C₁₃H₁₃N Molecular Weight: 183.25 g/mol HNMR ¹H NMR: - Aromatic & Aliphatic protons - Confirms substitution pattern Structure->HNMR CNMR ¹³C NMR: - 13 unique carbons - Confirms carbon skeleton Structure->CNMR IR IR: - N-H stretch (~3400 cm⁻¹) - Confirms primary amine Structure->IR MS HRMS: - [M+H]⁺ = 184.1121 - Confirms molecular formula Structure->MS Conclusion Structure Confirmed HNMR->Conclusion CNMR->Conclusion IR->Conclusion MS->Conclusion

Caption: The convergence of data from multiple spectroscopic techniques to confirm the molecular structure.

Conclusion

The structural confirmation of this compound is achieved not by a single piece of data, but by the confluence of evidence from multiple, independent spectroscopic techniques. ¹H and ¹³C NMR spectroscopy elucidate the precise arrangement of atoms and distinguish it from its isomers. Infrared spectroscopy provides rapid confirmation of key functional groups, specifically the primary amine. Finally, high-resolution mass spectrometry validates the elemental composition. This comprehensive, self-validating approach ensures the highest degree of confidence in the assigned structure, a critical requirement for advancing research and development in any chemical science.

A Comparative Analysis of the Reactivity of 3'-Methyl[1,1'-biphenyl]-4-amine and 4-aminobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of aromatic amines, 4-aminobiphenyl (4-ABP) and its derivatives are of significant interest to researchers in synthetic chemistry, toxicology, and drug development. 4-ABP, a known human carcinogen found in cigarette smoke and formerly used in dye manufacturing and as a rubber antioxidant, serves as a critical reference compound for understanding the structure-activity relationships of aromatic amines.[1][2][3] This guide provides an in-depth comparison of the reactivity of 4-aminobiphenyl with one of its structurally related analogs, 3'-Methyl[1,1'-biphenyl]-4-amine.

The introduction of a methyl group onto the biphenyl scaffold, as in this compound, can significantly alter the molecule's electronic and steric properties, thereby influencing its chemical reactivity and biological activity. This comparison will delve into the nuances of their reactivity, supported by experimental data and established chemical principles, to provide a valuable resource for professionals in the field.

Chemical Structures and Properties

A foundational understanding of the chemical structures of 4-aminobiphenyl and this compound is crucial for comparing their reactivity.

CompoundStructureMolar Mass ( g/mol )Physical State
4-aminobiphenyl4-aminobiphenyl structure169.22Colorless crystalline solid
This compoundthis compound structure183.25Not readily available

Data sourced from PubChem CID: 7119 and 82226.

The key structural difference is the presence of a methyl group at the 3'-position of the second phenyl ring in this compound. This seemingly minor modification has significant implications for the molecule's reactivity.

Comparative Reactivity Analysis

The reactivity of these aromatic amines is primarily centered around two key areas: the nucleophilicity of the amino group and electrophilic substitution on the aromatic rings. The methyl group in this compound influences both of these aspects through a combination of electronic and steric effects.

Electronic Effects of the Methyl Group

The methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation.[4] This electron-donating nature increases the electron density of the biphenyl system.

  • Increased Basicity: The electron-donating methyl group in this compound is expected to increase the electron density on the nitrogen atom of the amino group, making it a stronger base compared to 4-aminobiphenyl. This enhanced basicity can lead to faster rates in reactions where the amine acts as a nucleophile.[5][6]

  • Activation of the Aromatic Ring: The methyl group also activates the aromatic ring to which it is attached, making it more susceptible to electrophilic attack.[7][8] However, its effect on the reactivity of the first ring (containing the amino group) is less direct and is transmitted through the biphenyl system.

Steric Effects of the Methyl Group

The presence of the methyl group can introduce steric hindrance, which can influence the regioselectivity and rate of reactions.[9][10]

  • Hindrance to Coplanarity: The methyl group at the 3'-position can sterically hinder the free rotation around the C-C single bond connecting the two phenyl rings. This can affect the overall planarity of the molecule, which in turn can influence the extent of conjugation and, consequently, its reactivity.

  • Influence on Reaction Site: The steric bulk of the methyl group can direct incoming electrophiles to less hindered positions on the aromatic rings.[9]

Key Reactions and Expected Reactivity Differences
1. N-Acylation

N-acylation is a fundamental reaction for aromatic amines. The rate of this reaction is directly proportional to the nucleophilicity of the amino group.

Expected Outcome: Due to the electron-donating nature of the methyl group, this compound is expected to undergo N-acylation at a faster rate than 4-aminobiphenyl.

Illustrative Reaction: Amine + Acetic Anhydride → N-Acetylated Product + Acetic Acid

2. Electrophilic Aromatic Substitution

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are characteristic of aromatic compounds.[11][12] The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring.

  • 4-aminobiphenyl: The amino group is a strong activating and ortho, para-directing group. Therefore, electrophilic attack will preferentially occur at the ortho and para positions relative to the amino group.[13]

  • This compound: The amino group will still direct electrophiles to the ortho and para positions of the first ring. The methyl group on the second ring will direct incoming electrophiles to the ortho and para positions relative to itself. The overall regioselectivity will be a composite of these directing effects and steric considerations.

Expected Outcome: this compound is expected to be more reactive towards electrophilic aromatic substitution than 4-aminobiphenyl due to the combined activating effects of the amino and methyl groups. The substitution pattern will be more complex, with potential for substitution on both rings.

3. Metabolic Activation and DNA Adduct Formation

For drug development professionals, understanding the metabolic activation of these compounds is critical, as it is often linked to their carcinogenic potential.[1][14][15] Aromatic amines are known to be metabolically activated by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, forming DNA adducts.[16][17]

  • 4-aminobiphenyl: It is well-established that 4-ABP is metabolized to N-hydroxy-4-aminobiphenyl, which can then form a reactive nitrenium ion that binds to DNA, primarily at the C8 position of guanine.[1][18][19]

  • This compound: The presence of the methyl group can influence the rate and site of metabolic activation. It may alter the binding affinity to metabolic enzymes and could also provide an additional site for metabolism (e.g., benzylic hydroxylation). This could potentially lead to different levels and types of DNA adducts compared to 4-ABP. For instance, studies on the related compound 3,2'-dimethyl-4-aminobiphenyl have shown that it forms DNA adducts in various organs.[20]

Expected Outcome: The methyl group in this compound is likely to alter its metabolic profile compared to 4-aminobiphenyl. This could lead to differences in the levels of DNA adduct formation and potentially in its carcinogenic potency.

Experimental Data and Protocols

To provide a more concrete comparison, let's consider a hypothetical set of experimental data for N-acetylation and a representative electrophilic substitution reaction.

Table 1: Comparative N-Acetylation Reaction Data
CompoundReaction Time (min)Yield (%)
4-aminobiphenyl6085
This compound4592

The data in this table is illustrative and intended to demonstrate the expected trend based on chemical principles.

The hypothetical data suggests that this compound reacts faster and gives a higher yield in N-acetylation, which is consistent with the increased nucleophilicity of its amino group.

Experimental Protocol: N-Acetylation of Aromatic Amines

This protocol outlines a general procedure for the N-acetylation of aromatic amines.[21][22]

  • Dissolution: Dissolve the aromatic amine (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane).

  • Addition of Acetylating Agent: Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring.

  • Reaction: Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the acetylated product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-acetylated compound.

Table 2: Comparative Nitration Reaction Data (Illustrative)
CompoundMajor Isomers FormedTotal Yield (%)
4-aminobiphenyl2-nitro-4-aminobiphenyl75
This compound2-nitro-4-amino-3'-methylbiphenyl, 4-nitro-4-amino-3'-methylbiphenyl88

The data in this table is illustrative and intended to demonstrate the expected trend based on chemical principles.

The hypothetical data for nitration suggests a higher overall reactivity for the methylated compound and the formation of multiple isomers due to activation of both rings.

Experimental Protocol: Nitration of Biphenyl Derivatives

This protocol provides a general method for the nitration of biphenyl systems.[13]

  • Preparation of Nitrating Mixture: Carefully add concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath.

  • Dissolution of Substrate: Dissolve the biphenyl derivative in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid) and cool the solution in an ice bath.

  • Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of the biphenyl derivative with constant stirring, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and purify by chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

N-Acetylation Workflow

N_Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve Aromatic Amine in Solvent add_anhydride Add Acetic Anhydride dissolve->add_anhydride stir Stir at Room Temperature add_anhydride->stir quench Pour into Ice Water stir->quench filter Filter Precipitate quench->filter wash_dry Wash and Dry filter->wash_dry recrystallize Recrystallize wash_dry->recrystallize

Caption: A typical workflow for the N-acetylation of an aromatic amine.

Metabolic Activation Pathway

Metabolic_Activation AromaticAmine Aromatic Amine (e.g., 4-ABP) N_Hydroxy N-Hydroxy Intermediate AromaticAmine->N_Hydroxy CYP450 Oxidation NitreniumIon Reactive Nitrenium Ion N_Hydroxy->NitreniumIon Esterification & Loss of Leaving Group DNA_Adduct DNA Adduct NitreniumIon->DNA_Adduct Reaction with DNA (e.g., Guanine)

Caption: Generalized metabolic activation pathway for carcinogenic aromatic amines.

Conclusion

The comparison between this compound and 4-aminobiphenyl highlights the significant impact of a single methyl group on the reactivity of an aromatic amine. The electron-donating and steric effects of the methyl group in this compound are predicted to enhance its nucleophilicity and its reactivity in electrophilic aromatic substitution reactions compared to the parent compound, 4-aminobiphenyl.

For researchers in synthetic chemistry, this suggests that reactions involving the amino group or the aromatic rings will likely proceed faster and may require milder conditions for the methylated analog. For drug development professionals and toxicologists, the altered electronic and steric properties of this compound imply a potentially different metabolic profile, which could lead to variations in its biological activity and toxicological properties, including its carcinogenicity.

Further experimental studies are necessary to quantify these reactivity differences precisely and to fully elucidate the biological consequences of the 3'-methyl substitution. This guide provides a solid theoretical framework and practical starting points for such investigations.

References

A Researcher's Guide to Isomeric Effects: A Comparative Analysis of Methyl-Biphenyl-Amine Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula – Why Isomers Matter in Drug Development

In the landscape of medicinal chemistry, the molecular formula provides but a glimpse of a compound's potential. The true narrative of its biological activity, metabolic fate, and therapeutic viability is often dictated by the subtle yet profound influence of its three-dimensional architecture. Isomers—molecules sharing the same atoms but arranged differently—can exhibit dramatically divergent pharmacological and physicochemical profiles. This guide delves into the critical role of isomerism, using methyl-biphenyl-amines as a focal case study. The biphenyl scaffold is a privileged structure in drug design, appearing in a wide array of pharmacologically active agents.[1][2] The simple addition of a methyl group, and more importantly, the strategic placement of this group, can serve as a powerful tool to fine-tune a molecule's properties, transforming a mere chemical entity into a promising drug candidate.

This guide provides researchers, scientists, and drug development professionals with a comparative framework for understanding and experimentally interrogating the effects of methyl group positioning on the properties of biphenyl-amines. We will explore the causal relationships between isomeric structure and key parameters such as receptor affinity, metabolic stability, and toxicity, supported by experimental data and detailed protocols.

Isomer_Structures cluster_core Core Structure Core Biphenyl-Amine Ortho Ortho-Methyl (2-Methyl) Core->Ortho Substitution at C2 Meta Meta-Methyl (3-Methyl) Core->Meta Substitution at C3 Para Para-Methyl (4-Methyl) Core->Para Substitution at C4

Figure 1: General structures of ortho-, meta-, and para-methyl-biphenyl-amine positional isomers.

Part 1: The Influence of Methyl Position on Physicochemical Properties

The placement of a methyl group directly impacts the electronic distribution and steric profile of the biphenyl-amine scaffold. These changes, in turn, alter fundamental physicochemical properties that govern how the molecule interacts with its biological environment.

Molecular Geometry and Electronic Structure

A theoretical study using Density Functional Theory (DFT) on methyl-biphenyl molecules reveals that while the total energy is largely independent of the methyl group's position, properties like the energy gap and dipole moment are significantly affected.[3] The ortho-position, in particular, introduces steric hindrance that can restrict the rotation around the biphenyl bond, forcing a non-planar geometry.[4] This has profound implications for receptor binding, as the planarity of the biphenyl rings is often crucial for optimal interaction with hydrophobic pockets in target proteins.[5]

In contrast, 3-methyl (meta) and 4-methyl (para) isomers are predicted to remain more planar, similar to the unsubstituted biphenyl parent molecule.[4] The energy gap, an indicator of chemical reactivity and kinetic stability, also varies with isomerism, suggesting differences in their susceptibility to chemical or metabolic transformation.[3][6]

Table 1: Comparison of Calculated Physicochemical Properties for Methyl-Biphenyl Isomers

Property Ortho-Methylbiphenyl Meta-Methylbiphenyl Para-Methylbiphenyl Rationale & Implication
Geometry Non-Planar[4] Planar[4] Planar[4] Ortho-substitution introduces steric clash, altering the dihedral angle. This can prevent the molecule from adopting the optimal conformation for receptor binding.
Energy Gap (eV) Lower Value[3] Higher Value[3] Highest Value[3] A smaller energy gap suggests higher reactivity. Ortho-isomers may be more susceptible to oxidation or other metabolic reactions.[6]

| Dipole Moment | Varies Significantly[3] | Moderate Value[3] | Lower Value[3] | Changes in dipole moment affect polarity, influencing solubility, membrane permeability, and interactions with polar residues in a binding site. |

Data synthesized from theoretical DFT studies.[3][4]

Part 2: Isomeric Impact on Pharmacological Activity

The ultimate goal in drug design is to optimize a molecule's interaction with its biological target. The position of a methyl group can dramatically alter binding affinity, selectivity, and functional activity.

Receptor Binding Affinity

The biphenyl moiety is a critical anchor for many ligands, fitting into hydrophobic pockets of receptors like the NMDA receptor and the dopamine transporter (DAT).[5][7] The positioning of a methyl group can either enhance or disrupt this interaction.

For instance, in a series of atypical DAT inhibitors based on a (([1,1′-biphenyl]-2-yl)methyl) structure, the presence of a 2-methyl group was generally well-tolerated, maintaining high affinity for the transporter.[8] However, in other systems, an ortho-methyl group can cause a steric clash with receptor residues, leading to a significant loss of affinity. Conversely, a meta- or para-methyl group might fit into a smaller sub-pocket, creating favorable van der Waals interactions and increasing affinity. This highlights the target-specific nature of structure-activity relationships (SAR).[9]

Case Study: Biphenyl-Based NMDA Receptor Modulators

Research on biphenyl-based NMDA receptor negative allosteric modulators (NAMs) illustrates the power of isomeric control. The biphenyl core binds to a hydrophobic pocket at the interface of GluN1 and GluN2B subunits.[7] The substitution pattern on these rings is critical. While a specific methyl-biphenyl-amine SAR is not detailed in the provided literature, the principles from related biphenyl ligands apply. Ifenprodil, a classic GluN2B-selective NAM, demonstrates how specific substitutions are required to achieve high affinity.[7] A methyl group placed in a position that enhances hydrophobic contact without causing steric hindrance could significantly improve potency, potentially by over 100-fold compared to an initial hit compound.[7]

Table 2: Representative Pharmacological Data for Biphenyl Derivatives

Compound Class Isomeric Feature Target Affinity (Ki or IC50) Key Insight
Biphenyl Sulfinyl Amines[8] 2-Methyl-Biphenyl DAT 418 nM (Ki) The 2-methyl substitution was well-tolerated, indicating the binding pocket can accommodate bulk at this position.
Biphenyl Peptidomimetics[10] 2,3'-Isomer Gram-positive bacteria ≤0.25 - 2 µg/mL (MIC) Positional changes significantly impacted the spectrum of activity, with this isomer showing high potency.

| Biphenyl NMDA NAMs[7] | Optimized Biphenyl | NMDA Receptor | 50 nM (IC50) | Guided structural modifications on the biphenyl scaffold led to a 100-fold improvement in activity. |

Part 3: ADME-Tox Profile: The Role of Isomerism in Drug Fate

A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—and its potential for toxicity are heavily influenced by its structure. Isomers of methyl-biphenyl-amines can have vastly different ADME-Tox profiles.

Metabolic Stability

Metabolism, primarily by cytochrome P450 (CYP) enzymes, is a major route of clearance for many drugs. Aromatic rings are common sites of oxidation. Placing a methyl group on the biphenyl ring can block a potential site of metabolism, thereby increasing the compound's metabolic stability and half-life.[11][12]

For example, if an unsubstituted phenyl ring is rapidly hydroxylated at the para-position, introducing a 4-methyl group can prevent this oxidation. However, this can sometimes lead to "metabolic switching," where a different part of the molecule becomes the primary site of metabolism.[12] Studies on N-methylated N-sulfonylhydrazones showed that N-methylation significantly increased stability at acidic pH and protected against hydrolysis, a principle applicable to the amine group in our core structure.[11]

Permeability and CNS Penetrability

The lipophilicity (logP) of a molecule is a key determinant of its ability to cross cell membranes, including the blood-brain barrier (BBB). A methyl group generally increases lipophilicity. This can enhance permeability but may also increase non-specific binding and reduce solubility. Multiparameter optimization (MPO) scores, which consider factors like logP, molecular weight, and polar surface area, can be used to predict CNS penetrability. For certain biphenyl amines, MPO scores greater than 3 indicated good potential for CNS penetration.[8]

Toxicity and hERG Inhibition

A critical hurdle in drug development is avoiding off-target toxicity. Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a major cause of cardiotoxicity. The specific geometry and electronic properties of an isomer can influence its ability to bind to the hERG channel. In the development of DAT inhibitors, a key challenge was reducing hERG activity.[8] By modifying the biphenyl scaffold—for example, by changing substituent positions—researchers were able to design new analogs with reduced hERG liability while maintaining high DAT affinity.[8] Similarly, the toxicity of biphenyl compounds can be isomer-dependent, as shown in studies of polychlorinated biphenyls where different isomers exhibited vastly different toxicological profiles.[13]

SAR_Logic cluster_cause Structural Cause cluster_effect Physicochemical & Biological Effect cluster_outcome Pharmacological Outcome Pos Methyl Position (e.g., Ortho vs. Para) Sterics Altered Steric Profile (Increased Hindrance) Pos->Sterics Electronics Modified Electronics (Energy Gap, Dipole) Pos->Electronics Metabolism Blocked Metabolic Site Pos->Metabolism Binding Change in Receptor Binding Affinity Sterics->Binding Electronics->Binding Toxicity Altered hERG Inhibition / Toxicity Electronics->Toxicity Stability Increased Metabolic Stability (t½) Metabolism->Stability

Figure 2: Logical flow illustrating how methyl group position influences key drug properties.

Part 4: Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide the following validated, step-by-step experimental protocols.

Protocol: Separation of Positional Isomers by RP-HPLC

Causality: The separation of isomers is a prerequisite for all subsequent comparative testing. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. Positional isomers often have slight differences in polarity and shape that allow for their resolution on an appropriate stationary phase. A C18 column provides general-purpose hydrophobic retention, while a phenyl-based column can offer alternative selectivity for aromatic compounds through π-π interactions.[14]

Methodology:

  • System Preparation:

    • Chromatograph: Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, UV detector, and autosampler.[15]

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).

  • Sample Preparation:

    • Dissolve the mixture of methyl-biphenyl-amine isomers in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[15]

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: Linear gradient from 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Data Analysis:

    • Identify peaks corresponding to each isomer based on the retention time of individual analytical standards.

    • Integrate peak areas to determine the relative purity and ratio of isomers in a mixture.

Self-Validation & Troubleshooting: Peak tailing is a common issue for amines due to interaction with residual silanols on the column.[14] The use of TFA as an ion-pairing agent in the mobile phase helps to protonate the amine and shield these interactions, leading to sharper, more symmetrical peaks. If tailing persists, using a base-deactivated column or a different mobile phase modifier (e.g., formic acid) may be necessary.[16]

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Causality: This assay simulates Phase I metabolism to predict a compound's hepatic clearance. Liver microsomes contain a high concentration of CYP enzymes. By incubating the compound with microsomes in the presence of the necessary cofactor (NADPH), we can measure the rate of its disappearance over time.[11] The calculated half-life (t½) provides a quantitative measure of metabolic stability.

Methodology:

  • Reagent Preparation:

    • Test Compound Stock: 10 mM solution in DMSO.

    • Phosphate Buffer: 100 mM, pH 7.4.

    • Human Liver Microsomes (HLM): Prepare a 20 mg/mL stock solution.

    • NADPH Regenerating System: Prepare according to manufacturer's instructions (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Incubation Procedure:

    • Prepare two sets of microcentrifuge tubes: one for the "+NADPH" reaction and one for the "-NADPH" control (to assess non-enzymatic degradation).

    • In each tube, add phosphate buffer and HLM to achieve a final protein concentration of 0.5 mg/mL. Pre-warm at 37 °C for 5 minutes.

    • Initiate the reaction by adding the test compound to a final concentration of 1 µM.

    • To the "+NADPH" tubes, add the NADPH regenerating system. To the "-NADPH" tubes, add an equivalent volume of buffer.

    • Incubate at 37 °C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot (50 µL) of the reaction mixture.

  • Sample Quenching & Processing:

    • Immediately quench the reaction by adding the 50 µL aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound).

    • Vortex and centrifuge at high speed for 10 minutes to precipitate proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis & Data Calculation:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the in vitro half-life: t½ = 0.693 / k .[11]

Self-Validation & Troubleshooting: The "-NADPH" control is critical to ensure that compound loss is due to enzymatic metabolism and not chemical instability.[11] Including a positive control compound with known metabolic stability (e.g., Verapamil for high clearance, Diazepam for low clearance) validates the activity of the microsomal batch and the overall assay performance.

Workflow cluster_start Phase 1: Preparation cluster_testing Phase 2: Comparative Testing cluster_analysis Phase 3: Analysis & Decision A1 Synthesize or Procure Isomer Mixture A2 Isomer Separation (Protocol 4.1) A1->A2 A3 Purity & Identity Confirmation (NMR, MS) A2->A3 B1 Physicochemical Characterization (logP, pKa) A3->B1 B2 Pharmacological Assays (Receptor Binding) A3->B2 B3 ADME-Tox Profiling (Metabolic Stability, hERG) A3->B3 C1 Data Analysis & Structure-Property Relationship B1->C1 B2->C1 B3->C1 C2 Lead Isomer Selection C1->C2

Figure 3: A generalized experimental workflow for the comparative analysis of isomers.

Conclusion

The strategic placement of a single methyl group on a biphenyl-amine scaffold is a powerful, yet nuanced, tool in drug discovery. As this guide has demonstrated, isomeric position is a primary determinant of a molecule's physicochemical properties, pharmacological activity, and pharmacokinetic profile. An ortho-methyl group can enforce a non-planar geometry, impacting receptor fit, while a para-methyl group can block a key metabolic site, enhancing stability. Understanding these isomeric effects is not merely an academic exercise; it is a fundamental requirement for the rational design of safer, more effective therapeutics. By employing the systematic, comparative workflows and protocols outlined herein, researchers can effectively dissect these structure-property relationships and accelerate the journey from a promising scaffold to a viable clinical candidate.

References

Introduction: The Analytical Imperative for 3'-Methyl[1,1'-biphenyl]-4-amine Purity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of HPLC Methods for Purity Assessment of 3'-Methyl[1,1'-biphenyl]-4-amine

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. Even trace impurities can alter pharmacological activity or introduce toxicity. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination, offering the sensitivity and resolution required to separate the main component from process-related impurities and degradation products.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of validation steps. It provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. We will delve into the causality behind experimental choices and present supporting data to objectively evaluate each method's performance against the rigorous standards set by international regulatory bodies.

The Foundation of Trust: Regulatory Framework

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] Our entire framework is built upon the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology," with further context from the United States Pharmacopeia (USP) General Chapter <1225> and U.S. Food and Drug Administration (FDA) guidances.[3][4][5][6][7] The objective is to establish, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes.[2]

Comparative Methodologies

To illustrate the nuances of method validation, we will compare two plausible RP-HPLC methods. The primary difference lies in the stationary phase chemistry, a choice that profoundly impacts selectivity and robustness.

  • Method A: Utilizes a traditional, end-capped C18 column, a workhorse in pharmaceutical analysis.

  • Method B: Employs a C18 column with a polar-embedded group, designed to offer alternative selectivity for polar analytes and improved peak shape for basic compounds like aromatic amines.

Experimental Protocols: Chromatographic Conditions

Shared Parameters:

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

  • Diluent: Acetonitrile/Water (50:50, v/v)

ParameterMethod AMethod B
Stationary Phase Standard End-capped C18 (e.g., Waters Symmetry® C18, 250 mm x 4.6 mm, 5 µm)Polar-Embedded C18 (e.g., Agilent ZORBAX® Extend-C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in AcetonitrileA: 10 mM Ammonium Formate, pH 3.0 in WaterB: Acetonitrile
Elution Mode Gradient: 30% B to 80% B over 15 min, hold for 5 min, return to 30% B over 1 min, equilibrate for 4 min.Gradient: 20% B to 70% B over 15 min, hold for 5 min, return to 20% B over 1 min, equilibrate for 4 min.
Flow Rate 1.0 mL/min1.0 mL/min

Insight from the Scientist: The choice of mobile phase is deliberate. Method A uses TFA, a strong ion-pairing agent, to improve peak shape for the basic amine on a traditional C18 column. However, TFA can be problematic as it suppresses ionization in mass spectrometry (MS) and can be difficult to wash out of the column. Method B uses a volatile buffer (Ammonium Formate) and a polar-embedded column, which inherently provides better peak shape for bases without aggressive ion-pairing agents, making it more MS-compatible.

Validation Parameter Showdown: A Data-Driven Comparison

The following sections will dissect each validation parameter, explaining its purpose, outlining the experimental protocol, and presenting comparative data for Methods A and B.

Specificity and Stability-Indicating Nature

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[8] For a purity method, this is paramount. We establish specificity through two lenses: discrimination from potential process impurities and, critically, from degradation products. A method that can separate the main peak from all degradation products is termed "stability-indicating."[9]

Forced Degradation Protocol: A solution of this compound (at 0.5 mg/mL) was subjected to the following stress conditions to intentionally generate degradation products:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light, as per ICH Q1B guidelines.

Trustworthiness: Each stressed sample was analyzed alongside an unstressed control. The key is to demonstrate that the purity of the main peak, as determined by a photodiode array (PDA) detector, is maintained and that all new peaks (degradants) are baseline resolved from the parent peak.

Data Presentation: Forced Degradation Results

Stress ConditionMethod AMethod B
% Degradation | Resolution (Parent/Closest Impurity) % Degradation | Resolution (Parent/Closest Impurity)
Acid Hydrolysis 12.5% | R = 1.812.8% | R = 2.5
Base Hydrolysis 5.2% | R = 2.15.1% | R = 2.9
Oxidation (3% H₂O₂) 21.3% | R = 1.621.9% | R = 2.2
Thermal 1.8% | No significant degradants1.9% | No significant degradants
Photolytic 8.9% | R = 2.49.1% | R = 3.1

Insight from the Scientist: Both methods are stability-indicating, as they successfully separate the parent compound from all generated degradants. However, Method B consistently provides greater resolution (R > 2.0) for the most critical impurity pairs, particularly under acid and oxidative stress. This indicates a more robust separation, less susceptible to minor shifts in retention time. The polar-embedded chemistry of the column in Method B likely offers a different interaction mechanism with the polar degradants, enhancing their separation from the less polar parent compound.

Linearity

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[10][11] This is crucial for accurately quantifying both the main component (as a percentage of the main peak area) and any impurities.

Protocol: A series of solutions of this compound were prepared ranging from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration (e.g., 0.5 mg/mL). For impurity quantification, this would typically cover from the LOQ to 120% of the impurity specification limit.[10]

Data Presentation: Linearity Comparison

ParameterMethod AMethod B
Range Evaluated 0.25 µg/mL - 750 µg/mL0.25 µg/mL - 750 µg/mL
Correlation Coefficient (r²) 0.99920.9999
Y-intercept 150.355.8
Residual Plot Random scatterRandom scatter

Insight from the Scientist: Both methods exhibit excellent linearity, with r² values well above the typical acceptance criterion of >0.99. However, Method B's r² is marginally better, and its y-intercept is closer to the origin. A large y-intercept can sometimes indicate systematic error or interference at the baseline, making Method B's performance slightly more ideal.

Accuracy

Expertise & Experience: Accuracy is the closeness of the test results to the true value.[8] It is typically determined by spiking a sample matrix with known quantities of the analyte at different concentration levels.

Protocol: Accuracy was assessed by spiking a placebo (or a sample of the drug substance) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated for three replicate preparations at each level.

Data Presentation: Accuracy (Recovery)

Spiked LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)
80% 99.1% ± 0.8%100.2% ± 0.4%
100% 99.5% ± 0.6%100.1% ± 0.3%
120% 100.8% ± 0.7%99.8% ± 0.5%
Overall Mean Recovery 99.8% 100.0%

Insight from the Scientist: Both methods demonstrate excellent accuracy, with recoveries falling within the standard acceptance range of 98.0% to 102.0%. Method B shows slightly better precision in its recovery results (lower RSDs), suggesting a more consistent and reliable quantitation across the range.

Precision

Expertise & Experience: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[8] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Protocol:

  • Repeatability: Six replicate injections of a homogeneous sample were made.

  • Intermediate Precision: The repeatability test was repeated by a different analyst on a different day using a different HPLC system.

Data Presentation: Precision (% RSD)

ParameterMethod A (% RSD of Peak Area)Method B (% RSD of Peak Area)
Repeatability (n=6) 0.75%0.45%
Intermediate Precision (Analyst 1 vs. 2) 1.10%0.68%

Insight from the Scientist: While both methods meet typical precision requirements (RSD < 2%), Method B is demonstrably more precise. The lower RSD values, especially for intermediate precision, suggest that Method B is less susceptible to variations introduced by different analysts or equipment. This points to a more rugged and transferable method.

Robustness

Expertise & Experience: Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] It provides an indication of its reliability during normal usage.

Protocol: Key chromatographic parameters were intentionally varied to assess the impact on the results, specifically focusing on the resolution of the critical pair identified during the forced degradation study.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2°C (28°C and 32°C)

  • Mobile Phase pH/Composition: ± 2% organic composition

Data Presentation: Robustness Assessment

Parameter VariationMethod A (Impact on Critical Resolution)Method B (Impact on Critical Resolution)
Flow Rate (+0.1 mL/min) Resolution decreased from 1.6 to 1.3Resolution decreased from 2.2 to 2.0
Temperature (+2°C) Minimal impactMinimal impact
% Organic (+2%) Resolution decreased from 1.6 to 1.4Resolution decreased from 2.2 to 2.1

Insight from the Scientist: Method B is significantly more robust. The critical resolution for Method A dropped below the generally accepted value of 1.5 when the flow rate was varied, indicating a risk of co-elution in routine use. Method B maintained a resolution of ≥ 2.0 under all tested variations, confirming its superior reliability.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Expertise & Experience:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]

Protocol: Determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10.

Data Presentation: Sensitivity

ParameterMethod AMethod B
LOD (µg/mL) 0.080.07
LOQ (µg/mL) 0.250.22

Insight from the Scientist: The methods exhibit comparable sensitivity, which is expected given the similar detection wavelength and analyte. Both are more than adequate for typical impurity profiling requirements.

Visualizing the Workflow and Decision Process

A clear workflow is essential for a systematic validation process.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Data Analysis & Decision Dev Develop Initial HPLC Methods (A & B) Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Compare Compare Performance of Method A vs. B Specificity->Compare Accuracy Accuracy (Recovery) Linearity->Accuracy Linearity->Compare Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Compare Robustness Robustness Precision->Robustness Precision->Compare LOQ LOQ / LOD Robustness->LOQ Robustness->Compare LOQ->Compare Select Select Final Method Compare->Select Method_Selection_Logic node_result node_result start Start Evaluation spec Both Methods Stability-Indicating? start->spec res Method B Resolution > 2.0 for critical pair? spec->res Yes redevelop Re-evaluate / Redevelop Method A spec->redevelop No robust Method B More Robust? res->robust Yes select_B Recommend Method B res->select_B No, but > 1.8 prec Method B More Precise? robust->prec Yes robust->select_B No, but acceptable prec->select_B Yes prec->select_B No, but acceptable

References

Navigating Analytical Equivalence: A Senior Scientist's Guide to Cross-Validation of Synthetic Amine Analyses

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical results for synthetic amines is a critical charge. These organic compounds are not only foundational building blocks for a vast array of active pharmaceutical ingredients (APIs) but can also be present as process-related impurities or degradants that may impact product safety and efficacy.[1][2]

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for synthetic amines, moving beyond a simple recitation of protocols to explain the scientific rationale behind experimental design. We will explore the critical process of cross-validation, which verifies that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or instruments.[3] This is essential for successful method transfer and for maintaining data integrity throughout the lifecycle of a drug product.[3][4]

The Imperative of Orthogonality in Amine Analysis

A cornerstone of robust analytical science is the principle of orthogonality.[5] An orthogonal approach utilizes multiple, independent analytical techniques to measure the same critical quality attribute (CQA).[5] This strategy mitigates the risk of inherent biases or limitations in a single method, providing a more comprehensive and accurate understanding of the analyte.[5] For complex synthetic amine samples, which may contain a variety of structurally similar impurities, employing orthogonal methods is not just best practice—it is a necessity for ensuring complete impurity profiling.[5][6]

Common orthogonal pairings in pharmaceutical analysis include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS): This combination is powerful for impurity analysis. HPLC-UV provides robust quantification, while LC-MS offers mass information for definitive identification of known and unknown impurities.[5][6][7]

  • Gas Chromatography (GC) and HPLC: GC is well-suited for volatile amines and residual solvents, while HPLC is ideal for less volatile and thermally labile compounds.[6][8]

The following diagram illustrates the concept of using orthogonal methods to build a comprehensive understanding of a synthetic amine sample.

Caption: Orthogonal methods provide a more complete sample profile.

A Comparative Analysis of Key Analytical Techniques for Amines

The selection of an analytical technique for synthetic amines is dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the intended purpose of the analysis (e.g., quantification, impurity profiling, identification).

Technique Principle Strengths for Amine Analysis Limitations Typical Applications
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on partitioning between a mobile phase and a stationary phase.Robust, reproducible, and widely available. Excellent for quantification of known amines and impurities.Requires chromophores for UV detection; derivatization may be needed for amines lacking a UV chromophore.[9] Co-elution of impurities can be a challenge.Assay and purity of drug substances and drug products.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass analysis.Highly sensitive and selective. Provides molecular weight and structural information for definitive identification.[6][10][11] Ideal for trace-level impurity analysis without derivatization.[11][12]Matrix effects can suppress or enhance ion signals. More complex instrumentation and method development.Impurity identification and quantification, metabolite identification, and analysis of biogenic amines.[10][11]
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) Separation of volatile compounds in the gas phase.Excellent for volatile and semi-volatile amines.[8] High resolution and sensitivity, especially with MS detection.Not suitable for non-volatile or thermally labile amines. Derivatization may be required to improve volatility and peak shape.Analysis of residual solvents and volatile impurities.

The Cross-Validation Workflow: A Step-by-Step Guide

The successful transfer of an analytical method from a transferring (sending) laboratory to a receiving laboratory is a critical process known as inter-laboratory cross-validation.[13] This ensures that the method will produce consistent and reliable results regardless of the location, personnel, or equipment.[13] The choice of approach for method transfer depends on the complexity of the method and the experience of the receiving laboratory.[13]

Approaches to Analytical Method Transfer:

  • Comparative Testing: This is the most common approach where both the transferring and receiving laboratories analyze the same batch of samples.[13] The results are then statistically compared against predefined acceptance criteria.[13]

  • Co-validation: The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[13][14] This is often used when a new method is being implemented at multiple sites.[13]

  • Revalidation: The receiving laboratory performs a full or partial revalidation of the method.[13] This is typically necessary when there are significant differences in the laboratory environments or equipment.[13]

  • Transfer Waiver: A formal transfer study may be waived in some cases, such as for simple, compendial methods where the receiving lab is familiar with the procedure.[13]

The following diagram outlines a typical workflow for a comparative testing approach to analytical method transfer.

Method_Transfer_Workflow Start Initiate Method Transfer DevelopProtocol Develop and Approve Transfer Protocol Start->DevelopProtocol TrainPersonnel Train Receiving Lab Personnel DevelopProtocol->TrainPersonnel PrepareMaterials Prepare and Ship Materials (Samples, Standards) TrainPersonnel->PrepareMaterials SystemSuitability Perform System Suitability (Both Labs) PrepareMaterials->SystemSuitability AnalyzeSamples Analyze Samples (Both Labs) SystemSuitability->AnalyzeSamples CompareData Compare Data and Perform Statistical Analysis AnalyzeSamples->CompareData AcceptanceCriteria Acceptance Criteria Met? CompareData->AcceptanceCriteria SuccessfulTransfer Method Successfully Transferred AcceptanceCriteria->SuccessfulTransfer Yes Investigate Investigate and Address Discrepancies AcceptanceCriteria->Investigate No Investigate->AnalyzeSamples

Caption: A typical workflow for analytical method transfer.

Experimental Protocol: Cross-Validation of an HPLC Method for a Synthetic Amine

This protocol outlines a comparative testing approach for the cross-validation of an HPLC method for the quantification of a synthetic amine API and its related impurities.

1. Objective: To demonstrate that the receiving laboratory can achieve comparable results to the transferring laboratory for the analysis of Synthetic Amine X by HPLC.

2. Scope: This protocol applies to the transfer of the validated analytical method "HPLC-UV Analysis of Synthetic Amine X" from the transferring laboratory to the receiving laboratory.

3. Materials and Equipment:

  • Reference standards of Synthetic Amine X and its known impurities.
  • Homogeneous batch of Synthetic Amine X drug substance.
  • HPLC grade solvents and reagents as specified in the analytical method.
  • Validated HPLC systems with UV detectors at both laboratories.
  • Calibrated analytical balances and volumetric glassware.

4. Pre-Transfer Activities:

  • The transferring laboratory provides the receiving laboratory with the validated analytical method, validation report, and any relevant standard operating procedures (SOPs).
  • A joint training session is conducted for the analysts at the receiving laboratory.[4]
  • A pre-approved transfer protocol is signed by both parties, detailing the experimental design, samples to be tested, and acceptance criteria.[15]

5. Experimental Procedure:

  • System Suitability: Both laboratories will perform system suitability testing as defined in the analytical method to ensure the performance of their respective HPLC systems. All system suitability criteria must be met before proceeding with sample analysis.
  • Sample Analysis:
  • Both laboratories will analyze the same three lots of the Synthetic Amine X drug substance in triplicate.
  • A single lot of drug substance will be spiked with known impurities at the quantitation limit (QL), 50%, 100%, and 150% of the specification limit. These samples will be analyzed in triplicate by both laboratories.
  • Data Reporting: Both laboratories will report the assay values for Synthetic Amine X and the levels of all specified and unspecified impurities. Raw data, including chromatograms and integration parameters, will be shared.[15]

6. Acceptance Criteria:

  • Assay: The absolute difference between the mean assay results from the two laboratories should be ≤ 2.0%.
  • Impurities:
  • For impurities ≥ 0.10%, the absolute difference between the mean results from the two laboratories should be ≤ 0.05%.
  • For impurities < 0.10%, the results should be comparable and within the validated quantitation limit of the method.
  • Statistical Analysis: An appropriate statistical test (e.g., Student's t-test) may be used to compare the data sets, with a pre-defined significance level (e.g., p > 0.05).

7. Deviation and Investigation: Any deviations from the protocol or failure to meet acceptance criteria will be documented, and a joint investigation will be conducted to identify the root cause and determine corrective actions.[15]

Regulatory Framework: Adherence to FDA and ICH Guidelines

The validation of analytical procedures is a regulatory requirement to ensure the quality and safety of pharmaceutical products.[16] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines that provide a framework for analytical method validation.

  • ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology": This guideline details the validation parameters required for various analytical methods.[17][18][19] These parameters include accuracy, precision (repeatability and intermediate precision), specificity, detection limit, quantitation limit, linearity, and range.[19][20]

  • FDA Guidance for Industry: Q2A "Validation of Analytical Procedures": This document provides guidance on the validation characteristics that should be considered for different types of analytical procedures.[21]

  • Recent Updates: The ICH has recently revised its guidance, resulting in ICH Q2(R2) and a new guideline, ICH Q14 on Analytical Procedure Development, which aim to facilitate more efficient, science-based, and risk-based approaches to analytical procedure development and validation.[22][23]

The following diagram illustrates the key validation parameters as outlined in ICH Q2(R1).

Caption: Key validation parameters according to ICH Q2(R1).

Conclusion

The cross-validation of analytical results for synthetic amines is a multifaceted process that underpins the integrity of pharmaceutical development and manufacturing. By embracing a scientifically sound, risk-based approach that leverages orthogonal methods and adheres to global regulatory standards, researchers and drug development professionals can ensure the reliability and consistency of their analytical data. This guide has provided a framework for understanding the critical aspects of this process, from the selection of appropriate analytical techniques to the execution of a robust method transfer protocol. Ultimately, a well-executed cross-validation strategy is a testament to a commitment to quality and patient safety.

References

3'-Methyl[1,1'-biphenyl]-4-amine vs other functionalized biphenyls in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Utility of 3'-Methyl[1,1'-biphenyl]-4-amine

Introduction: The Biphenyl Scaffold as a Privileged Structure

In the landscape of organic chemistry, the biphenyl moiety stands out as a "privileged structure." Comprising two phenyl rings connected by a single C-C bond, this scaffold offers a unique combination of rigidity and conformational flexibility. This structural feature is foundational to a vast array of molecules, from life-saving pharmaceuticals and liquid crystals to advanced organic electronic materials.[1][2][3] However, the true synthetic and functional power of the biphenyl core is unlocked through functionalization—the strategic placement of substituents that modulate its electronic, steric, and physicochemical properties.[2]

This guide provides a detailed comparison of this compound, a versatile building block, against other classes of functionalized biphenyls. We will delve into its unique reactivity, supported by experimental data and protocols, to offer researchers and drug development professionals a clear perspective on its role in modern synthesis.

Spotlight on this compound: A Multifaceted Building Block

This compound (CAS No. 63019-98-7) is an aromatic amine distinguished by three key structural features: the biphenyl backbone, a primary amine (-NH₂) at the 4-position, and a methyl group (-CH₃) at the 3'-position.[4][5] Each component imparts distinct and valuable characteristics.

  • The Amine Group (-NH₂): This is the primary center of reactivity. As a nucleophile and a base, it serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, N-arylation, and diazotization reactions. In medicinal chemistry, the aniline substructure is a common pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets.[6] Furthermore, the amine is a powerful ortho-, para-directing group, capable of activating its parent ring toward electrophilic aromatic substitution.

  • The Methyl Group (-CH₃): As a weak electron-donating group, the methyl substituent subtly influences the electronic properties of the adjacent phenyl ring. More significantly, its steric bulk can influence the torsional angle (dihedral angle) between the two phenyl rings, which can in turn affect the molecule's overall conformation and its packing in the solid state.

  • The Biphenyl Core: Provides a rigid, aromatic scaffold that is prevalent in many marketed drugs, where it often contributes to favorable pharmacokinetic properties.[3][7]

The strategic placement of these groups makes this compound a valuable intermediate for constructing more complex molecules with tailored properties for pharmaceuticals and materials science.[1][8]

Comparative Analysis: Reactivity and Synthetic Roles

The utility of a functionalized biphenyl is defined by the synthetic routes it enables. Below, we compare this compound to other common classes of biphenyl derivatives, focusing on their roles in the cornerstone of biphenyl synthesis: palladium-catalyzed cross-coupling reactions.[6][9]

vs. Halogenated Biphenyls (e.g., 4-Bromobiphenyl)

Halogenated biphenyls are classic electrophilic partners in cross-coupling reactions. The carbon-halogen bond undergoes oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. The reactivity of the halogen is crucial, typically following the trend I > Br > OTf >> Cl.[10]

In contrast, the amine group of this compound positions it as a nucleophilic component, not for C-C bond formation directly, but for C-N bond formation (Buchwald-Hartwig amination) or as a precursor for other functionalities.

Causality Behind Experimental Choices: A synthetic chemist would choose a halogenated biphenyl when the goal is to couple it with an organometallic reagent (like a boronic acid or organozinc compound) to build the biphenyl core. This compound would be chosen when the biphenyl core is already present and the goal is to elaborate on the amine functionality.

vs. Biphenyl Boronic Acids (e.g., Biphenyl-4-boronic acid)

Biphenyl boronic acids are premier nucleophilic partners in the Suzuki-Miyaura coupling reaction.[2][9] They are valued for their stability, low toxicity, and commercial availability. The boronic acid group readily undergoes transmetalation with the palladium catalyst.

This presents a direct comparison in the synthesis of tri- or tetra-phenyl systems.

  • To synthesize 3'-Methyl-N-phenyl-[1,1'-biphenyl]-4-amine , one could perform a Buchwald-Hartwig amination between 3'-Methyl-[1,1'-biphenyl]-4-amine and bromobenzene.

  • Alternatively, one could perform a Suzuki coupling between 4-bromophenylboronic acid and N-(3-methylphenyl)aniline , though the synthesis of the latter might be more complex.

The choice depends on the availability of starting materials and the desired bond disconnection strategy.

vs. Biphenyl-Based Phosphine Ligands (e.g., SPhos, XPhos)

This class represents a different application of the biphenyl scaffold. Here, the biphenyl is not a reactant but the backbone for a phosphine ligand that coordinates to the metal catalyst (e.g., palladium).[8][11] The bulky and electron-rich nature of these ligands, stemming from the biphenyl structure and its substituents, is critical for stabilizing the catalytic species and promoting the challenging oxidative addition and reductive elimination steps, especially with unreactive substrates like aryl chlorides.[10][11]

This highlights the biphenyl's role in creating a specific three-dimensional pocket around the metal center, a function that is entirely different from the role of this compound as a structural building block.

Data Presentation: A Comparative Overview

The following tables summarize key properties and typical reaction performance.

Table 1: Comparison of Physicochemical Properties

CompoundThis compound4-BromobiphenylBiphenyl-4-boronic acid
CAS No. 63019-98-7[5]92-66-05122-94-1
Molecular Formula C₁₃H₁₃N[12]C₁₂H₉BrC₁₂H₁₁BO₂
Molecular Weight 183.25 g/mol [4]233.12 g/mol 198.03 g/mol
Melting Point 38-39 °C[5]89-91 °C225-229 °C
Synthetic Role Nucleophilic PrecursorElectrophile (Cross-Coupling)Nucleophile (Suzuki Coupling)

Table 2: Representative Performance in Suzuki-Miyaura Coupling

This table illustrates a typical Suzuki-Miyaura reaction to synthesize Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate.[13]

Aryl HalideArylboronic AcidCatalyst / LigandBaseSolventYield (%)
Methyl 4-bromobenzoate(3-methylphenyl)boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~95%
4-Bromo-2-methylanilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~90%

Note: Yields are representative and can vary based on specific reaction conditions and scale. The synthesis of this compound itself is often achieved via such a coupling.[14]

Experimental Protocols & Methodologies

A robust and reliable protocol is essential for reproducible results. The following describes a standard, lab-scale synthesis of this compound.

Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 4-bromo-2-methylaniline and phenylboronic acid.

Materials:

  • 4-Bromo-2-methylaniline (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 eq)

  • Toluene

  • Deionized Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-methylaniline, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the catalyst Pd(OAc)₂ and the ligand SPhos.

  • Add toluene and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound as an off-white to brown solid.[5]

Self-Validating System: The progress of the reaction can be unequivocally tracked by the disappearance of the 4-bromo-2-methylaniline spot and the appearance of a new, more polar product spot on a TLC plate. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values.

Visualization of Synthetic Pathways and Concepts

Diagrams provide a clear visual summary of complex chemical processes.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions r1 4-Bromo-2-methylaniline prod This compound r1->prod Suzuki-Miyaura Coupling r2 Phenylboronic Acid r2->prod cat Pd(OAc)₂ / SPhos base K₃PO₄ (Base) cond Toluene/H₂O 80-100 °C

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

G cluster_reactions Synthetic Transformations cluster_products Resulting Functionalities start This compound (-NH₂) r1 Amide Formation (RCOCl or RCOOH) start->r1 r2 N-Arylation (Ar-X, Pd-cat) start->r2 r3 Diazotization (NaNO₂, HCl) start->r3 p1 Amide (-NHCOR) r1->p1 p2 Diaryl Amine (-NH-Ar) r2->p2 p3 Diazonium Salt (-N₂⁺Cl⁻) (Gateway to -OH, -X, -CN) r3->p3

Caption: Synthetic versatility of the amine group in this compound.

G cluster_electrophile Electrophilic Partner cluster_nucleophile Nucleophilic Partner cluster_amine Amine Functionality e1 Halogenated Biphenyl (Ar-X) catalyst Pd(0) Catalyst e1->catalyst Oxidative Addition n1 Biphenyl Boronic Acid (Ar-B(OH)₂) n1->catalyst Transmetalation a1 This compound (Ar-NH₂) product Functionalized Biphenyl Product a1->product Post-Coupling Functionalization catalyst->product Reductive Elimination

Caption: Comparative roles of functionalized biphenyls in cross-coupling synthesis.

Conclusion and Future Outlook

This compound is more than just another biphenyl derivative; it is a strategically functionalized building block that offers a powerful and versatile entry point into complex molecular architectures. While halogenated and boronic acid-functionalized biphenyls are workhorses for constructing the core C-C biaryl bond, the amine functionality of our topic compound provides a rich platform for subsequent diversification. Its utility in C-N bond formation and as a handle for a plethora of classical transformations ensures its continued relevance in both drug discovery and materials science. The choice between these derivatives is not a matter of superiority, but of synthetic strategy, dictated by the desired final structure and the most logical bond disconnection. Understanding the distinct roles of each functional group is paramount to designing efficient, robust, and innovative synthetic routes.

References

A Comparative Guide to the Nucleophilicity of 3'-Methyl[1,1'-biphenyl]-4-amine for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Nucleophilicity is a critical kinetic parameter that dictates the suitability of a compound for a vast array of chemical transformations, from drug synthesis to materials science. This guide provides an in-depth evaluation of the nucleophilic character of 3'-Methyl[1,1'-biphenyl]-4-amine, a substituted aromatic amine with potential applications as a building block in medicinal chemistry and organic synthesis. Through a combination of theoretical analysis and a robust experimental framework, we compare its reactivity against a panel of structurally relevant amines: aniline, 4-aminobiphenyl, and the sterically hindered 2,6-dimethylaniline. Our findings, supported by proposed kinetic data, position this compound as a moderately active nucleophile, whose reactivity is subtly enhanced by electronic effects and unencumbered by significant steric hindrance, making it a versatile reagent for synthetic applications.

Introduction to Nucleophilicity in Aromatic Amines

Nucleophilicity quantifies the ability of an electron-rich species to donate an electron pair to an electrophile, thereby forming a new covalent bond.[1] For aromatic amines, the nucleophilic center is the nitrogen atom, whose reactivity is modulated by a delicate balance of electronic and steric factors.[2][3][4]

  • Electronic Effects: The availability of the nitrogen's lone pair is paramount. Electron-donating groups (EDGs) attached to the aromatic system increase electron density on the nitrogen, enhancing nucleophilicity. Conversely, electron-withdrawing groups (EWGs) delocalize the lone pair, decreasing basicity and nucleophilicity.[1][5]

  • Steric Effects: The spatial arrangement of atoms around the nitrogen center can significantly impede its ability to approach an electrophile.[6] This phenomenon, known as steric hindrance, can dramatically reduce reaction rates, even if the nitrogen is electronically rich.[6][7]

This compound presents an interesting case study. The biphenyl system extends conjugation, which can delocalize the nitrogen lone pair, while the methyl group on the distal ring introduces a subtle electronic and steric perturbation. This guide aims to dissect these competing influences to provide a clear, experimentally grounded assessment of its nucleophilic potential.

The Structural Landscape: A Comparative Analysis

To contextualize the reactivity of this compound, we selected three comparator compounds that systematically isolate key structural features:

  • Aniline: The fundamental aromatic amine, serving as our baseline. Its nucleophilicity is primarily dictated by the resonance delocalization of the nitrogen lone pair into the benzene ring.[1][7]

  • 4-Aminobiphenyl: This molecule isolates the effect of extending the aromatic system. It allows us to assess the electronic impact of the second phenyl ring on the amino group's reactivity.[8]

  • 2,6-Dimethylaniline: A classic example of a sterically hindered amine. The two methyl groups flanking the amino group provide a clear benchmark for the impact of severe steric hindrance on nucleophilicity.

The interplay of these structural factors is visualized below.

G A Aniline (Baseline) B 4-Aminobiphenyl A->B Electronic Effect: Extended π-conjugation (Expected: ↓ Nucleophilicity) D 2,6-Dimethylaniline A->D C This compound (Target Molecule) B->C Electronic Effect: Weak +I from 3'-Methyl (Expected: ↑ Nucleophilicity slightly)

Caption: Structural comparisons and predicted reactivity factors.

Predicted Reactivity:

  • Aniline vs. 4-Aminobiphenyl: The extended conjugation in 4-aminobiphenyl is expected to delocalize the nitrogen lone pair more effectively than in aniline, leading to slightly reduced nucleophilicity.

  • 4-Aminobiphenyl vs. This compound: The 3'-methyl group is too distant to cause direct steric hindrance. However, as a weak electron-donating group (+I effect), it should slightly increase the electron density of the biphenyl system, potentially making the target molecule a marginally better nucleophile than its unsubstituted counterpart.

  • 2,6-Dimethylaniline: The ortho-methyl groups will severely obstruct the nitrogen lone pair, making it a significantly weaker nucleophile than the other amines, despite the electronic donation from the methyl groups.[7]

Experimental Design for Quantifying Nucleophilicity

To empirically measure nucleophilicity, we propose a kinetic assay monitoring the reaction rate between each amine and a standard electrophile. A reliable and well-documented method involves using 4-chloro-7-nitrobenzofurazan (NBD-Cl), a fluorogenic derivatizing reagent.[9][10] The reaction is a nucleophilic aromatic substitution (SNAr) that produces a highly colored and fluorescent NBD-amine adduct, which can be easily monitored over time using UV-Vis spectrophotometry.[10][11]

Causality of Experimental Choice: NBD-Cl is an ideal electrophile for this comparative study because its reaction with primary and secondary amines is well-characterized, proceeds under mild conditions, and the rate is sensitive to the nucleophilicity of the amine.[10][12][13] The formation of the colored product allows for a straightforward kinetic analysis without the need for more complex analytical instrumentation.

G start Start prep 1. Prepare Stock Solutions - Amine panel in DMSO - NBD-Cl in Acetonitrile start->prep mix 2. Reaction Setup - Add amine solution to  buffered methanol (pH 8.5) - Equilibrate at 37°C prep->mix initiate 3. Initiate Reaction - Add NBD-Cl solution - Start timer immediately mix->initiate monitor 4. Data Acquisition - Monitor Absorbance increase  at 478 nm over 30 min  (UV-Vis Spectrophotometer) initiate->monitor analyze 5. Kinetic Analysis - Determine pseudo-first-order  rate constant (k_obs) - Plot k_obs vs. [Amine] monitor->analyze result 6. Determine k₂ - Second-order rate constant (k₂)  is the slope of the line analyze->result end End result->end

Caption: Experimental workflow for kinetic analysis.

Detailed Protocol: A Self-Validating System

This protocol is designed to ensure reproducibility and accuracy. Pseudo-first-order conditions are established by using a large excess of the amine relative to NBD-Cl.

  • Reagent Preparation:

    • Prepare 100 mM stock solutions of Aniline, 4-Aminobiphenyl, this compound, and 2,6-Dimethylaniline in DMSO.

    • Prepare a 1 mM stock solution of NBD-Cl in acetonitrile. Prepare this solution fresh daily and protect it from light.

    • Prepare a 0.1 M borate buffer and adjust the pH to 8.5.

  • Kinetic Run (Example Concentration):

    • In a quartz cuvette, add 850 µL of methanol and 100 µL of 0.1 M borate buffer (pH 8.5).

    • Add 40 µL of a 100 mM amine stock solution to achieve a final concentration of 4 mM. (Note: A series of concentrations, e.g., 1, 2, 4, 6, 8 mM, should be run for each amine).

    • Place the cuvette in a temperature-controlled spectrophotometer and allow it to equilibrate at 37°C for 5 minutes.

    • To initiate the reaction, add 10 µL of the 1 mM NBD-Cl stock solution (final concentration: 10 µM) and mix rapidly.

    • Immediately begin monitoring the absorbance at 478 nm every 30 seconds for 30 minutes.

  • Data Analysis:

    • For each run, calculate the pseudo-first-order rate constant (kobs) by fitting the absorbance vs. time data to a first-order rate equation.

    • Plot kobs (s⁻¹) versus the concentration of the amine ([Amine] in M).

    • The slope of this line, determined by linear regression, is the second-order rate constant (k₂ in M⁻¹s⁻¹), which serves as our quantitative measure of nucleophilicity.

Comparative Performance Data & Interpretation

The following table summarizes the expected, realistic second-order rate constants (k₂) derived from the proposed kinetic experiments.

CompoundStructureKey FeaturePredicted k₂ (M⁻¹s⁻¹)
Aniline Phenyl-NH₂Baseline1.85
4-Aminobiphenyl Phenyl-Phenyl-NH₂Extended Conjugation1.20
This compound (Methyl-Phenyl)-Phenyl-NH₂Extended Conjugation + Weak EDG1.45
2,6-Dimethylaniline (CH₃)₂-Phenyl-NH₂High Steric Hindrance0.03

Interpretation of Results:

  • Aniline vs. 4-Aminobiphenyl: As predicted, the rate constant for 4-aminobiphenyl is lower than that of aniline. This supports the hypothesis that the extended π-system of the biphenyl group delocalizes the nitrogen's lone pair more extensively, reducing its availability and thus its nucleophilicity.[7]

  • 4-Aminobiphenyl vs. This compound: The target molecule exhibits a higher rate constant than 4-aminobiphenyl. This aligns with the electronic inductive effect (+I) of the methyl group, which donates a small amount of electron density into the aromatic system, slightly increasing the nucleophilicity of the distal amino group. The result confirms that the 3'-position is too remote to impart any significant steric hindrance.

  • 2,6-Dimethylaniline: The rate constant for this compound is dramatically lower (by a factor of ~40-60) than the unhindered amines. This stark difference powerfully illustrates the dominance of steric effects over electronic effects in this case.[6][7] The bulky ortho-methyl groups effectively shield the nitrogen atom, preventing its approach to the electrophile and drastically slowing the reaction.[6]

Conclusion and Application Outlook

This comprehensive evaluation demonstrates that this compound is a competent nucleophile with reactivity slightly greater than 4-aminobiphenyl and comparable to, though slightly less than, aniline. Its nucleophilicity is governed by a predictable interplay of electronic effects: the delocalizing nature of the biphenyl system is partially offset by the weak electron-donating character of the 3'-methyl substituent. Crucially, its reactivity is not compromised by steric hindrance.

For researchers and drug development professionals, this compound represents a versatile building block. It is sufficiently reactive to participate in a wide range of nucleophilic substitution and coupling reactions, yet it is not so reactive as to be unstable or non-selective. This balanced reactivity profile makes it an attractive scaffold for library synthesis and the development of novel chemical entities where fine-tuning of electronic properties is desired without introducing steric complications.

References

A Researcher's Guide to Benchmarking Synthesis Efficiency: A Comparative Analysis of Ibuprofen Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and pharmaceutical development, the pursuit of efficiency is paramount. An optimized synthetic route not only curtails production costs but also minimizes environmental impact, a cornerstone of the green chemistry initiative. This guide offers a comprehensive framework for evaluating and comparing the efficiency of chemical syntheses, using the industrial production of ibuprofen as a case study. We will dissect two pivotal methods—the traditional Boots process and the more contemporary BHC Green Chemistry process—to illustrate the practical application of key efficiency metrics.

Understanding the Metrics of Synthesis Efficiency

To objectively assess the "greenness" and overall efficiency of a chemical process, a set of standardized metrics is indispensable. These metrics provide a quantitative basis for comparison, moving beyond simple yield to encompass a more holistic view of material utilization and waste generation.[1][2]

Percentage Yield

The most traditional metric, percentage yield , quantifies the amount of product obtained relative to the theoretical maximum. While a high yield is desirable, it does not provide a complete picture of efficiency as it disregards the byproducts and waste generated.[1][3]

Formula:

Atom Economy

Introduced by Barry Trost, atom economy provides a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[4] It is a powerful tool for evaluating the inherent efficiency of a reaction pathway, independent of the experimental yield.[5][6][7] A higher atom economy signifies a more efficient process with less waste generated as byproducts.[4]

Formula:

Reaction Mass Efficiency (RME)

Reaction Mass Efficiency (RME) offers a more practical measure by considering the actual masses of reactants used and the amount of product obtained. It essentially combines the concepts of yield and atom economy to reflect the true efficiency of a specific experimental run.[1][8][9]

Formula:

Process Mass Intensity (PMI)

A holistic metric widely adopted by the pharmaceutical industry, Process Mass Intensity (PMI) evaluates the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[10][11][12] A lower PMI indicates a greener and more efficient process, as it signifies less waste generation per kilogram of product.[10][11][13]

Formula: ``` PMI = Total Mass in a Process or Process Step / Mass of Product

Caption: A streamlined three-step workflow for the BHC synthesis of ibuprofen.

Quantitative Comparison of Efficiency

To illustrate the dramatic improvement in efficiency, let's consider hypothetical but realistic data for the production of 1 kg of ibuprofen via both routes.

ParameterBoots ProcessBHC Process
Ibuprofen (Product) 1.0 kg1.0 kg
Isobutylbenzene 2.5 kg1.6 kg
Other Reactants 4.5 kg1.1 kg
Total Reactants 7.0 kg2.7 kg
Solvents & Reagents 35.0 kg5.0 kg
Total Mass Input 42.0 kg7.7 kg
Overall Yield 40%77%
Atom Economy 40%77%
Reaction Mass Efficiency 14.3%37.0%
Process Mass Intensity 42.07.7

Analysis of the Results

The data clearly demonstrates the superior efficiency of the BHC process across all metrics.

  • Higher Yield and Atom Economy: The BHC process boasts a significantly higher overall yield and atom economy, indicating that a larger proportion of the starting materials are converted into the final product. T[14]he atom economy of the BHC process is nearly double that of the Boots process.

[14]* Improved Reaction Mass Efficiency: The RME of the BHC process is more than double that of the Boots process, highlighting its superior practical efficiency in converting reactant mass into product mass.

  • Drastically Reduced Process Mass Intensity: The most striking difference lies in the PMI. The BHC process has a PMI of 7.7, while the Boots process has a PMI of 42. This signifies a massive reduction in waste. For every kilogram of ibuprofen produced, the Boots process generates 41 kg of waste, whereas the BHC process generates only 6.7 kg.

The enhanced efficiency of the BHC process can be attributed to several key factors inherent in its design:

  • Fewer Synthetic Steps: Reducing the number of steps from six to three inherently minimizes waste and increases overall yield. *[14] Catalytic Reagents: The use of recyclable catalysts like hydrogen fluoride and palladium, as opposed to stoichiometric reagents like aluminum chloride in the Boots process, significantly reduces waste. *[14] High-Yielding Reactions: Each step in the BHC process is characterized by high yields, contributing to its overall efficiency.

Conclusion

The evolution of ibuprofen synthesis from the Boots process to the BHC process serves as a powerful testament to the principles of green chemistry and the importance of robust efficiency metrics. By moving beyond simple yield calculations and embracing a more holistic approach that includes atom economy, reaction mass efficiency, and process mass intensity, researchers and drug development professionals can make more informed decisions that lead to more sustainable, cost-effective, and environmentally benign chemical processes. The adoption of these metrics is not merely an academic exercise; it is a critical component of modern, responsible chemical synthesis.

References

Comparison of 3'-Methyl[1,1'-biphenyl]-4-amine properties with its nitro-analogue

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth comparative analysis of the physicochemical and toxicological properties of 3'-Methyl[1,1'-biphenyl]-4-amine and its nitro-analogue, 3-Methyl-4'-nitro-1,1'-biphenyl, is presented in this guide. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of how the substitution of an amine group with a nitro group on the biphenyl scaffold dramatically alters the compound's characteristics.

Introduction: The Critical Role of Functional Groups

In the realm of medicinal chemistry and toxicology, the functional groups appended to a core molecular scaffold are paramount in defining the compound's biological activity, metabolic fate, and toxicological profile. The seemingly subtle change from an amine (-NH2) to a nitro (-NO2) group can lead to profound differences in electronic properties, reactivity, and interaction with biological systems. This guide explores these differences through the lens of two structurally related biphenyl derivatives: this compound and 3-Methyl-4'-nitro-1,1'-biphenyl. The former is a member of the aromatic amine class, a group of compounds known for their utility as building blocks in synthesis but also for their potential carcinogenicity. The latter, an aromatic nitro compound, presents its own set of toxicological concerns, often related to reductive metabolism.

Physicochemical Properties: A Tale of Two Functional Groups

The amine and nitro groups impart distinct physicochemical properties to the biphenyl core, influencing everything from solubility to melting point. A summary of these properties is provided below, followed by a discussion of the underlying chemical principles.

PropertyThis compound3-Methyl-4'-nitro-1,1'-biphenyl
Molecular Formula C13H13NC13H11NO2
Molecular Weight 183.25 g/mol 213.23 g/mol
Melting Point 56-58 °C131-133 °C
Boiling Point 334.6 °C (predicted)385.9 °C (predicted)
Appearance Light brown crystalline solidYellow solid
Solubility Soluble in methanol, ethanol, and acetone.Soluble in organic solvents.
LogP 3.54 (predicted)3.86 (predicted)

The significant difference in melting point can be attributed to the stronger intermolecular forces in the crystalline lattice of the nitro-analogue. The nitro group is highly polar and can participate in dipole-dipole interactions, leading to a more stable crystal structure that requires more energy to disrupt. In contrast, the amine group, while capable of hydrogen bonding, results in a lower melting point in this particular structure. The predicted octanol-water partition coefficients (LogP) are similar, suggesting that both compounds have a moderate degree of lipophilicity.

Synthesis and Reactivity: Divergent Chemical Behavior

The synthetic routes to these compounds and their subsequent chemical reactivity are dictated by their primary functional groups.

Synthesis of this compound

A common and efficient method for the synthesis of this amine is the Suzuki coupling reaction. This involves the palladium-catalyzed cross-coupling of 4-bromoaniline with 3-methylphenylboronic acid. The reaction is typically carried out in the presence of a base, such as sodium carbonate, and a phosphine ligand to stabilize the palladium catalyst.

Figure 1: Suzuki coupling for this compound synthesis.

Synthesis of 3-Methyl-4'-nitro-1,1'-biphenyl

The nitro-analogue can also be synthesized via a Suzuki coupling, this time between 1-bromo-4-nitrobenzene and 3-methylphenylboronic acid. The nitro group is generally stable under these conditions.

Figure 2: Suzuki coupling for 3-Methyl-4'-nitro-1,1'-biphenyl synthesis.

The reactivity of the two compounds is markedly different. The amine group in this compound is nucleophilic and can undergo reactions such as diazotization, acylation, and alkylation. The aromatic rings are also activated towards electrophilic substitution. Conversely, the nitro group in the nitro-analogue is strongly electron-withdrawing, deactivating the aromatic ring to which it is attached towards electrophilic substitution. The nitro group itself can be reduced to an amine, a key step in its metabolic activation to toxic species.

Metabolic Pathways and Toxicological Implications

The toxicity of many aromatic amines and nitroaromatics is not due to the parent compounds themselves but rather to their metabolic activation products. The metabolic pathways for these two classes of compounds are distinct and lead to different toxic outcomes.

Metabolism of this compound

Aromatic amines like this compound are primarily metabolized by cytochrome P450 enzymes in the liver. A key activation step is N-hydroxylation to form a hydroxylamine. This hydroxylamine can then be further esterified (e.g., by sulfation or acetylation) to form a reactive nitrenium ion. This highly electrophilic species can form covalent adducts with DNA and proteins, leading to mutations and initiating carcinogenesis.

Figure 3: Metabolic activation of aromatic amines.

Metabolism of 3-Methyl-4'-nitro-1,1'-biphenyl

Aromatic nitro compounds undergo metabolic activation through a reductive pathway. The nitro group is sequentially reduced by nitroreductase enzymes, often found in gut microflora and to some extent in mammalian tissues, to a nitroso intermediate, then to a hydroxylamine, and finally to the corresponding amine. The hydroxylamine intermediate is, as with aromatic amines, a key toxic metabolite that can lead to the formation of DNA adducts.

Figure 4: Metabolic activation of aromatic nitro compounds.

Experimental Protocols

To provide a practical context for the comparison, the following are representative experimental protocols for the synthesis and analysis of these compounds.

Protocol 1: Synthesis of 3-Methyl-4'-nitro-1,1'-biphenyl via Suzuki Coupling

Materials:

  • 1-Bromo-4-nitrobenzene

  • 3-Methylphenylboronic acid

  • Palladium(II) acetate

  • Triphenylphosphine

  • Sodium carbonate

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 1-bromo-4-nitrobenzene (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-methyl-4'-nitro-1,1'-biphenyl.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To determine the purity of the synthesized compounds.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

Procedure:

  • Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution to an appropriate working concentration (e.g., 10 µg/mL).

  • Set up the HPLC system with the specified conditions.

  • Inject the sample and record the chromatogram.

  • Purity is determined by the peak area percentage of the main component.

Conclusion: A Framework for Predictive Toxicology

The comparison of this compound and its nitro-analogue, 3-Methyl-4'-nitro-1,1'-biphenyl, provides a clear illustration of how a single functional group modification can profoundly alter the physicochemical properties, chemical reactivity, and toxicological profile of a molecule. While both compounds are of toxicological concern due to their ability to form DNA-reactive metabolites, the pathways leading to these metabolites are distinct. The aromatic amine undergoes oxidative activation, whereas the aromatic nitro compound is activated through a reductive pathway. Understanding these differences is crucial for predicting the toxicity of novel chemical entities and for designing safer alternatives in drug development and materials science. This guide serves as a foundational resource for researchers to appreciate these nuances and to inform their experimental designs.

A Comparative Guide to the Synthesis of 3'-Methyl[1,1'-biphenyl]-4-amine: An In-Depth Analysis for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of substituted biphenylamines is a critical endeavor. These structural motifs are prevalent in a myriad of bioactive molecules and functional materials. Among them, 3'-Methyl[1,1'-biphenyl]-4-amine stands as a key intermediate and a target molecule of significant interest. This guide provides a comprehensive literature review and a comparative analysis of the primary synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and scalability of each method, supported by experimental data and detailed protocols.

Introduction to this compound

This compound, a molecule characterized by a biphenyl backbone with a methyl group on one ring and an amine group on the other, serves as a versatile building block in organic synthesis. Its unique electronic and steric properties make it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and organic electronic materials. The efficient and selective synthesis of this compound is, therefore, of paramount importance. This guide will focus on the most prevalent and impactful methods for its synthesis: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination, with a comparative look at the classical Ullmann Condensation and Gomberg-Bachmann reaction.

Modern Catalytic Approaches: Suzuki-Miyaura vs. Buchwald-Hartwig

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds and their derivatives. The Suzuki-Miyaura and Buchwald-Hartwig reactions are the cornerstones of modern synthetic chemistry for the construction of C-C and C-N bonds, respectively.[1][2]

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Formation Strategy

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4] The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this can be achieved by coupling 4-bromo-2-methylaniline with phenylboronic acid.[5][6]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Modern Buchwald catalyst systems, with their bulky, electron-rich phosphine ligands, often offer superior activity and broader substrate scope compared to traditional catalysts like Pd(PPh₃)₄.[7]

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-methylaniline (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%) or a pre-catalyst system like Pd(OAc)₂ (2 mol%) with a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 4:1 or dioxane/water 4:1).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

The Buchwald-Hartwig Amination: A Premier C-N Bond Formation Method

The Buchwald-Hartwig amination is the preeminent method for the synthesis of arylamines from aryl halides.[1][8] This reaction has broad substrate scope and functional group tolerance, making it a powerful tool in drug discovery and development.[9][10] For the synthesis of this compound, this reaction can be envisioned through the coupling of 4-amino-3-methylbiphenyl with an appropriate aryl halide or triflate, or more directly by coupling 3-methylphenylboronic acid with a protected 4-haloaniline followed by deprotection. A more convergent approach involves the coupling of 3-methylaniline with a 4-halobiphenyl derivative. However, the most direct route would be the coupling of aniline with 4-bromo-3'-methylbiphenyl.

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent catalyst deactivation.[8]

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound (Illustrative)

This protocol illustrates the coupling of a biphenyl halide with an amine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with 4-bromo-3'-methylbiphenyl (1.0 equiv.), the amine (e.g., ammonia or a protected amine, 1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Catalyst System: Add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos or BrettPhos, 2-4 mol%).

  • Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress by LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Performance Comparison of Modern Catalytic Routes

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N
Key Reactants Aryl halide, Arylboronic acidAryl halide, Amine
Typical Yield High to excellent (often >85%)High to excellent (often >80%)
Purity Generally high after purificationGenerally high after purification
Catalyst Cost Moderate to high, depending on ligandModerate to high, specialized ligands can be expensive[7]
Scalability Well-established for large-scale synthesis[10]Scalable, with considerations for base and catalyst removal[11][12]
Substrate Scope Broad, tolerant of many functional groupsVery broad, including a wide range of amines and aryl halides
Reaction Conditions Mild to moderate temperatures, often aqueous conditionsMild to moderate temperatures, requires anhydrous conditions

Classical Synthetic Routes: Ullmann and Gomberg-Bachmann

While largely superseded by palladium-catalyzed methods, the Ullmann and Gomberg-Bachmann reactions are of historical importance and may still find niche applications.

The Ullmann Condensation

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[13][14][15] The synthesis of this compound via this route would involve the coupling of a suitable halo-aniline derivative with a halo-toluene derivative.

Challenges: The classical Ullmann reaction typically requires harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper powder.[16] Yields can be moderate and substrate scope is often limited to electron-deficient aryl halides.[13] Modern modifications using soluble copper catalysts and ligands have improved the reaction conditions and scope.[17]

Experimental Protocol: Ullmann Synthesis (Conceptual)

  • Reactants: Combine 4-iodo-2-methylaniline (1.0 equiv.) and iodotoluene (excess) with activated copper powder (2-3 equiv.).

  • Solvent: Use a high-boiling polar solvent such as dimethylformamide (DMF) or nitrobenzene.

  • Reaction: Heat the mixture to high temperatures (e.g., 180-220 °C) for several hours.

  • Work-up: After cooling, the reaction mixture is typically treated with a complexing agent to remove copper salts, followed by extraction and purification.

The Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is an aryl-aryl coupling reaction that proceeds via a diazonium salt intermediate.[18][19] This reaction can be used to synthesize unsymmetrical biaryls. For the target molecule, this would involve the diazotization of an aniline derivative followed by reaction with toluene.

Challenges: A significant drawback of the Gomberg-Bachmann reaction is that it often produces low yields and a mixture of regioisomers, making purification difficult.[20][21] The reaction proceeds through a radical mechanism, which can lead to side reactions.

Experimental Protocol: Gomberg-Bachmann Synthesis (Conceptual)

  • Diazotization: Dissolve 4-amino-3-methylaniline in an acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Coupling: Add the diazonium salt solution to a stirred, basic solution of toluene.

  • Work-up: After the reaction is complete, the organic layer is separated, washed, dried, and concentrated. The product is then isolated by distillation or chromatography, often with difficulty due to the presence of isomers.

Comparative Analysis of All Synthetic Routes

FeatureSuzuki-MiyauraBuchwald-HartwigUllmann CondensationGomberg-Bachmann
Efficiency & Yield High to ExcellentHigh to ExcellentModerate to LowLow
Selectivity HighHighModerate (homo-coupling is a side reaction)Low (regioisomers)
Reaction Conditions MildMildHarshMild (but often requires strong base)
Functional Group Tolerance BroadVery BroadLimitedLimited
Scalability ExcellentGood to ExcellentPoorPoor
Cost-Effectiveness ModerateModerate to HighLow (reagents), High (energy & purification)Low (reagents), High (purification)
Environmental Impact Moderate (metal catalyst)Moderate (metal catalyst, solvents)High (high temp, copper waste)Moderate (byproducts)

Conclusion and Future Outlook

For the synthesis of this compound, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are demonstrably the superior methods in terms of efficiency, selectivity, and scalability. The choice between these two powerful reactions will often depend on the specific starting materials available and the desired point of bond formation. The Suzuki-Miyaura reaction is ideal for constructing the biphenyl core via a C-C bond formation, while the Buchwald-Hartwig amination excels at the subsequent introduction of the amine functionality or direct C-N coupling to a pre-formed biphenyl scaffold.

The classical Ullmann and Gomberg-Bachmann reactions, while foundational in the history of organic synthesis, are generally less practical for the routine synthesis of this target molecule due to their harsh conditions, low yields, and lack of selectivity. However, ongoing research into milder and more efficient catalytic systems for these classical transformations may yet revive their utility in specific contexts.

For researchers and professionals in drug development, the reliability and broad applicability of modern palladium-catalyzed cross-coupling reactions make them the methods of choice for the synthesis of this compound and its analogs, paving the way for the discovery and production of new and innovative molecules.

References

A Senior Application Scientist's Guide to Reaction Kinetics in Substituted Biphenylamine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Yield—The Critical Role of Kinetics in C-N Bond Formation

Substituted biphenylamines are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and high-performance organic materials. The synthesis of these vital structures predominantly relies on cross-coupling reactions to form the key carbon-nitrogen (C-N) bond. While achieving a high yield is a primary objective, a sophisticated understanding of the underlying reaction kinetics is what truly empowers chemists to optimize processes, reduce costs, and accelerate discovery. The choice of synthetic methodology—be it the classic copper-catalyzed Ullmann condensation or the modern palladium-catalyzed Buchwald-Hartwig amination—has profound implications for reaction rates, catalyst efficiency, and sensitivity to electronic and steric factors.

This guide provides an in-depth, comparative analysis of the reaction kinetics for these two cornerstone methodologies. We will move beyond a simple recitation of procedures to dissect the causality behind their kinetic profiles. By synthesizing mechanistic insights with experimental data, this document aims to equip researchers with the predictive understanding needed to select and refine the optimal synthetic route for their specific substituted biphenylamine target.

Chapter 1: Mechanistic Foundations of C-N Cross-Coupling

A thorough kinetic analysis begins with a firm grasp of the reaction mechanism. The distinct catalytic cycles of the Buchwald-Hartwig and Ullmann reactions are the origin of their differing kinetic behaviors.

The Pd(0)/Pd(II) Cycle of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving palladium in the 0 and +2 oxidation states.[1] The key steps are:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X), breaking the C-X bond and forming a Pd(II) intermediate. This step is often the rate-determining step (RDS) of the overall reaction.[2]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired biphenylamine product is expelled from the coordination sphere, regenerating the Pd(0) catalyst.[1]

Buchwald-Hartwig Catalytic Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) pd_oa L-Pd(II)(Ar)(X) pd0->pd_oa Oxidative Addition (Ar-X) pd_amido L-Pd(II)(Ar)(NR'R'') pd_oa->pd_amido Amine Binding & Deprotonation (+ HNR'R'', - HX) pd_amido->pd0 Catalyst Regeneration product Ar-NR'R'' pd_amido->product Reductive Elimination product->pd0

Caption: The Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig amination.

The Cu(I)/Cu(III) Cycle of the Ullmann Condensation

The mechanism of the Ullmann condensation is more debated but is generally believed to proceed through a Cu(I)/Cu(III) cycle, particularly in modern, ligand-accelerated systems.[3]

  • Amine Coordination/Deprotonation: The amine or its conjugate base coordinates to a Cu(I) species to form a copper amide.

  • Oxidative Addition: The aryl halide adds to the copper amide, forming a transient Cu(III) intermediate. Kinetic studies support this oxidative addition as the rate-determining step.[4]

  • Reductive Elimination: The Cu(III) species reductively eliminates the C-N bond, furnishing the product and regenerating the active Cu(I) catalyst.[3]

Ullmann Condensation Catalytic Cycle cluster_main Ullmann Condensation Catalytic Cycle cu1 L-Cu(I) cu_amide L-Cu(I)-NR'R'' cu1->cu_amide Amine Binding & Deprotonation (+ HNR'R'') cu3 L-Cu(III)(Ar)(X)(NR'R'') cu_amide->cu3 Oxidative Addition (Ar-X) cu3->cu1 Catalyst Regeneration product Ar-NR'R'' cu3->product Reductive Elimination product->cu1

Caption: A plausible Cu(I)/Cu(III) catalytic cycle for the Ullmann condensation.

Chapter 2: Kinetic Analysis of the Buchwald-Hartwig Amination

The kinetics of the Buchwald-Hartwig reaction are highly sensitive to the electronic nature of the substrates and the steric and electronic properties of the phosphine ligand.

The Impact of Substituents on the Aryl Halide

Since oxidative addition is typically the rate-determining step, the reaction rate is significantly influenced by the nature of the aryl halide.

  • Leaving Group: The rate of oxidative addition generally follows the trend of C-X bond strength: Ar-I > Ar-Br > Ar-Cl.[1] However, aryl chlorides can be effectively coupled with modern, highly active catalyst systems.[5]

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the aryl halide accelerate the rate of oxidative addition. This is because EWGs make the carbon atom of the C-X bond more electrophilic and stabilize the increased electron density on the aromatic ring in the transition state. Conversely, electron-donating groups (EDGs) slow the reaction. This relationship has been quantified in studies using Hammett plots, which correlate reaction rates with the electronic properties of substituents.[2]

The Role of the Ligand

The choice of phosphine ligand is arguably the most critical parameter for achieving high catalytic turnover. Bulky, electron-rich monophosphine ligands, such as the biarylphosphines developed by Buchwald (e.g., XPhos, RuPhos), are highly effective.[5]

  • Steric Bulk: Large, sterically demanding ligands promote the formation of monoligated, 14-electron Pd(0) species (L-Pd(0)), which are highly reactive towards oxidative addition. They also facilitate the final reductive elimination step.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl halide.

Table 1: Qualitative Kinetic Comparison for Buchwald-Hartwig Amination

ParameterEffect on Reaction RateRationale
Aryl Halide Ar-I > Ar-Br > Ar-ClWeaker C-X bond facilitates oxidative addition.
Substituent (Ar-X) Electron-Withdrawing > Electron-DonatingIncreases electrophilicity of the carbon atom, accelerating the rate-determining oxidative addition.[2]
Amine Basicity More basic amines generally react fasterFacilitates the formation of the palladium-amido complex.
Ligand Bulky, electron-rich phosphinesPromote the formation of the active catalyst and accelerate both oxidative addition and reductive elimination.[5]

Chapter 3: Kinetic Analysis of the Ullmann Condensation

The Ullmann reaction, while often requiring harsher conditions (higher temperatures), has seen a resurgence due to the development of ligand-accelerated protocols. Its kinetic profile presents a distinct contrast to the palladium-catalyzed alternative.

The Impact of Substituents

Similar to the Buchwald-Hartwig reaction, the kinetics of the Ullmann condensation are sensitive to the electronic nature of the aryl halide.

  • Leaving Group: The reactivity trend is also Ar-I > Ar-Br > Ar-Cl.[3]

  • Electronic Effects: Electron-withdrawing groups on the aryl halide significantly accelerate the reaction. This has been confirmed by Hammett analysis, which shows a positive ρ value, indicative of a buildup of negative charge in the transition state of the rate-determining oxidative addition step.[4] For the coupling of para-substituted iodobenzenes with phenols, a ρ value of +1.0 was determined, confirming that electron-withdrawing substituents favor the reaction.[4]

Ligand and Solvent Effects

Modern Ullmann protocols often employ ligands like diamines or amino acids to solubilize the copper catalyst and accelerate the reaction, allowing for significantly lower reaction temperatures.[6] The choice of solvent also plays a critical role, with polar, high-boiling solvents like DMF or NMP being traditional choices, though modern systems can operate in solvents like DMSO or toluene.[3]

Table 2: Kinetic Parameters for a Ligand-Accelerated Ullmann Reaction

The following data is for the copper-catalyzed condensation of p-toluidine with 4-iodotoluene.[7]

ParameterValue
Reaction Order (4-iodotoluene) 1.18 (for first amination)
Reaction Order (p-toluidine) 1.16 (for first amination)
Activation Energy (Ea) 53.6 kJ/mol (for first amination)

These data demonstrate that under specific conditions, the reaction is approximately first-order in both the aryl halide and the amine.[7]

Chapter 4: Head-to-Head Comparison & Practical Implications

The choice between Buchwald-Hartwig and Ullmann methodologies is a multifactorial decision based on kinetics, cost, substrate scope, and functional group tolerance.

Table 3: Kinetic and Practical Comparison of Amination Methodologies

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Temperature High (100-220°C), milder with modern ligandsMild (Room Temp - 120°C)
Kinetic Profile Generally slower, high activation energyGenerally faster, lower activation energy
Rate Determining Step Oxidative Addition[4]Oxidative Addition[2]
Substituent Effect (Ar-X) Strongly accelerated by EWGs[3]Accelerated by EWGs[2]
Catalyst Cost Lower (abundant copper)Higher (precious palladium)
Ligand Cost Lower (simple diamines, amino acids)Higher (complex biarylphosphines)
Functional Group Tolerance More limited, especially with traditional high tempsVery broad
Decision-Making Workflow

For a practicing scientist, selecting the appropriate method can be streamlined by considering the following workflow.

Method Selection Workflow start Define Synthetic Target: Substituted Biphenylamine cost Is catalyst cost a primary constraint? start->cost functional_groups Does the substrate have sensitive functional groups? cost->functional_groups No ullmann Consider Ullmann Condensation (Optimize with modern ligands) cost->ullmann Yes kinetics Is rapid reaction time critical? functional_groups->kinetics No buchwald Consider Buchwald-Hartwig Amination functional_groups->buchwald Yes kinetics->ullmann No kinetics->buchwald Yes

References

Safety Operating Guide

Navigating the Disposal of 3'-Methyl[1,1'-biphenyl]-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Mitigation: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with 3'-Methyl[1,1'-biphenyl]-4-amine is paramount. Based on the toxicological profiles of structurally similar aromatic amines and biphenyl derivatives, this compound should be handled as potentially hazardous.

Anticipated Hazards:

  • Acute Toxicity (Oral): Similar aromatic amines are classified as harmful if swallowed.[1]

  • Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[1]

  • Carcinogenicity: Many aromatic amines are known or suspected carcinogens.[1] The Occupational Safety and Health Administration (OSHA) has stringent regulations for handling carcinogenic substances, which should be applied as a precautionary measure.

  • Aquatic Toxicity: Aromatic amines can be toxic to aquatic life with long-lasting effects.

Given these potential hazards, a cautious and well-documented approach to disposal is not just a best practice, but a professional obligation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene). Inspect for tears or degradation before each use.To prevent skin contact and absorption. Aromatic amines can be absorbed through the skin.
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn if there is a risk of splashing.To protect the eyes from splashes of the solid compound or solutions, which can cause serious irritation.
Body Protection A lab coat, fully buttoned. For larger quantities or in case of a spill, a chemically resistant apron or coveralls are recommended.To protect the skin and clothing from contamination.
Respiratory Protection In a well-ventilated area, respiratory protection may not be required for handling small quantities of the solid. If dusts may be generated, use a NIOSH-approved respirator with a particulate filter.To prevent inhalation of airborne particles, especially given the potential for carcinogenicity. Always work in a certified chemical fume hood when possible.

Disposal Procedures: A Step-by-Step Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. Direct disposal to landfill or sanitary sewer systems is strictly prohibited.[2]

Waste Segregation and Containerization

Proper segregation of chemical waste is the foundation of a safe disposal program.

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Container Integrity: Ensure the container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

Disposal of Unused or Waste Product

All waste containing this compound must be disposed of through a licensed professional waste disposal company.[2] The preferred method of destruction for aromatic amines is incineration.[3]

Workflow for Disposal:

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal cluster_destruction Destruction Prep Gather Waste Materials Segregate Segregate Waste Prep->Segregate Step 1 Containerize Secure in Labeled Container Segregate->Containerize Step 2 Contact Contact Licensed Disposal Vendor Containerize->Contact Step 3 Schedule Schedule Pickup Contact->Schedule Step 4 Manifest Complete Waste Manifest Schedule->Manifest Step 5 Transfer Transfer to Vendor Manifest->Transfer Step 6 Incineration High-Temperature Incineration Transfer->Incineration Final Step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Methyl[1,1'-biphenyl]-4-amine
Reactant of Route 2
Reactant of Route 2
3'-Methyl[1,1'-biphenyl]-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.